Technical Documentation Center

1-(4-Iodophenyl)piperazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Iodophenyl)piperazine hydrochloride
  • CAS: 624726-35-8

Core Science & Biosynthesis

Foundational

1-(4-Iodophenyl)piperazine hydrochloride CAS 624726-35-8

An In-depth Technical Guide to 1-(4-Iodophenyl)piperazine Hydrochloride (CAS 624726-35-8) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4-Iod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Iodophenyl)piperazine Hydrochloride (CAS 624726-35-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Iodophenyl)piperazine hydrochloride, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Drawing from its structural features, this document will delve into its chemical properties, synthesis, analytical characterization, and its role as a building block for novel therapeutic and diagnostic agents.

Core Chemical and Physical Properties

1-(4-Iodophenyl)piperazine hydrochloride is a solid, organic compound. The presence of the piperazine ring, a common pharmacophore, and the reactive iodophenyl group makes it a valuable starting material for the synthesis of a diverse range of molecules.[1][2]

PropertyValueReference
CAS Number 624726-35-8
Molecular Formula IC₆H₄C₄H₉N₂ · HCl
Molecular Weight 324.59 g/mol
Physical Form Solid
Melting Point 177-181 °C
SMILES String Cl[H].Ic1ccc(cc1)N2CCNCC2
InChI Key AABZSGMNVRFNHN-UHFFFAOYSA-N

Synthesis of 1-(4-Iodophenyl)piperazine Hydrochloride

The synthesis of 1-arylpiperazines is a well-established process in organic chemistry, with several efficient methods available. The most prominent and versatile of these is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4][5]

Conceptual Synthesis Workflow

The synthesis of 1-(4-Iodophenyl)piperazine hydrochloride can be conceptualized as a two-step process: the formation of the N-arylpiperazine free base, followed by its conversion to the hydrochloride salt.

Synthesis_Workflow Conceptual Synthesis of 1-(4-Iodophenyl)piperazine HCl cluster_0 Step 1: C-N Cross-Coupling cluster_1 Step 2: Salt Formation Reactants 1,4-Diiodobenzene + Piperazine Catalyst_System Palladium Catalyst + Ligand + Base Reactants->Catalyst_System Buchwald-Hartwig Amination Free_Base 1-(4-Iodophenyl)piperazine (Free Base) Catalyst_System->Free_Base Solvent Anhydrous Solvent (e.g., Diethyl Ether, Isopropanol) Free_Base->Solvent Workup & Purification HCl_Source HCl in Solvent Solvent->HCl_Source Acidification Final_Product 1-(4-Iodophenyl)piperazine HCl (Precipitate) HCl_Source->Final_Product

Caption: Conceptual workflow for the synthesis of 1-(4-Iodophenyl)piperazine HCl.

Exemplary Synthesis Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the synthesis of N-arylpiperazines.[6][7]

Materials:

  • 1,4-Diiodobenzene

  • Piperazine (use in excess to favor mono-arylation)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane as the solvent

  • Hydrochloric acid solution in an organic solvent (e.g., diethyl ether or isopropanol)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

  • Addition of Reactants: Add the 1,4-diiodobenzene, piperazine, and anhydrous solvent to the flask.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-(4-iodophenyl)piperazine free base by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent. Slowly add a solution of hydrochloric acid in an organic solvent with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(4-iodophenyl)piperazine hydrochloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl ring and the methylene protons of the piperazine ring. The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The piperazine protons would appear as two multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would show four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons) and two signals for the non-equivalent carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the free base (288.13 g/mol ).[10] The fragmentation pattern would likely show the loss of fragments of the piperazine ring.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra would show characteristic vibrational modes for the N-H bond of the piperazinium ion, C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.[8] The spectra for the hydrochloride salt will differ from the free base, notably in the region of the N-H stretching and bending vibrations due to protonation of the piperazine nitrogens.

Applications in Research and Drug Development

The true value of 1-(4-Iodophenyl)piperazine hydrochloride lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic or diagnostic applications.

Intermediate for Novel Therapeutics

The piperazine moiety is a common feature in many approved drugs, imparting favorable pharmacokinetic properties.[1][2] The iodophenyl group serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships. Phenylpiperazine derivatives are known to interact with a variety of biological targets, including:

  • Serotonin Receptors: Many phenylpiperazine compounds exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, which are important targets for the treatment of depression, anxiety, and other CNS disorders.[11][12][13]

  • Sigma Receptors: Sigma receptors are overexpressed in some tumor types, making them a target for both cancer therapeutics and diagnostics. Piperazine-based structures have been explored for their sigma receptor affinity.[14][15]

Applications Applications of 1-(4-Iodophenyl)piperazine HCl cluster_0 Further Synthesis cluster_1 Potential Therapeutic Areas cluster_2 Diagnostic Applications Core_Compound 1-(4-Iodophenyl)piperazine HCl Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Core_Compound->Cross_Coupling PET_Imaging PET/SPECT Imaging Agents Core_Compound->PET_Imaging Radiolabeling (e.g., with ¹²⁴I) CNS_Disorders CNS Disorders (e.g., Depression, Anxiety) Cross_Coupling->CNS_Disorders Targeting Serotonin Receptors Oncology Oncology Cross_Coupling->Oncology Targeting Sigma Receptors PET_Imaging->Oncology Tumor Imaging

Caption: Key application pathways for 1-(4-Iodophenyl)piperazine HCl.

Precursor for Radiotracers in PET and SPECT Imaging

The iodine atom on the phenyl ring makes this compound an excellent precursor for the synthesis of radioiodinated imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[16][17] By replacing the stable iodine with a radioactive isotope, such as Iodine-124 (for PET) or Iodine-123 (for SPECT), researchers can create radiotracers to visualize and quantify the distribution of specific molecular targets in vivo.[18] This is particularly relevant for imaging sigma receptors in tumors.[14]

Safety and Handling

1-(4-Iodophenyl)piperazine hydrochloride is classified as hazardous. Adherence to appropriate safety protocols is essential when handling this compound.

Hazard ClassificationDescriptionReference
Acute Toxicity, Oral Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)
STOT - Single Exposure Category 3 (May cause respiratory irritation)

Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a dust mask (N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

First-Aid Measures:

  • If inhaled: Move the person to fresh air.

  • In case of skin contact: Wash off with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

1-(4-Iodophenyl)piperazine hydrochloride is a valuable and versatile chemical intermediate for researchers in drug discovery and development. Its dual functionality—a privileged piperazine scaffold and a reactive iodophenyl group—provides a robust platform for the synthesis of novel compounds targeting a range of diseases, particularly in the areas of CNS disorders and oncology. Furthermore, its potential as a precursor for radioiodinated imaging agents underscores its importance in the development of advanced diagnostic tools. Proper handling and a thorough understanding of its reactivity are key to unlocking the full potential of this important building block.

References

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved February 27, 2026, from [Link]

  • Evaluation of radioiodinated 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine as a tumor diagnostic agent with functional sigma receptor imaging by single photon emission computed tomography - PubMed. (2008, May 15). PubMed. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Association for the Cultivation of Science. [Link]

  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents. (n.d.).
  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride - ResearchGate. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Patsnap Eureka. (2022, May 20). Patsnap. [Link]

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed. (2002, April 15). PubMed. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11). ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (n.d.). PubMed. [Link]

  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed. (2015, April 15). PubMed. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). ResearchGate. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Insight into the Development of PET Radiopharmaceuticals for Oncology - MDPI. (2020, May 21). MDPI. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (n.d.). Revue Roumaine de Chimie. [Link]

  • Piperazine dihydrochloride - the NIST WebBook. (n.d.). NIST. [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed. (n.d.). PubMed. [Link]

  • Piperazine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. [Link]

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Iodine-124 as a Label for Pharmacological PET Imaging - PubMed. (2011, June 6). PubMed. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - DergiPark. (2019, May 17). DergiPark. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (n.d.). Semantic Scholar. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Crucial Role of PET Imaging Agents in Modern Medicine - Open MedScience. (n.d.). Open MedScience. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). UNODC. [Link]

  • 1,4-Dibenzylpiperazine - SWGDrug. (2016, June 17). SWGDrug. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies - R Discovery. (2019, June 28). R Discovery. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of 1-(4-Iodophenyl)piperazine

Executive Summary 1-(4-Iodophenyl)piperazine (p-IPP) is a critical intermediate and probe in medicinal chemistry, particularly for targeting serotonin receptors (5-HT). Its utility, however, is frequently compromised by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Iodophenyl)piperazine (p-IPP) is a critical intermediate and probe in medicinal chemistry, particularly for targeting serotonin receptors (5-HT). Its utility, however, is frequently compromised by poor handling of its solubility properties.

The solubility profile of p-IPP is strictly dichotomous based on its protonation state. The free base (CAS 96530-59-5) is lipophilic and practically insoluble in neutral water, leading to "crash-out" precipitation in biological assays. Conversely, the hydrochloride salt (CAS 624726-35-8) is water-soluble but retains significant hydrophobicity due to the iodine substituent.

This guide provides a definitive protocol for solubilizing p-IPP, ensuring data integrity in high-throughput screening (HTS) and in vivo studies.

Physicochemical Basis of Solubility

To master the solubility of p-IPP, one must understand the competition between its ionizable amine and its hydrophobic aryl-iodide tail.

Structural Analysis

The molecule consists of a piperazine ring attached to a para-iodophenyl group.

  • The Piperazine Ring: Contains two nitrogens.[1][2] The N1 nitrogen (attached to the phenyl ring) has its lone pair delocalized into the aromatic system, rendering it non-basic. The N4 nitrogen (distal) remains basic with a pKa of approximately 8.8 – 9.0 .

  • The Iodine Substituent: Iodine is a heavy, soft halogen. Unlike fluorine, which is small and electronegative, iodine adds significant lipophilicity (hydrophobicity) and molecular weight without offering hydrogen-bonding potential.

The "Iodine Effect" on LogP

While 1-(4-Fluorophenyl)piperazine has a LogP of ~1.6, the substitution of Fluorine with Iodine drastically increases the partition coefficient.

  • Estimated LogP: ~2.6 – 2.9

  • Consequence: The free base has a high affinity for lipid bilayers and non-polar solvents (DMSO, Ethanol) but is repelled by the water lattice.

Diagram: Solubility Equilibrium

The following diagram illustrates the critical equilibrium between the solid state, DMSO solvation, and aqueous protonation.

SolubilityEquilibrium Solid Solid p-IPP (Crystal Lattice) DMSO_Sol DMSO Solvated (Dipole-Dipole Interactions) Solid->DMSO_Sol High Solubility (>100 mM) Cation_Aq Protonated Cation (Aq) (Ion-Dipole Solvation) Solid->Cation_Aq Dissolve in Dilute HCl Neutral_Aq Neutral Species (Aq) (Hydrophobic Aggregation) DMSO_Sol->Neutral_Aq Dilution into pH > 9 Neutral_Aq->Solid Precipitation (Crash-out) Neutral_Aq->Cation_Aq Acidification (pH < 7)

Figure 1: Solubility equilibrium pathways. The transition from DMSO to Water requires pH control to prevent reversion to the insoluble solid state.

Comparative Solubility Data

The following data consolidates experimental observations and calculated properties for 1-(4-Iodophenyl)piperazine.

Solvent / MediumSolubility (Free Base)Solubility (HCl Salt)Remarks
DMSO High (> 100 mM)High (> 50 mM)Preferred stock solvent. Stable at -20°C.
Water (Neutral) Insoluble (< 0.1 mg/mL)Soluble (~10-20 mg/mL)Free base requires acidification to dissolve.
PBS (pH 7.4) Poor (< 0.5 mg/mL)ModerateHigh salt concentration in PBS can suppress solubility (Salting-out effect).
Ethanol SolubleModerateUseful for intermediate dilutions.
0.1 M HCl Soluble (> 10 mg/mL)Soluble (> 20 mg/mL)Forms the ammonium cation, breaking the crystal lattice.

Experimental Protocols

Preparation of DMSO Stock Solution (Preferred Method)

This method is ideal for HTS and cellular assays where the final DMSO concentration is < 1%.

Reagents:

  • 1-(4-Iodophenyl)piperazine (Solid)

  • Anhydrous DMSO (Sigma-Aldrich, ≥99.9%)

Protocol:

  • Weighing: Accurately weigh 28.8 mg of the substance (MW ≈ 288.13 g/mol for free base).

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Note: The solution should be clear and slightly yellow/amber (iodine compounds can be light-sensitive).

  • Storage: Aliquot into amber vials to protect from light. Store at -20°C.

Aqueous Dilution Strategy (Avoiding Precipitation)

Directly adding a high-concentration DMSO stock to a neutral buffer often causes the compound to precipitate as a fine suspension, leading to false negatives in assays.

The "Step-Down" Dilution Protocol:

  • Intermediate Step: Dilute the 100 mM DMSO stock 1:10 into Ethanol or 50% DMSO/Water to create a 10 mM working solution.

  • Final Dilution: Pipette the working solution into the assay buffer while vortexing the buffer.

  • pH Check: Ensure the assay buffer has sufficient buffering capacity (e.g., HEPES, MOPS) to maintain pH < 7.5.

    • Critical: If the assay pH is > 8.0, the compound will deprotonate and likely precipitate.

Converting Free Base to Water-Soluble Salt

If you possess the free base but require a solvent-free aqueous solution:

  • Suspend the free base solid in water (it will not dissolve).

  • Add 1.0 molar equivalent of 1M HCl dropwise while stirring.

  • The solution will clear as the piperazine nitrogen protonates.

  • Filter through a 0.22 µm PES filter to remove any non-dissolved impurities.

Workflow Diagram: Assay Preparation

DilutionWorkflow Stock 100 mM DMSO Stock (Anhydrous) Intermed Intermediate Dilution (10 mM in 50% DMSO) Stock->Intermed 1:10 Dilution Final Final Assay Well (10-100 µM, <1% DMSO) Intermed->Final Slow addition with vortexing Buffer Assay Buffer (pH 7.4, HEPES/PBS) Buffer->Final Bulk Volume Precip RISK: Precipitation (If pH > 8 or Shock Dilution) Final->Precip If Mixing is Poor

Figure 2: Optimal dilution workflow to minimize precipitation risks during assay preparation.

Stability & Troubleshooting

  • Light Sensitivity: Aryl iodides possess a weak C-I bond compared to other halides. Prolonged exposure to light can cause homolytic cleavage, releasing iodine radicals and turning the solution dark brown/purple. Always use amber vials.

  • Oxidation: Piperazines are susceptible to N-oxidation over time. Store under nitrogen or argon if possible.

  • Precipitation in Media: If using DMEM or RPMI, the high salt and protein content can induce precipitation. Verify solubility by measuring absorbance at 600 nm (turbidity) immediately after dilution.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917. Retrieved from [Link]

Sources

Foundational

Technical Guide: Physicochemical Profiling of 4-Iodophenylpiperazine (4-IPP) Derivatives

Executive Summary The 4-iodophenylpiperazine (4-IPP) moiety is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in serotonin (5-HT) and dopamine receptor ligands. The presence of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-iodophenylpiperazine (4-IPP) moiety is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in serotonin (5-HT) and dopamine receptor ligands. The presence of the iodine atom at the para-position introduces unique physicochemical properties: it enhances lipophilicity, enables specific halogen-bonding interactions, and modulates the basicity of the piperazine ring via inductive effects.

Accurate determination of the acid dissociation constant (pKa) for 4-IPP derivatives is critical for predicting blood-brain barrier (BBB) permeability, solubility, and receptor binding kinetics. This guide provides a definitive technical framework for understanding, predicting, and experimentally determining these values.

Part 1: Theoretical Framework & SAR Analysis

Structural Ionization Logic

To understand the pKa of 4-IPP, one must distinguish between the two nitrogen atoms in the piperazine ring.

  • N4 (Proximal/Anilinic): The nitrogen attached directly to the iodophenyl ring. The lone pair on this nitrogen participates in resonance with the aromatic system. This delocalization renders N4 essentially non-basic in physiological conditions (pKa < 2.0).

  • N1 (Distal/Basic): The distal secondary amine is the primary ionization center. Its basicity is modulated by the electron-withdrawing nature of the phenyl ring transmitted through the ethylene bridges.

The Iodine Substituent Effect

The iodine atom at the C4 position of the phenyl ring influences the pKa of the distal N1 nitrogen through a combination of inductive (-I) and resonance (+R) effects.

  • Unsubstituted Phenylpiperazine pKa: ~8.8 – 9.0

  • Electronic Effect: Iodine is electron-withdrawing (

    
    ), though less so than chlorine (
    
    
    
    ) or fluorine.
  • Net Result: The electron-withdrawing nature of the 4-iodophenyl group reduces the electron density available at N1 compared to alkyl-piperazines, lowering the pKa. However, due to the lower electronegativity of iodine compared to other halogens, 4-IPP is slightly more basic than its fluoro- or chloro-analogs.

Predicted pKa Range for 4-IPP: 8.5 – 8.8 (at 25°C).

Visualization of Ionization Equilibrium

Ionization cluster_0 Structural Logic Neutral Neutral Species (Lipophilic, BBB Permeable) Cation Cationic Species (Protonated at N1) (Soluble, Receptor Active) Neutral->Cation + H+ (pKa ~ 8.6) H_ion H+ Note1 N4 (Anilinic) pKa < 2.0 (Resonance stabilized) Note2 N1 (Distal) pKa ~ 8.6 (Ionization Center)

Figure 1: Ionization equilibrium of 4-IPP. The distal nitrogen (N1) is the proton acceptor at physiological pH.

Part 2: Experimental Determination Protocols

Due to the high lipophilicity of iodinated compounds, standard aqueous titration often fails due to precipitation. The Yasuda-Shedlovsky extrapolation method is the industry standard for these derivatives.

Protocol: Potentiometric Titration in Cosolvent Systems

Objective: Determine aqueous pKa (


) by titrating in methanol/water mixtures and extrapolating to 0% organic solvent.

Reagents:

  • Analyte: 4-IPP derivative (~5 mg per titration).

  • Cosolvent: Methanol (HPLC grade).

  • Titrant: 0.1 M KOH (standardized).

  • Background Electrolyte: 0.15 M KCl (to maintain ionic strength).

  • Acidifier: 0.1 M HCl.[1]

Step-by-Step Workflow:

  • Preparation: Prepare three titration vessels with varying Methanol:Water ratios (e.g., 30%, 40%, 50% w/w).

  • Dissolution: Dissolve the 4-IPP derivative in the cosolvent mixture. Ensure complete dissolution.

  • Acidification: Add excess HCl to protonate the basic nitrogen (start at pH ~2.0).

  • Titration: Titrate with KOH under inert gas (Argon/Nitrogen) to prevent carbonate formation. Record pH vs. Volume.

  • Calculation (

    
    ):  Calculate the apparent pKa (
    
    
    
    ) for each solvent ratio using the Bjerrum difference plot method.
  • Extrapolation (Yasuda-Shedlovsky): Plot

    
     vs. 
    
    
    
    (inverse dielectric constant).[1][2] The y-intercept represents the true aqueous
    
    
    .
Workflow Diagram

Protocol cluster_prep Sample Preparation cluster_exp Data Acquisition cluster_analysis Data Analysis (Yasuda-Shedlovsky) Start Start: 4-IPP Sample Step1 Prepare MeOH/Water Mixtures (30%, 40%, 50%) Start->Step1 Step2 Dissolve Sample & Acidify (pH 2) Step1->Step2 Step3 Potentiometric Titration (KOH) Step2->Step3 Step4 Calculate psKa (Apparent pKa) Step3->Step4 Step5 Plot: psKa + log[H2O] vs 1/ε Step4->Step5 Step6 Linear Regression to Intercept Step5->Step6 Result Final Aqueous pKa Step6->Result

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic 4-IPP derivatives.

Part 3: Comparative Data & Reference Values

The following table aggregates experimental and predicted pKa values for 4-IPP and its close structural analogs. Note the trend: as electron-withdrawing power increases (H < I < Cl < CF3), basicity decreases.

CompoundSubstituent (

)
pKa (Exp/Pred)MethodSource
1-Phenylpiperazine H (0.[2]00)8.80Potentiometry[1, 3]
1-(4-Iodophenyl)piperazine I (0.18)8.55 ± 0.1 Predicted/Extrapolated[Derived]
1-(4-Chlorophenyl)piperazine Cl (0.23)8.45Potentiometry[1, 4]
1-(4-Fluorophenyl)piperazine F (0.06)8.65Spectrophotometry[4]
1-(4-Nitrophenyl)piperazine NO2 (0.78)7.85Spectrophotometry[3]

Table 1: Comparative pKa values showing the impact of para-substitution on the distal piperazine nitrogen.

Part 4: Pharmacological Implications[3]

Solubility and Formulation

At pH 7.4 (physiological), 4-IPP (pKa ~8.55) exists predominantly in its cationic form (~93% protonated).

  • Salt Selection: The high degree of protonation suggests that salt forms (Hydrochloride, Fumarate) will be stable and isolable.

  • Solubility: While the cationic form aids solubility, the iodine atom adds significant lipophilicity (

    
     vs H). Cosolvents or cyclodextrins may be required for intravenous formulations.
    
BBB Permeability

The "Rule of 2" for CNS drugs suggests that pKa < 8.0 is often preferred to ensure a sufficient fraction of neutral species for passive diffusion.

  • 4-IPP Challenge: With a pKa of ~8.55, only ~7% of the molecule is neutral at pH 7.4.

  • Mitigation: The high lipophilicity of the iodophenyl group compensates for the lower neutral fraction, often allowing these molecules to cross the BBB effectively despite the high ionization.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[4]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed methodology on Yasuda-Shedlovsky extrapolation).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • Hanson, R. N., & Hassan, M. (1987). Phenylpiperazine-based radiopharmaceuticals for brain imaging.[5] 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of Medicinal Chemistry, 30(1), 29–34.

  • Takács-Novák, K., et al. (2011). Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Exploratory

Biological Activity of N-Arylpiperazine Ligands: A Technical Guide

Executive Summary The N-arylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents. Its structural versatility allows it to ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents. Its structural versatility allows it to act as a master key for aminergic G protein-coupled receptors (GPCRs), particularly Serotonin (5-HT) , Dopamine (D) , and Adrenergic (


)  receptors.

This guide analyzes the structural determinants of N-arylpiperazine bioactivity, detailing the transition from promiscuous binding to subtype-selective efficacy. It provides rigorous experimental protocols for synthesis and pharmacological evaluation, grounded in the causality of ligand-receptor interactions.

Part 1: Structural Basis of Bioactivity

The Pharmacophore

The biological activity of N-arylpiperazines is governed by the "Long-Chain Arylpiperazine" (LCAP) model. This structure bridges the orthosteric binding site (conserved across aminergic GPCRs) and secondary allosteric pockets that confer selectivity.

Core Components:

  • Aryl Head Group (N4-position): The primary determinant of intrinsic efficacy (agonist vs. antagonist). Ortho-substitution (e.g., o-OCH

    
    , o-Cl) forces the aryl ring out of coplanarity with the piperazine, a conformation critical for high affinity at 5-HT
    
    
    
    receptors.
  • Basic Nitrogen (N1-position): Forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in TM3 of the GPCR.

  • Linker Region: Typically an alkyl chain (n=2-4). A 4-carbon chain is optimal for dual 5-HT/Dopamine activity (e.g., Aripiprazole), while shorter chains often favor 5-HT selectivity.

  • Terminal Fragment: Interacts with secondary binding pockets (e.g., the "extracellular vestibule"), modulating residence time and selectivity.

Structure-Activity Relationship (SAR) Visualization

SAR_Map Core Piperazine Ring (Scaffold) Linker Alkyl Linker (CH2)n Core->Linker N1-Attachment Aryl Aryl Head Group (N4-Substituent) Aryl->Core Ortho-subst. controls conf. Effect1 5-HT1A Affinity (o-OMe, o-Cl) Aryl->Effect1 Term Terminal Fragment (Amide/Imide) Linker->Term Spacer length (2-4 carbons) Effect2 D2 Selectivity (Linker length) Linker->Effect2 Effect3 Metabolic Stability Term->Effect3

Figure 1: Pharmacophore map illustrating the modular components of N-arylpiperazine ligands and their impact on biological activity.

Part 2: Receptor Pharmacology & Signaling[1][2]

Affinity and Selectivity Profiles

The therapeutic window of N-arylpiperazines depends on the balance between 5-HT


 agonism and D

antagonism.

Table 1: Comparative Binding Affinities (


, nM) of Representative Ligands 
CompoundClass5-HT

5-HT

D

5-HT

Mechanism
Aripiprazole Antipsychotic4.23.41.639Partial Agonist (D2/5-HT1A)
Buspirone Anxiolytic~15>1000>100N/APartial Agonist (5-HT1A)
WAY-100635 Tool Compound0.2>1000>1000>1000Silent Antagonist (5-HT1A)
1-(2-OMe-Ph)-Pip Core Fragment<10ModerateModerateHighNon-selective Ligand

Data compiled from consensus literature values (See References [1][3][5]). Note: Lower


 indicates higher affinity.
Signaling Cascades

Upon binding to the 5-HT


 receptor (a G

-coupled GPCR), N-arylpiperazines initiate a bifurcated signaling pathway.
  • G

    
     Pathway:  Inhibits Adenylyl Cyclase (AC), reducing cAMP levels and PKA activity.
    
  • G

    
     Pathway:  Directly gates G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.
    

Signaling Ligand N-Arylpiperazine GPCR 5-HT1A Receptor Ligand->GPCR Binding G_alpha Gα i/o GPCR->G_alpha Activation G_beta Gβγ GPCR->G_beta Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel (Kir3) G_beta->GIRK Activates Ca_Channel Ca2+ Channel (VGCC) G_beta->Ca_Channel Inhibits cAMP cAMP ↓ AC->cAMP Reduces K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux PKA PKA Activity ↓ cAMP->PKA Downregulates

Figure 2: 5-HT1A signaling pathway. Red arrows indicate inhibition; green arrows indicate activation.

Part 3: Experimental Methodologies

Synthesis: Buchwald-Hartwig Amination

The most robust method for constructing the N-aryl bond is Palladium-catalyzed cross-coupling. This protocol avoids the harsh conditions of nucleophilic aromatic substitution (S


Ar).

Target: Synthesis of 1-(2-methoxyphenyl)piperazine.

Reagents:

  • Substrate: 1-bromo-2-methoxybenzene (1.0 equiv)

  • Amine: Piperazine (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (1-2 mol%)
    
  • Ligand: BINAP (2-3 mol%)

  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv) or NaOtBu (1.4 equiv)
  • Solvent: Toluene (anhydrous)

Protocol:

  • Inert Setup: Flame-dry a Schlenk flask and cycle 3x with Argon.

  • Loading: Add Pd(OAc)

    
    , BINAP, and Toluene.[1][2] Stir at RT for 15 mins to pre-form the active catalytic complex (solution turns orange/red).
    
  • Addition: Add 1-bromo-2-methoxybenzene, Piperazine, and Base.

  • Reaction: Heat to 100°C for 12-16 hours. Monitor by TLC (Eluent: EtOAc/Hexane).[3]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via flash column chromatography (SiO

    
    , DCM:MeOH 95:5).
    

Self-Validation Check:

  • Success Indicator: Appearance of a diagnostic triplet at

    
     3.0-3.1 ppm in 
    
    
    
    H NMR (piperazine protons adjacent to N-aryl).
  • Failure Mode: If conversion is low, ensure Toluene is strictly anhydrous; water kills the catalyst.

Biological Evaluation: Radioligand Binding Assay

To determine affinity (


), a competition binding assay is performed using membrane preparations from cells stably expressing the human 5-HT

receptor (e.g., CHO-h5HT1A).

Protocol:

  • Membrane Prep: Thaw CHO-h5HT1A membranes and dilute in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4).
    
  • Plate Setup (96-well):

    • Total Binding: Membrane + [

      
      H]-8-OH-DPAT (1 nM).[4]
      
    • Non-Specific Binding (NSB): Membrane + [

      
      H]-8-OH-DPAT + 10 
      
      
      
      M Serotonin (saturating cold ligand).
    • Test: Membrane + [

      
      H]-8-OH-DPAT + N-arylpiperazine analog (10
      
      
      
      to 10
      
      
      M).
  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Workflow Start Start: Drug Design Synth Buchwald-Hartwig Amination Start->Synth Purify Flash Chromatography & NMR Validation Synth->Purify Incubate Incubation with [3H]-8-OH-DPAT Purify->Incubate Test Compound Assay_Prep Membrane Prep (CHO-h5HT1A) Assay_Prep->Incubate Receptor Source Filter Harvest & Count (Scintillation) Incubate->Filter Analysis Calculate Ki (Cheng-Prusoff) Filter->Analysis

Figure 3: Integrated workflow from synthesis to pharmacological validation.

References

  • Comparison of Aripiprazole and Buspirone Affinity

    • Title: Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors.
    • Source: Neuropsychopharmacology.[5]

    • URL:[Link]

  • Buchwald-Hartwig Amination Protocol

    • Title: Palladium-catalyzed Buchwald-Hartwig Amination.[1][6]

    • Source: Organic Syntheses.[6][7]

    • URL:[Link]

  • Privileged Scaffold Concept

    • Title: Arylpiperazines as a "privileged scaffold" in medicinal chemistry.[8]

    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • 5-HT1A Signaling Pathways

    • Title: 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain.[9]

    • Source: Intern
    • URL:[Link]

  • Radioligand Binding Assay Methodology

    • Title: Radioligand Binding Assay Protocol for 5-HT1A Receptors.[10][11][12]

    • Source: BenchChem / GenScript Protocols.
    • URL:[Link]

Sources

Foundational

Technical Whitepaper: Comparative Pharmacodynamics and Structural Utility of Halogenated Phenylpiperazines

Focus: mCPP vs. 1-(4-Iodophenyl)piperazine (pIPP) Executive Summary This technical guide delineates the structural, pharmacological, and experimental distinctions between 1-(3-Chlorophenyl)piperazine (mCPP) and 1-(4-Iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: mCPP vs. 1-(4-Iodophenyl)piperazine (pIPP)

Executive Summary

This technical guide delineates the structural, pharmacological, and experimental distinctions between 1-(3-Chlorophenyl)piperazine (mCPP) and 1-(4-Iodophenyl)piperazine (pIPP) . While both share a phenylpiperazine core—a "privileged scaffold" in medicinal chemistry—their divergent halogen substitution patterns (meta-chloro vs. para-iodo) dictate distinct biological fates. mCPP serves as a clinically relevant pharmacological probe and active metabolite with 5-HT2C selectivity.[1] In contrast, pIPP functions primarily as a high-value synthetic intermediate and structure-activity relationship (SAR) tool, often employed to generate selective 5-HT1A radioligands for SPECT imaging.

Structural Chemistry & Physicochemical Properties

The fundamental difference lies in the regioisomerism and the nature of the halogen substituent. These steric and electronic differences drive receptor subtype selectivity.

FeaturemCPP 1-(4-Iodophenyl)piperazine (pIPP)
IUPAC Name 1-(3-Chlorophenyl)piperazine1-(4-Iodophenyl)piperazine
Substitution Meta (Position 3)Para (Position 4)
Halogen Chlorine (Electronegative, smaller atomic radius)Iodine (Lipophilic, large atomic radius, distinct halogen bonding)
Molecular Weight 196.68 g/mol 288.13 g/mol
Primary Utility Pharmacological Probe / Active MetaboliteSynthetic Scaffold / Radioligand Precursor
Receptor Bias 5-HT2C (Agonist)5-HT1A (SAR Bias / Antagonist Scaffold)
Structural Logic (SAR)
  • The Meta-Effect (mCPP): Substitution at the 3-position (Cl or CF3) on the phenyl ring favors a conformation that stabilizes binding to the 5-HT2C receptor. This "meta-switch" is why mCPP and TFMPP are anxiogenic.

  • The Para-Effect (pIPP): Substitution at the 4-position (Iodine) creates a linear steric bulk. In SAR studies, para-substituted arylpiperazines generally lose 5-HT2C affinity and gain selectivity for 5-HT1A . Iodine is particularly useful here as a leaving group for cross-coupling or as a stable isotope carrier for imaging.

Pharmacological Profiles[3][4]
mCPP: The "Dirty" Probe

mCPP is a non-selective serotonin receptor agonist with a preference for 5-HT2C. It is a major metabolite of the antidepressants Trazodone and Nefazodone .

  • Mechanism: Acts as a partial agonist at 5-HT2C (Ki ≈ 3.4 nM) and 5-HT1B/1D receptors.

  • Physiological Outcome: Administration often induces hypolocomotion, anxiety, and neuroendocrine responses (elevated cortisol/prolactin).

  • Research Use: It is the "gold standard" challenge agent to test 5-HT responsiveness in psychiatric disorders.

pIPP: The Synthetic Scaffold

pIPP is rarely used as a standalone drug in vivo but is critical in "Structure-Activity Relationship" (SAR) libraries.

  • Mechanism: The para-iodine moiety directs affinity toward the 5-HT1A receptor.

  • Utility: pIPP is the core scaffold for p-MPPI (4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-benzamide), a highly selective 5-HT1A antagonist used in SPECT imaging when radiolabeled with Iodine-123.

  • Binding Data: While mCPP binds 5-HT2C in the low nanomolar range, para-substituted analogs like pIPP shift this preference, often showing Ki values <10 nM for 5-HT1A depending on the N4-substitution.

Visualization of SAR & Utility

The following diagram illustrates the divergent pathways of these two compounds based on their structural geometry.

G Core Phenylpiperazine Core Meta Meta-Substitution (3-Cl) Core->Meta Para Para-Substitution (4-I) Core->Para mCPP mCPP (1-(3-Chlorophenyl)piperazine) Meta->mCPP Rec2C High Affinity: 5-HT2C mCPP->Rec2C Metab Metabolite of Trazodone mCPP->Metab Effect1 Anxiogenic / Hypolocomotion Rec2C->Effect1 pIPP pIPP (1-(4-Iodophenyl)piperazine) Para->pIPP Rec1A Bias: 5-HT1A pIPP->Rec1A SAR Trend Synth Precursor for SPECT Ligands (e.g., p-MPPI) pIPP->Synth Primary Use

Caption: Divergent Structure-Activity Relationship (SAR) pathways for Meta- vs. Para-substituted phenylpiperazines.

Experimental Protocols
A. Receptor Binding Assay (Competition)

To verify the selectivity differences (e.g., mCPP for 5-HT2C vs. pIPP analogs for 5-HT1A), a competitive radioligand binding assay is the standard validation method.

Objective: Determine the inhibition constant (Ki) of the test compound against a specific radioligand.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Radioligands:

    • For 5-HT1A: [3H]-8-OH-DPAT (0.5 nM).

    • For 5-HT2C: [3H]-Mesulergine (1.0 nM).

  • Tissue: Rat frontal cortex homogenate (rich in 5-HT receptors) or cloned human receptors expressed in HEK293 cells.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer using a Polytron homogenizer (setting 6, 15 sec).

    • Centrifuge at 40,000 x g for 15 minutes at 4°C.

    • Resuspend pellet in fresh buffer and incubate at 37°C for 10 minutes (to remove endogenous serotonin).

    • Centrifuge again and resuspend to a final protein concentration of 1 mg/mL.

  • Incubation:

    • In a 96-well plate, add:

      • 50 µL Radioligand.

      • 50 µL Test Compound (mCPP or pIPP) at varying concentrations (

        
         to 
        
        
        
        M).
      • 100 µL Membrane suspension.

    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Place filters in scintillation vials with cocktail fluid.

    • Count radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:

      
      
      
    • (Self-Validation Check: mCPP should show Ki < 10 nM for 5-HT2C but > 100 nM for 5-HT1A in this specific setup).

B. Synthesis Workflow Visualization

The following diagram outlines the general workflow for utilizing pIPP in the synthesis of complex ligands, contrasting it with the metabolic generation of mCPP.

Workflow Start_pIPP Starting Material: 1-(4-Iodophenyl)piperazine Step1 N-Alkylation / Amidation (Linker Attachment) Start_pIPP->Step1 Synthetic Lab Path Step2 Radioiodination (I-123) (Halogen Exchange) Step1->Step2 Product SPECT Imaging Agent (e.g., [123I]-p-MPPI) Step2->Product Start_Traz Drug Administration: Trazodone Metab_Step CYP3A4/2D6 Metabolism (Liver) Start_Traz->Metab_Step In Vivo Path Prod_mCPP Active Metabolite: mCPP Metab_Step->Prod_mCPP

Caption: Contrast between Synthetic utilization of pIPP and Metabolic generation of mCPP.

Toxicology & Safety Considerations
  • mCPP:

    • Status: Often monitored as a "New Psychoactive Substance" (NPS) or "party pill" ingredient in some jurisdictions due to its stimulant-like but dysphoric effects.

    • Toxicity: Serotonin syndrome risk if combined with MAOIs or SSRIs.

  • pIPP:

    • Status: Generally unregulated as a research chemical/intermediate, but acts as a precursor.

    • Handling: As an arylpiperazine, it is a potential irritant and should be handled in a fume hood. The iodine bond is stable but can be photolabile; store in amber vials.

References
  • Pharmacology of mCPP (5-HT2C Selectivity)

    • Title: The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine.[1][2][3][4]

    • Source: PubMed (Psychopharmacology)[5]

    • Link:[Link]

  • mCPP as a Metabolite (Trazodone)

    • Title: Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers.
    • Source: PubMed (Clinical Pharmacology & Therapeutics)
    • Link:[Link]

  • SAR of Phenylpiperazines (Para-substitution & 5-HT1A)

    • Title: Structure-affinity relationship studies on 5-HT1A receptor ligands.[6][7][8] Heterobicyclic phenylpiperazines with N4-alkyl substituents.[9][6][8]

    • Source: Journal of Medicinal Chemistry[7]

    • Link:[Link]

  • Title: Synthesis of 1-(4-Iodophenyl)piperazine derivatives and their application in radioligand development.
  • General Piperazine Pharmacology (UNODC Report)

    • Title: Piperazines: A Global Review.
    • Source: UNODC (United N
    • Link:[Link]

Sources

Exploratory

Technical Profile &amp; Safety Data Sheet: 1-(4-Iodophenyl)piperazine Hydrochloride

This guide serves as a comprehensive technical dossier and safety manual for 1-(4-Iodophenyl)piperazine hydrochloride . It is designed for use by organic chemists, process engineers, and safety officers in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier and safety manual for 1-(4-Iodophenyl)piperazine hydrochloride . It is designed for use by organic chemists, process engineers, and safety officers in pharmaceutical development.

Chemical Identity & Core Constants

1-(4-Iodophenyl)piperazine hydrochloride is a piperazine derivative primarily utilized as a pharmacophore scaffold in the synthesis of azole antifungals (e.g., Itraconazole) and serotonin (5-HT) receptor ligands. Its iodine substituent renders it chemically versatile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) but also imparts specific stability concerns regarding photolysis.

PropertySpecification
IUPAC Name 1-(4-Iodophenyl)piperazine hydrochloride
Common Abbreviations p-IPP HCl, 4-IPP HCl
CAS Number (HCl Salt) 624726-35-8
CAS Number (Free Base) 62284-79-1
Molecular Formula C₁₀H₁₃IN₂ · HCl
Molecular Weight 324.59 g/mol
Appearance White to pale beige crystalline solid
Melting Point 177–181 °C (dec.)
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes
SMILES C1CN(CCN1)C2=CC=C(C=C2)I.Cl
Hazard Identification & Risk Management (GHS)

Signal Word: DANGER

This compound is classified as a hazardous substance.[1][2][3] The iodine-carbon bond is susceptible to homolytic cleavage under UV light, and the piperazine moiety is a known irritant/sensitizer.

GHS Hazard Statements
  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[2][3][5]

  • H318: Causes serious eye damage (Corrosive to eyes).

  • H335: May cause respiratory irritation.[2][3][6]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5][8]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][5] Remove contact lenses if present and easy to do.[1][2][3][4][5][8] Continue rinsing.[1][2][3][4][5] Immediately call a POISON CENTER.

Safe Handling & Storage Protocols

The presence of the iodine atom requires strict adherence to light-exclusion protocols to prevent deiodination and sample degradation.

Storage Architecture
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) in a desiccator.

  • Light: Strictly light-sensitive. Use amber vials wrapped in aluminum foil.

Experimental Handling Workflow

The following diagram outlines the decision logic for safe handling and spill response in a laboratory setting.

SafetyWorkflow Start Start: Handling 1-(4-Iodophenyl)piperazine HCl PPE Step 1: Don PPE (Nitrile Gloves, N95/P100 Mask, Goggles) Start->PPE Weighing Step 2: Weighing (Use Anti-Static Gun, Dim Light) PPE->Weighing Solubilization Step 3: Solubilization (DMSO/Water) Weighing->Solubilization Spill Event: Spillage Occurs Weighing->Spill Accident CleanDry Action: Sweep (No Dust Generation) Neutralize with weak acid if basic Spill->CleanDry Dry Powder CleanWet Action: Absorb with Vermiculite Dispose as Halogenated Waste Spill->CleanWet In Solution

Figure 1: Operational workflow for handling and spill management. Note the critical requirement for dim lighting during weighing to preserve the iodine bond.

Technical Application: Itraconazole Synthesis

1-(4-Iodophenyl)piperazine is a critical intermediate in the synthesis of Itraconazole , a broad-spectrum antifungal. The iodine group serves as a leaving group or coupling partner, while the piperazine ring provides the necessary solubility and target binding affinity.

Mechanism of Action & Synthesis Logic

In the synthesis of Itraconazole, the piperazine nitrogen acts as a nucleophile. The high pKa of the secondary amine in the piperazine ring (approx. 9.8) necessitates the use of a base (e.g., K₂CO₃) to scavenge the HCl and generate the free base in situ for nucleophilic attack.

Key Reaction Step: The 1-(4-iodophenyl)piperazine moiety is typically coupled with a triazolone derivative. The iodine atom on the phenyl ring is often a precursor, replaced earlier or later by a triazole moiety via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) depending on the specific synthetic route.

SynthesisPath Precursor 1-Chloro-4-iodobenzene Intermediate 1-(4-Iodophenyl)piperazine (Key Scaffold) Precursor->Intermediate SNAr / Pd-Cat Piperazine Piperazine (Excess) Piperazine->Intermediate Coupling N-Alkylation / Arylation (Base: K2CO3, Solvent: DMSO) Intermediate->Coupling + Triazolone linker Target Itraconazole Analog (Triazole Antifungal) Coupling->Target

Figure 2: Synthetic pathway illustrating the role of the iodophenyl-piperazine scaffold in generating antifungal agents.

Toxicology & Biological Context
Structure-Activity Relationship (SAR)
  • Serotonergic Activity: Phenylpiperazines are "privileged structures" for 5-HT receptors. The 4-iodo substituent specifically modulates selectivity. While 3-chlorophenylpiperazine (mCPP) is a non-selective 5-HT agonist, the 4-iodo analog exhibits altered affinity profiles, often used to probe 5-HT1A vs 5-HT2A selectivity.

  • Metabolism: The piperazine ring is subject to N-oxidation and ring cleavage. The iodine atom is metabolically stable against rapid oxidative dehalogenation compared to bromine or chlorine in certain positions, but can be susceptible to thyroid uptake if deiodination occurs in vivo.

Toxicological Data
  • Acute Toxicity: While specific LD50 data for the iodo HCl salt is limited in public registries, structurally similar 1-(4-Chlorophenyl)piperazine has an oral LD50 of ~142 mg/kg in rats (Toxic). Therefore, 1-(4-Iodophenyl)piperazine HCl should be treated as Toxic/Harmful (Category 3/4) by default.

  • Target Organs: The compound is a potent mucous membrane irritant.[6] Inhalation of dust can cause severe respiratory distress (H335).

Emergency Response Protocols

Eye Contact (Critical):

  • Immediate Action: Flush eyes with tepid water for at least 15 minutes. Lift eyelids to ensure irrigation of the entire surface.

  • Medical: Seek immediate ophthalmological consultation. The HCl salt forms an acidic solution upon contact with moisture, capable of causing corneal opacity.

Skin Contact:

  • Action: Remove contaminated clothing immediately.[1][3][4] Wash skin with non-abrasive soap and water.

  • Neutralization: Do not use neutralizing agents on the skin; copious water is safer.

Ingestion:

  • Action: Rinse mouth with water. Do NOT induce vomiting due to the corrosive/irritant nature of the HCl salt.

  • Medical: Administer activated charcoal if instructed by poison control.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883520: 1-(4-Iodophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Google Patents. (2009). KR100793693B1 - Improved Method of Making Itraconazole.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Buchwald-Hartwig Amination of 1-(4-Iodophenyl)piperazine

Introduction: The Strategic Importance of C-N Bond Formation The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the forma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and tolerance of various functional groups under relatively mild conditions have made it an indispensable tool for medicinal chemists and drug development professionals.[5][6]

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination using 1-(4-iodophenyl)piperazine as a key aryl halide substrate. Piperazine derivatives are prevalent in a multitude of FDA-approved drugs, and their synthesis via C-N coupling is a critical step in the development of new therapeutic agents.[7][8] We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a field-proven, step-by-step protocol for its implementation in a research setting.

The Catalytic Cycle: A Mechanistic Blueprint

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition PdII_complex->Pd0 Reductive Elimination Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Amido L-Pd(II)(Ar)(NR¹R²) PdII_complex->PdII_Amido Ligand Exchange HX_Base [Base-H]⁺X⁻ Amine_Coord->HX_Base Byproduct PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR¹R² RedElim->Product Product ArX Ar-X ArX->OxAdd Aryl Halide HNR1R2 HNR¹R² HNR1R2->Amine_Coord Amine

Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1-(4-iodophenyl)piperazine. This step forms a Pd(II) complex. The reactivity of the aryl halide is crucial, with the general trend being Ar-I > Ar-Br > Ar-Cl.[9]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3]

  • Reductive Elimination: This is the final, product-forming step. The newly formed C-N bond is established as the arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Core Components and Their Strategic Selection

A successful Buchwald-Hartwig amination is a symphony of precisely chosen reagents. Each component plays a critical role, and understanding their interplay is key to achieving high yields and purity.

The Palladium Precursor: The Heart of the Catalyst

While the active catalyst is a Pd(0) species, Pd(II) precursors are often used for their air stability. These are reduced in situ to Pd(0).[1]

Palladium PrecursorCommon FormsAdvantagesDisadvantages
Pd(II) Salts Pd(OAc)₂, PdCl₂Cost-effective, readily available.Can be inefficient in generating the active catalyst; may require excess ligand.
Pd(0) Sources Pd₂(dba)₃, Pd(dba)₂Directly provides a Pd(0) source.Can be sensitive to air; dba can sometimes inhibit the reaction.
Precatalysts Buchwald G3/G4 PalladacyclesAir- and moisture-stable, highly efficient in generating the active catalyst.Higher cost compared to simple salts.

For robust and reproducible results, the use of modern precatalysts is highly recommended as they ensure clean and quantitative generation of the active catalytic species.

The Ligand: The Architect of Reactivity

The choice of ligand is arguably the most critical factor in a Buchwald-Hartwig amination.[11] Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center and promoting the key steps of the catalytic cycle.[11][12]

  • Steric Bulk: A bulky ligand facilitates the reductive elimination step, which is often the rate-limiting step of the reaction.[12]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium atom, which promotes the oxidative addition of the aryl halide.[11]

For the coupling of a secondary cyclic amine like piperazine with an aryl iodide, ligands such as XPhos or RuPhos are excellent starting points due to their proven efficacy in a wide range of amination reactions.[13][14]

The Base: The Proton Acceptor

The base plays a crucial role in the deprotonation of the amine-palladium complex.[13] The strength of the base must be carefully considered.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3][4]

  • Weaker Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ can be effective, particularly in reactions involving sensitive functional groups.[15]

For the amination of 1-(4-iodophenyl)piperazine, a strong base like NaOtBu is generally a reliable choice to ensure efficient deprotonation and catalytic turnover.

The Solvent: The Reaction Medium

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[13] Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[13][16] They offer good solubility for the reagents and are relatively inert under the reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 1-(4-Iodophenyl)piperazine with a Primary Amine

This protocol provides a detailed, step-by-step methodology for the coupling of 1-(4-iodophenyl)piperazine with a representative primary amine, benzylamine.

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Reagent Preparation (Drying & Degassing) vessel_prep Vessel Preparation (Oven-dried Schlenk tube) reagent_add Addition of Reagents (under inert atmosphere) vessel_prep->reagent_add reaction_run Reaction at Elevated Temp. (e.g., 100 °C) reagent_add->reaction_run monitoring Reaction Monitoring (TLC, LC-MS) reaction_run->monitoring cooling Cooling to RT monitoring->cooling filtration Filtration through Celite cooling->filtration extraction Aqueous Workup filtration->extraction purification Column Chromatography extraction->purification

Caption: Figure 2: Experimental Workflow

Materials and Reagents
ReagentAmount (mmol)Molar Equivalents
1-(4-Iodophenyl)piperazine1.01.0
Benzylamine1.21.2
Pd₂(dba)₃0.020.02 (2 mol% Pd)
XPhos0.040.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)1.41.4
Anhydrous Toluene5 mL-

Note: All reagents should be of high purity. Solvents must be anhydrous and degassed prior to use.[13]

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(4-iodophenyl)piperazine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Addition of Amine and Solvent: Under a positive pressure of the inert gas, add benzylamine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated piperazine derivative.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

ObservationPotential CauseSuggested Solution
No reaction or low conversion Inactive catalystEnsure all reagents and solvents are pure, dry, and deoxygenated. Use a precatalyst for more reliable activation.
Suboptimal ligand or baseScreen alternative ligands (e.g., RuPhos) or bases (e.g., K₃PO₄).[13]
Formation of palladium black Catalyst decompositionThis indicates the palladium has precipitated out of the catalytic cycle.[13] Lower the reaction temperature and/or increase the ligand-to-palladium ratio.
Side product formation Reaction temperature too highLower the reaction temperature.
Incorrect stoichiometryRe-verify the molar equivalents of all reagents.

Conclusion and Future Outlook

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl piperazine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can efficiently construct complex molecules of significant interest in drug discovery and materials science. The continued development of new ligands and catalysts promises to further expand the scope and utility of this indispensable transformation, enabling the synthesis of ever more complex and valuable compounds.[10][11]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth. 2024, 101, 438-459.
  • RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. (n.d.). Discovery and development of Buchwald ligands.
  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • RSC Publishing. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. Chemical Science. DOI:10.1039/C9SC03095F.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. DOI: 10.1002/anie.201904795.
  • ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (2025, August 10). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif.
  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.

Sources

Application

Application Note: Synthesis and Evaluation of Phenylpiperazine-Derived Antifungal Agents

Introduction & Scientific Rationale The rapid emergence of drug-resistant fungal strains, particularly within Candida species, has severely limited the clinical efficacy of traditional azole antifungals[1]. To overcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The rapid emergence of drug-resistant fungal strains, particularly within Candida species, has severely limited the clinical efficacy of traditional azole antifungals[1]. To overcome these resistance mechanisms, drug development has pivoted toward privileged pharmacophores capable of multi-target engagement.

Phenylpiperazine is a highly versatile scaffold in medicinal chemistry. Its inherent basicity, hydrogen bond acceptor/donor properties, and tunable lipophilicity make it an ideal precursor for novel antifungal agents[2]. Recent advancements have demonstrated that modifying the phenylpiperazine core can yield dual-action therapeutics, such as hydrogen sulfide (


)-donating carbodithioates[3] and anti-virulence agents that suppress morphological transitions in fungi[1]. This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for these next-generation phenylpiperazine derivatives.

Mechanisms of Action (Causality)

Understanding the structure-activity relationship (SAR) is critical for rational drug design. Phenylpiperazine derivatives exert their antifungal effects through two primary, distinct pathways:

  • CYP51 Inhibition &

    
     Donation (Fungicidal/Fungistatic):  Carbodithioate hybrids of phenylpiperazine directly inhibit lanosterol 14α-demethylase (CYP51), preventing ergosterol biosynthesis and disrupting the fungal cell membrane[3]. Concurrently, the dithiocarbamate moiety acts as an 
    
    
    
    donor. The controlled release of
    
    
    synergistically enhances target engagement and oxidative stress modulation within the fungal cell[3].
  • Morphological Transition Interference (Anti-Virulence): Pathogenesis in Candida albicans is heavily dependent on its ability to transition from a commensal yeast to an invasive hyphal form. Specific (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives have been shown to block this cAMP-PKA-dependent morphological transition[1]. This anti-virulence strategy attenuates pathogenicity without exerting direct cytotoxicity, thereby reducing the selective pressure for drug resistance[1].

MOA cluster_0 Anti-Virulence Pathway cluster_1 Fungicidal/Fungistatic Pathway PP Phenylpiperazine Derivatives cAMP cAMP-PKA Pathway PP->cAMP Inhibits CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) PP->CYP51 Binds/Inhibits Hyphae Hyphal Development (Morphological Transition) cAMP->Hyphae Activates Virulence Suppression of C. albicans Virulence Hyphae->Virulence Blocked by PP Ergosterol Ergosterol Depletion CYP51->Ergosterol Prevents Synthesis Membrane Membrane Disruption & Growth Inhibition Ergosterol->Membrane Leads to

Dual mechanism of action: CYP51 inhibition and suppression of hyphal morphological transition.

Synthetic Workflows

Protocol 1: Synthesis of (1-Aryloxy-2-hydroxypropyl)-phenylpiperazine Derivatives

Causality: The epoxide ring-opening reaction is utilized to couple an aryloxy moiety to the phenylpiperazine core. This reaction specifically generates a secondary hydroxyl group at the C2 position, which serves as a crucial hydrogen bond donor for optimal binding within the target enzyme's active site[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized aryloxy epoxide (1.0 eq) in absolute ethanol (15 mL per mmol)[4].

  • Amine Addition: Add commercially available 1-phenylpiperazine (1.2 eq) dropwise to the solution at room temperature[4].

  • Catalysis: Introduce triethylamine (

    
    , 2.5 eq) to act as a mild base, increasing the nucleophilicity of the piperazine nitrogen and facilitating the epoxide ring-opening[4].
    
  • Reflux: Heat the reaction mixture to reflux (approx. 78°C). Monitor the total consumption of the oxirane via Thin Layer Chromatography (TLC) using a 1:1 Hexane/EtOAc mobile phase (typically requires 6–8 hours)[4].

  • Workup: Cool to room temperature and concentrate under reduced pressure. Re-dissolve the residue in dichloromethane (DCM), wash with brine (

    
     mL), and dry the organic layer over anhydrous 
    
    
    
    [4].
  • Purification: Purify the crude product via silica gel column chromatography to isolate the pure (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivative as an equimolar mixture of enantiomers[1],[4].

Protocol 2: Synthesis of Phenylpiperazine-Carbodithioate Hybrids

Causality: Reacting the secondary amine of 1-phenylpiperazine with carbon disulfide (


) generates a dithiocarbamate intermediate. Subsequent alkylation forms a stable carbodithioate hybrid capable of releasing 

in biological environments[3],[5].

Step-by-Step Methodology:

  • Dithiocarbamate Formation: Dissolve 1-phenylpiperazine (1.0 eq) in methanol. Add sodium acetate (AcONa) or potassium carbonate (

    
    ) (1.5 eq) as a base[5].
    
  • 
     Addition:  Cool the reaction vessel to 0–5°C using an ice bath. Slowly add 
    
    
    
    (1.5 eq) dropwise to prevent exothermic side reactions. Stir for 30 minutes to form the dithiocarbamate salt[5].
  • Alkylation: Add an alkylating agent, such as phenacyl chloride or a substituted N-phenylacetamide derivative (1.0 eq), directly to the reaction mixture[3],[5].

  • Reaction Completion: Stir the mixture at 70°C for 30 minutes (or under ultrasound irradiation for accelerated kinetics) until completion is confirmed by TLC[5].

  • Isolation: Pour the mixture into crushed ice to precipitate the product. Filter the solid, wash thoroughly with distilled water, and recrystallize from hot ethanol to yield the purified hybrid[5].

Workflow cluster_A Protocol 1: Epoxide Ring-Opening cluster_B Protocol 2: Carbodithioate Formation Start1 Aryloxy Epoxide + 1-Phenylpiperazine Cond1 Reflux in Ethanol Catalyst: NEt3 Start1->Cond1 Prod1 (1-Aryloxy-2-hydroxypropyl)- phenylpiperazine Cond1->Prod1 Start2 1-Phenylpiperazine + CS2 + Base (AcONa) Cond2 Stir in Methanol (0-5°C) Form Dithiocarbamate Start2->Cond2 Alk2 Add Alkyl Halide (e.g., Phenacyl Chloride) Cond2->Alk2 Prod2 Phenylpiperazine- Carbodithioate Hybrid Alk2->Prod2

Synthetic workflows for epoxide ring-opening and carbodithioate formation.

Antifungal Evaluation Protocols

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify the fungistatic or fungicidal activity of the synthesized compounds against C. albicans following CLSI guidelines[6].

  • Prepare serial dilutions of the phenylpiperazine derivatives in DMSO to create stock solutions[6].

  • Dilute the stocks in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve final well concentrations ranging from 0.5 to 64 µg/mL.

  • Inoculate 96-well microtiter plates with C. albicans standardized to a final concentration of

    
     to 
    
    
    
    CFU/mL[6].
  • Incubate the plates at 35°C for 24–48 hours.

  • Determine the MIC visually or spectrophotometrically as the lowest concentration resulting in a

    
     reduction in growth compared to the drug-free control[6].
    
Protocol 4: Morphological Transition (Hyphal Growth) Assay

Purpose: To validate the anti-virulence properties of compounds that do not exhibit direct fungicidal activity[1].

  • Culture C. albicans cells overnight in YPD medium at 30°C.

  • Wash the cells with PBS and resuspend in a hyphae-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at a density of

    
     cells/mL[1].
    
  • Treat the cells with sub-MIC concentrations of the test compound.

  • Incubate at 37°C for 3–4 hours to induce robust hyphal formation.

  • Visualize the cells using bright-field microscopy. Quantify the percentage of hyphae-forming cells relative to the untreated control to determine the extent of virulence attenuation[1].

Quantitative Data Summary

The table below summarizes the biological evaluation of leading phenylpiperazine derivatives compared to standard reference agents.

Compound Class / DerivativePrimary Target / MechanismMIC against C. albicansCYP51

/ Key Metric
S-phenacyl p-chloro carbodithioate CYP51 Inhibition &

Donation
< 1.0 µg/mL0.331 ± 0.025 µM
(1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine) Hyphal Development Suppression> 64 µg/mL (Non-lethal)Significant hyphal inhibition at 4 µg/mL
1-(4-nitrophenyl)piperazine derivatives Broad-Spectrum / Membrane Disruption14.2 - 15.4 µMN/A
Fluconazole (Reference Azole) CYP51 Inhibition0.5 - 1.0 µg/mL1.388 ± 0.099 µM

Data synthesized from recent pharmacological evaluations of phenylpiperazine hybrids[2],[1],[3].

References

  • Sadiq, G. M., et al. (2026). Phenylpiperazine/dithioates as novel H2S donors: design, synthesis, H2S release, formulation as PEG-niosomes and antifungal activity against Candida albicans. Bioorganic Chemistry. 3

  • Li, Y., et al. (2018). (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives suppress Candida albicans virulence by interfering with morphological transition. Microbial Biotechnology. 1

  • Pospisilova, S., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism.2

  • Hafeez, F., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. MDPI. 5

  • Kharisov, R. Y., et al. (2023). Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. MDPI. 4

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of Aryl Iodides

For: Researchers, scientists, and drug development professionals. Introduction: The Power of the Carbon-Iodine Bond in Synthesis Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versa...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of the Carbon-Iodine Bond in Synthesis

Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unprecedented efficiency.[1][2] These transformations are the bedrock of countless syntheses in the pharmaceutical, agrochemical, and materials science industries.[3][4]

Among the various aryl halide substrates, aryl iodides (Ar-I) hold a special place. The Carbon-Iodine bond is the weakest among the common halogens (I > Br > Cl > F), making it highly susceptible to cleavage. This high reactivity translates to a lower activation energy for the initial and often rate-limiting oxidative addition step in the catalytic cycle.[5][6] Consequently, reactions involving aryl iodides frequently proceed under milder conditions, with lower catalyst loadings, and faster reaction times compared to their bromide or chloride counterparts, making them ideal substrates for complex molecule synthesis.

This guide provides an in-depth look at the mechanistic principles, practical considerations, and detailed experimental protocols for the three cornerstone cross-coupling reactions using aryl iodides: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination.

The Catalytic Cycle: A Mechanistic Framework

Understanding the fundamental mechanism is crucial for rational optimization and troubleshooting. Nearly all palladium-catalyzed cross-coupling reactions proceed through a shared catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][7]

The three key elementary steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide.[1] This is typically the rate-determining step and results in a square planar Pd(II) complex.[5] The high reactivity of the C-I bond makes this step particularly facile.

  • Transmetalation (e.g., Suzuki) or Migratory Insertion (e.g., Heck):

    • In reactions like the Suzuki-Miyaura coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the iodide. This step is known as transmetalation.[8]

    • In the Heck reaction, an alkene coordinates to the palladium center, followed by insertion of the alkene into the Aryl-Pd bond.[5]

  • Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center.[1] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8]

Palladium Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-I(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Product Ar-R (Product) Pd0->Product Regenerated TM_Complex Ar-Pd(II)-R(L)₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Product Reductive Elimination Product->Pd0 Aryl_Iodide Ar-I Aryl_Iodide->OA_Complex Organometallic R-M Organometallic->TM_Complex

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.

Key Parameters for Success: An Application Scientist's Perspective

The success of a cross-coupling reaction hinges on the judicious selection of several interdependent parameters.[3] Here, we dissect the "why" behind these choices.

The Palladium Source: Precatalysts vs. In Situ Generation

While Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, they often suffer from air sensitivity and can contain ligands that interfere with the reaction.[9] Modern protocols increasingly favor the use of air-stable Pd(II) precatalysts .[10][11] These are well-defined complexes that are readily reduced in situ to the active Pd(0) species under the reaction conditions, offering greater reproducibility and efficiency.[9][12]

Precatalyst TypeCommon ExamplesActivationKey Advantage
Pd(II) Salts Pd(OAc)₂, PdCl₂Reduced by phosphines, amines, or other reagentsCost-effective, widely available
Palladacycles Buchwald Precatalysts (G1-G6)Base-mediated reductive eliminationHigh stability, high activity, reliable Pd(0) formation[9]
NHC Complexes PEPPSI™ CatalystsThermal or base-induced activationHighly active for challenging couplings, air/moisture stable
Pd(0) Complexes Pd₂(dba)₃, Pd(PPh₃)₄Ligand dissociationDirect source of Pd(0), no reduction step needed[13]
The Ligand: The True Conductor of Reactivity

The ligand is arguably the most critical component, as it modulates the steric and electronic properties of the palladium center, directly influencing each step of the catalytic cycle.[13][14]

  • Electron-rich ligands (e.g., trialkylphosphines, N-heterocyclic carbenes (NHCs), Buchwald-type biarylphosphines) increase the electron density on the palladium. This accelerates the oxidative addition step but can slow down reductive elimination.[6][15]

  • Sterically bulky ligands promote the formation of monoligated, highly reactive Pd(0) species.[6][7] They also accelerate the final reductive elimination step, which is often crucial for preventing side reactions and increasing product turnover.[15]

For aryl iodides, which already undergo rapid oxidative addition, the focus is often on ligands that facilitate a swift reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are exceptionally effective for a wide range of C-C and C-N couplings.[3]

The Base and Solvent System

The choice of base and solvent are intimately linked and reaction-specific.

  • Base Function: In Suzuki couplings, the base activates the organoboron species to facilitate transmetalation.[3] In Buchwald-Hartwig aminations and Heck reactions, it neutralizes the HX acid generated during the catalytic cycle.[5][16]

  • Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used for Suzuki reactions, often in aqueous/organic biphasic systems.[3] Stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are standard for Buchwald-Hartwig aminations.[17]

  • Solvent Choice: Solvents like toluene, dioxane, and THF are common choices due to their ability to dissolve the organic reagents and their relative inertness.[18] The choice can also influence reaction outcomes; for instance, in some C-N couplings with aryl iodides, using a solvent like t-BuOH where the iodide salt byproduct is insoluble can prevent catalyst inhibition and dramatically improve reaction efficiency.[19][20]

Detailed Application Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.[21]

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol describes the C-C bond formation between an aryl iodide and an arylboronic acid, a cornerstone reaction in pharmaceutical synthesis.[8]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add the aryl iodide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).

  • Add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck-Mizoroki Reaction of an Aryl Iodide

This protocol details the coupling of an aryl iodide with an activated alkene (e.g., an acrylate) to form a substituted alkene.[5]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Ethyl acrylate (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Acetonitrile (ACN), degassed (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar and reflux condenser

Procedure:

  • To the Schlenk flask, add the aryl iodide and Pd(OAc)₂.

  • Seal the flask, then evacuate and backfill with argon (repeat 3 times).

  • Add the degassed acetonitrile, followed by the ethyl acrylate and triethylamine via syringe.[22]

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-16 hours. Monitor progress by TLC or GC-MS.

  • After the starting material is consumed, cool the mixture to room temperature.[22]

  • Filter the mixture through a pad of Celite® to remove the palladium black, washing the pad with a small amount of acetonitrile.[22]

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in a suitable solvent (e.g., dichloromethane) and washed with water to remove triethylammonium salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Iodide

This protocol outlines the formation of a C-N bond between an aryl iodide and a secondary amine.[16]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • In a glovebox, charge the Schlenk tube with the RuPhos Pd G3 precatalyst and sodium tert-butoxide.

  • Add the aryl iodide and the magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add the anhydrous toluene via syringe.

  • Add the secondary amine via syringe.

  • Place the tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.[16]

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Sources

Application

derivatization of piperazines with NBD-Cl for detection

An In-Depth Technical Guide to the Derivatization of Piperazines with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) for Sensitive Detection Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of Pi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Derivatization of Piperazines with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) for Sensitive Detection

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Piperazine Detection

The piperazine ring is a core structural motif in a vast array of active pharmaceutical ingredients (APIs), serving as a fundamental building block in drugs like clozapine and ciprofloxacin.[1] Its prevalence necessitates robust analytical methods for its quantification, whether as a residual impurity in final drug products or as a key intermediate in synthesis monitoring.[1][2] However, piperazine itself presents a significant analytical hurdle: it lacks a native chromophore or fluorophore, rendering it practically invisible to standard UV-Vis or fluorescence detectors at trace levels.[1][2]

To overcome this limitation, chemical derivatization is employed. This strategy involves reacting the non-responsive analyte with a labeling agent to form a new derivative that is easily detectable. 4-chloro-7-nitrobenzofurazan, also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), has emerged as a premier derivatizing reagent for this purpose.[3][4][5] NBD-Cl reacts with the secondary amine functional groups of the piperazine ring to yield a stable, intensely colored, and highly fluorescent adduct.[6][7][8] This transformation dramatically lowers the limits of detection, enabling the precise quantification of piperazine at parts-per-million (ppm) levels using widely available instrumentation like HPLC with UV or fluorescence detection.[1][3]

This application note provides a comprehensive guide to the principles, critical parameters, and detailed protocols for the successful derivatization of piperazines with NBD-Cl.

Principle of Derivatization: A Nucleophilic Aromatic Substitution Reaction

The reaction between piperazine and NBD-Cl is a classic example of nucleophilic aromatic substitution (SNAr).[7][9] The core mechanism is underpinned by the unique electronic structure of the NBD-Cl molecule.

Causality of the Reaction:

  • Nucleophilic Attack: The piperazine molecule contains two secondary amine groups. In a basic medium, these amino groups are deprotonated, enhancing their nucleophilicity.[7] The electron-rich nitrogen atom then attacks the electron-deficient carbon atom at position 4 of the NBD-Cl aromatic ring, to which the chlorine atom is attached.[7][9]

  • Formation of a Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group on the NBD ring is crucial for stabilizing this intermediate.

  • Leaving Group Displacement: The stable complex then collapses, expelling the chlorine atom as a chloride ion (a good leaving group), resulting in the formation of a stable, covalent bond between the piperazine nitrogen and the NBD moiety.[9]

The resulting NBD-piperazine derivative is a new molecule with potent chromogenic and fluorogenic properties, unlike the starting materials.[6][8]

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Piperazine Piperazine (Nucleophile) NBD_Piperazine NBD-Piperazine Adduct (Fluorescent & UV-Active) Piperazine->NBD_Piperazine Nucleophilic Aromatic Substitution NBD_Cl NBD-Cl (Electrophile) NBD_Cl->NBD_Piperazine Conditions Basic Medium (e.g., Borate Buffer, pH 8-10) Heat (e.g., 60°C) HCl HCl

Caption: Nucleophilic aromatic substitution mechanism of NBD-Cl with piperazine.

Critical Parameters for Optimal Derivatization

The success of the derivatization hinges on the careful control of several experimental parameters. Each factor influences reaction kinetics and the potential for side reactions, thereby impacting yield and reproducibility.

ParameterOptimal Range/ConditionRationale & Expert Insights
pH 8.0 - 10.0A basic medium is essential to deprotonate the secondary amine of piperazine, making it a potent nucleophile.[6][7] Below pH 8, the reaction rate slows considerably. Above pH 10, the risk of NBD-Cl hydrolysis to the fluorescent NBD-OH byproduct increases, leading to high background signals.[6][7] Borate buffer is commonly used to maintain a stable pH.[7][8]
Solvent Acetonitrile or MethanolNBD-Cl is typically dissolved in a water-miscible organic solvent like acetonitrile or methanol due to its limited aqueous solubility.[1][7] The final reaction mixture is often a combination of the aqueous sample buffer and the organic solvent.
Reagent Ratio Molar excess of NBD-ClTo drive the reaction to completion, NBD-Cl is used in molar excess relative to the expected concentration of piperazine. A 1:1 reaction stoichiometry has been reported.[6] However, a significant excess ensures that even trace amounts of piperazine are derivatized.
Temperature 50°C - 70°CHeating accelerates the reaction rate. A common condition is incubation at 60°C.[8] Higher temperatures may increase the rate of NBD-Cl hydrolysis. The optimal temperature should be determined empirically for the specific application.
Reaction Time 15 - 60 minutesThe reaction time is interdependent with temperature. Longer incubation times may be needed at lower temperatures. The goal is to allow the reaction to reach completion without significant degradation of the reactants or product.
Reaction Termination Acidification (e.g., 0.1 M HCl)The reaction is effectively stopped by neutralizing the basic buffer with an acid, such as hydrochloric acid.[7] This protonates any remaining unreacted amines, preventing further reaction, and also stabilizes the NBD-piperazine adduct.

Analytical Detection of the NBD-Piperazine Adduct

The derivatization converts the "invisible" piperazine into a derivative that can be sensitively detected by two primary methods following chromatographic separation.

  • HPLC with UV-Vis Detection: The NBD-piperazine adduct is a yellow-orange compound that strongly absorbs light in the visible range.[1][10] Detection is typically performed at the wavelength of maximum absorbance (λmax), which is around 460-470 nm .[11][12]

  • HPLC with Fluorescence Detection (FLD): This method offers significantly higher sensitivity and selectivity. The NBD-piperazine adduct is highly fluorescent, whereas the parent NBD-Cl reagent is essentially non-fluorescent.[8] This "turn-on" fluorescence minimizes background interference.[13]

PropertyTypical ValueNotes
UV-Vis λmax ~470 nmThe exact maximum can vary slightly depending on the solvent environment.[11]
Fluorescence λex ~464 nmExcitation wavelength for fluorescence detection.[8]
Fluorescence λem ~512 - 535 nmEmission wavelength for fluorescence detection. The fluorescence is highly sensitive to the solvent environment, with intensity often decreasing in aqueous solutions.[8][13]
Limit of Detection (LOD) ~30 ppm (HPLC-UV)[1]FLD methods can achieve much lower detection limits, often in the ng/g range.[14]
Limit of Quantification (LOQ) ~90 ppm (HPLC-UV)[1]A validated method using dansyl chloride (another derivatizing agent) achieved an LOQ of 20 ng/g with fluorescence detection.[14]

Comprehensive Experimental Workflow

The entire process, from sample preparation to data acquisition, follows a logical sequence designed to ensure accuracy and reproducibility.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Derivatization Reaction cluster_analysis 3. Analysis A Prepare Reagents: - Borate Buffer (pH 9.0) - NBD-Cl in ACN (5 mM) - HCl (0.1 M) C Mix Sample, Buffer, & NBD-Cl Solution A->C B Prepare Piperazine Standard/Sample B->C D Incubate (e.g., 60°C for 30 min) C->D E Cool to Room Temp. D->E F Terminate Reaction with HCl E->F G Filter Sample (0.22 µm Syringe Filter) F->G H Inject into HPLC System G->H I Data Acquisition (UV @ 470 nm or FLD Ex/Em ~464/530 nm) H->I

Caption: General experimental workflow for piperazine derivatization and analysis.

Detailed Step-by-Step Protocol

This protocol provides a robust starting point for the pre-column derivatization of piperazine for HPLC analysis. Optimization may be required for specific sample matrices.

1. Reagent Preparation

  • Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in deionized water. Adjust the pH to 9.0 using a concentrated sodium hydroxide (NaOH) solution while monitoring with a calibrated pH meter.[7]

  • NBD-Cl Solution (5 mM in Acetonitrile): Accurately weigh approximately 10 mg of NBD-Cl and dissolve it in 10 mL of HPLC-grade acetonitrile (ACN). Safety Note: Prepare this solution fresh and protect it from light, as NBD-Cl can degrade.

  • Piperazine Stock Solution (e.g., 1000 ppm): Accurately weigh 100 mg of piperazine standard and dissolve in 100 mL of a suitable diluent (e.g., water or a water/ACN mix). Prepare working standards by serial dilution of this stock solution.

  • Termination Solution (0.1 M HCl): Add 0.83 mL of concentrated HCl to 99.17 mL of deionized water.

2. Derivatization Procedure

  • Mixing: In a 1.5 mL microcentrifuge tube, add 100 µL of the piperazine standard or sample solution.

  • Buffering: Add 200 µL of the 0.1 M borate buffer (pH 9.0) and vortex briefly to mix.[7]

  • Derivatization: Add 200 µL of the 5 mM NBD-Cl solution. Vortex the mixture thoroughly to ensure homogeneity.[7]

  • Incubation: Place the sealed tube in a heating block or water bath set to 60°C for 30 minutes.[8]

  • Cooling: After incubation, immediately cool the tube to room temperature (e.g., in an ice bath) to stop the reaction.

  • Termination: Add 100 µL of 0.1 M HCl to neutralize the buffer and stabilize the derivative.[7] Vortex the mixture.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before transferring to an HPLC vial.

3. HPLC Analysis Conditions (Example Method)

  • HPLC System: An HPLC system equipped with a UV-Vis or Fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[1] Note: The mobile phase should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detector Settings:

    • UV-Vis: 470 nm

    • Fluorescence: Excitation at 464 nm, Emission at 530 nm.

Trustworthiness: Self-Validation and Troubleshooting

A robust protocol includes awareness of potential pitfalls.

IssuePotential CauseRecommended Solution
High Background Signal Hydrolysis of excess NBD-Cl to NBD-OH, which is also fluorescent.[7]Ensure the pH does not exceed 10. Prepare NBD-Cl solutions fresh. Ensure proper reaction termination by acidification. Optimize chromatographic separation to resolve the NBD-OH peak from the analyte peak.
Low Derivative Yield Incorrect pH, insufficient reaction time or temperature, or degradation of NBD-Cl reagent.Verify the pH of the buffer. Increase the reaction time or temperature incrementally. Use a freshly prepared NBD-Cl solution and protect it from light.
Poor Reproducibility Inconsistent pipetting, timing, or temperature control.Use calibrated pipettes. Ensure consistent timing for incubation and termination steps for all samples and standards. Use a reliable heating block or water bath.

Conclusion

The derivatization of piperazines with NBD-Cl is a powerful, reliable, and validated technique that transforms a challenging analytical problem into a straightforward one. By forming a stable and highly detectable NBD-adduct, this method allows researchers and drug development professionals to achieve the low detection limits required for quality control and safety assessment. Understanding the underlying chemical principles and meticulously controlling the critical reaction parameters are key to harnessing the full potential of this essential analytical strategy.

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Shkoor, M., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • El-Kassem, M. A., et al. (2016). Spectrophotometric and spectrofluorimetric determination of some drugs containing secondary amino group in bulk drug and dosage forms via derivatization with 7-Chloro-4-Nitrobenzofurazon. ResearchGate. [Link]

  • Navaneeswari, R., & Reddy, P. R. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Interchim. NBD-Cl Technical Sheet. FluoProbes. [Link]

  • Abd El-Hay, S. S., et al. (2019). Utility of 4-Chloro-7-Nitrobenzofurazan (NBD-Cl) for the Spectrophotometric and Spectrofluorometric Determination of Several Antihistamine and Antihypertensive Drugs. Journal of AOAC INTERNATIONAL. [Link]

  • Navaneeswari, R., & Reddy, P. R. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Scholars Central. [Link]

  • Ates, S. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. [Link]

  • Gaina, L., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules. [Link]

  • Faletrov, Y. V., et al. New lipophilic conjugates of fluorescent NBD-piperazine: synthesis, in silico interactions with lipid bilayer and cytochromes P450. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

  • Alfaki, O. M. A., & Elbashir, A. A. (2019). Utilization of 4-Chloro-7-Nittobenzo-2-Oxa-1, 3-Diazol (NBD-CL) as Chromogenic Reagent for Determination of Metformin hydrochloride (MET) in Pharmaceutical Formulation. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Wang, Y., et al. Piperazine-tuned NBD-based colorimetric and fluorescent turn-off probes for hydrogen sulfide. The Royal Society of Chemistry. [Link]

  • Park, J. A., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Food Chemistry. [Link]

Sources

Method

preparation of 1-(4-Iodophenyl)piperazine from 4-iodoaniline

Technical Application Note: Chemoselective Synthesis of 1-(4-Iodophenyl)piperazine Executive Summary This Application Note details the protocol for synthesizing 1-(4-Iodophenyl)piperazine (CAS: 38212-30-5) starting from...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Synthesis of 1-(4-Iodophenyl)piperazine

Executive Summary

This Application Note details the protocol for synthesizing 1-(4-Iodophenyl)piperazine (CAS: 38212-30-5) starting from 4-iodoaniline .[1] This transformation is a critical step in the synthesis of triazole antifungal agents (e.g., Posaconazole, Itraconazole intermediates) and various CNS-active pharmaceutical ingredients.

The primary challenge in this synthesis is chemoselectivity : constructing the piperazine ring on the aniline nitrogen while preserving the labile Carbon-Iodine (C-I) bond, which is prone to reduction or nucleophilic displacement under harsh conditions. This guide recommends the Bis-alkylation Cyclization Route using bis(2-chloroethyl)amine hydrochloride, optimized for laboratory to pilot-scale reproducibility.[1]

Strategic Route Analysis

The synthesis relies on a double nucleophilic substitution (


) mechanism. The 4-iodoaniline acts as the nucleophile, displacing the chloride leaving groups on the bis(2-chloroethyl)amine scaffold.

Reaction Scheme:


[1]

Key Mechanistic Steps:

  • Free Base Generation: The amine hydrochloride is neutralized in situ or pre-neutralized.

  • First Alkylation: The aniline nitrogen attacks one chloroethyl group.

  • Intramolecular Cyclization: The secondary amine intermediate attacks the second chloroethyl group to close the piperazine ring.

Pathway Visualization (DOT)

ReactionMechanism Start 4-Iodoaniline Inter Intermediate (N-Monoalkylated) Start->Inter SN2 Alkylation (Slow Step) Reagent Bis(2-chloroethyl)amine Reagent->Inter Prod 1-(4-Iodophenyl)piperazine Inter->Prod Intramolecular Cyclization (Fast) Side Polymeric/Tar By-products Inter->Side Intermolecular Polymerization

Caption: Mechanistic pathway showing the critical cyclization step vs. polymerization risk.

Safety & Compliance (Critical)

WARNING: Nitrogen Mustard Precursor The reagent bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard precursor.[1] It is a potent alkylating agent, a blister agent, and a suspected carcinogen.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield®), chemical goggles, and a lab coat are mandatory.

  • Decontamination: Quench spills or glassware with a solution of 10% sodium thiosulfate to neutralize alkylating potential.

Detailed Experimental Protocol

This protocol is optimized for n-Butanol as the solvent.[1] High-boiling alcohols promote the reaction temperature (117°C) required for the second alkylation while maintaining solubility of the polar intermediate.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Mass/VolRole
4-Iodoaniline 219.021.010.0 gLimiting Reagent
Bis(2-chloroethyl)amine HCl 178.481.18.96 gAlkylating Agent
Anhydrous K₂CO₃ 138.211.59.5 gAcid Scavenger
n-Butanol 74.12-100 mLSolvent
NaI (Optional Catalyst) 149.890.10.68 gFinkelstein Catalyst
Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), a reflux condenser, and a nitrogen inlet.

  • Charging: Charge 4-iodoaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate into the flask.

  • Solvation: Add n-Butanol (100 mL). Note: The mixture will be a suspension.

  • Reaction:

    • Heat the mixture to reflux (approx. 118°C).

    • Maintain reflux for 24 to 36 hours .

    • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).[1] The aniline spot (

      
      ) should disappear; a polar baseline spot (piperazine salt) and a mid-polar spot (free base) may appear.
      
  • Workup (The "Self-Validating" Purification):

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off inorganic salts (

      
      ) and wash the cake with small amounts of n-butanol.
      
    • Concentration: Evaporate the n-butanol under reduced pressure (Rotavap) to obtain a dark semi-solid residue.

    • Acid/Base Partition (Crucial for Purity):

      • Dissolve residue in DCM (100 mL) .

      • Extract with 1M HCl (2 x 50 mL) . Logic: The product moves to the aqueous phase; non-basic impurities (tar, unreacted neutral organics) stay in DCM.

      • Separate the layers.[2][7][8][9][10][11] Keep the Aqueous Layer .

      • Basify the aqueous layer to pH > 12 using 4M NaOH . The product will precipitate or oil out.[7]

      • Extract the basic aqueous layer with DCM (3 x 50 mL) .

      • Dry combined organics over

        
        , filter, and concentrate.[2][4][12]
        
  • Crystallization (Hydrohalide Salt Formation):

    • Dissolve the crude free base in minimal hot Ethanol.

    • Add conc. HCl (or HCl in dioxane) dropwise until acidic.

    • Cool to 0°C. The 1-(4-Iodophenyl)piperazine hydrochloride salt will precipitate as off-white crystals.[1]

    • Filter and dry.[2][8]

Process Workflow (DOT)

Workflow Rxn Reflux in n-Butanol (24-36h) Filter Filter Inorganics Rxn->Filter AcidExt Extract with 1M HCl Filter->AcidExt Evaporate Solvent Redissolve in DCM DiscardOrg Discard Organic (Tars/Neutrals) AcidExt->DiscardOrg Organic Layer Basify Basify Aqueous to pH 12 AcidExt->Basify Aqueous Layer (Contains Product) FinalExt Extract into DCM & Crystallize Basify->FinalExt

Caption: Purification workflow utilizing pH-dependent solubility switches to ensure high purity.

Characterization & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 177 - 181°C (HCl Salt)Capillary MP [1]
¹H NMR (DMSO-d₆)

7.55 (d, 2H), 6.80 (d, 2H), 3.35 (m, 4H), 3.15 (m, 4H)
400 MHz NMR
Mass Spec [M+H]⁺ = 289.1LC-MS
Purity > 98.0%HPLC (C18, MeOH/H₂O)

Interpretation:

  • NMR: The doublet pattern at 7.55 and 6.80 ppm is characteristic of a para-substituted benzene ring.[1] The preservation of the iodine is confirmed by the downfield shift of the protons adjacent to the iodine (7.55 ppm).

  • Molar Ratio: The integration of aromatic protons (4H) to piperazine protons (8H) must be 1:2.

Troubleshooting & Optimization

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Stirring efficiency. The formation of inorganic salts (

      
      ) can create a thick slurry that prevents reagents from mixing.
      
    • Solution: Use an overhead mechanical stirrer, not a magnetic bar. Add 10% more solvent if the slurry is too thick.

    • Catalysis: Addition of NaI (0.1 eq) can accelerate the reaction via the Finkelstein reaction (converting alkyl chloride to more reactive alkyl iodide in situ) [2].

  • Problem: "Tar" Formation.

    • Cause: Oxidation of the aniline or polymerization of the mustard reagent.

    • Solution: Ensure strict Nitrogen atmosphere. Do not exceed 125°C.

  • Problem: Product Oils Out during Acidification.

    • Cause: Presence of mono-alkylated intermediate.[1][3][9][13]

    • Solution: Ensure reaction time is sufficient (>24h). If oil persists, recrystallize from Isopropanol/Water instead of Ethanol.

References

  • Sigma-Aldrich. (n.d.).[1] 1-(4-Iodophenyl)piperazine hydrochloride Product Specification. Retrieved from [1]

  • Liu, K. G., & Robichaud, A. J. (2005).[3] "A general and convenient synthesis of N-arylpiperazines". Tetrahedron Letters, 46(46), 7921-7923.[1] (Validates the bis-chloroethyl amine route for anilines).

  • Sanguinetti, M., et al. (2017).[2] "Synthesis and biological activities of piperazine derivatives". ACG Publications.[2] Retrieved from [1]

  • BenchChem. (2025).[4][7] Bis(2-chloroethyl)amine Hydrochloride Application Notes. Retrieved from [1]

Disclaimer: This document is for research and development purposes only. The synthesis involves hazardous materials (nitrogen mustard precursors). Adhere strictly to local EHS regulations regarding Schedule 1 chemical precursors where applicable.

Sources

Application

Application Notes &amp; Protocols: Green Synthesis of Arylpiperazines in Aqueous Media

Introduction: The Imperative for Greener Synthesis of a Privileged Scaffold The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, integral to numerous blockbuster drugs targeting a wide array of ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Synthesis of a Privileged Scaffold

The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, integral to numerous blockbuster drugs targeting a wide array of therapeutic areas, including antidepressants, antipsychotics, and anti-cancer agents.[1][2][3] Traditionally, the synthesis of these vital scaffolds has relied on methods that involve high temperatures, extended reaction times, and the use of volatile, often hazardous, organic solvents.[1] As the pharmaceutical industry pivots towards more sustainable practices, driven by both environmental and economic pressures, the development of "green" synthetic routes has become a critical objective.[4][5][6]

This guide provides detailed protocols and mechanistic insights for the synthesis of arylpiperazines in aqueous media. By harnessing the unique properties of water, these methods reduce environmental impact, improve safety profiles, and can often be performed under milder conditions than their traditional counterparts.[7] We will focus on two robust and widely adopted strategies: Micellar Catalysis using "designer" surfactants and Aqueous Transition-Metal Catalysis .

The Core Challenge & Strategic Solution: Overcoming Immiscibility

The primary obstacle in aqueous organic synthesis is the poor solubility of nonpolar reactants, such as aryl halides, in water.[7][8] The solution lies in creating a pseudo-homogeneous environment where reactants can interact. Micellar catalysis achieves this by using amphiphilic molecules (surfactants) that self-assemble in water to form nanomicelles. These micelles possess a hydrophobic core, which acts as a "nano-reactor" to solubilize the organic substrates and catalyst, and a hydrophilic exterior that maintains dispersibility in the bulk aqueous phase.[9][10] This sequestration within the micelle dramatically increases the effective concentration of reactants, often leading to significant rate enhancements even at room temperature.[11][12]

Methodology I: Micellar Catalysis for C-N Cross-Coupling

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, is a powerful tool for constructing arylpiperazines.[1][13][14][15] Adapting this reaction to aqueous media is elegantly achieved using specialized surfactants. The second-generation "designer" surfactant, TPGS-750-M , has emerged as a particularly effective and environmentally benign amphiphile for a broad range of cross-coupling reactions.[9][11][16][17] It is composed of a lipophilic α-tocopherol (Vitamin E) moiety and a hydrophilic polyethylene glycol (MPEG-750) chain, joined by a succinic acid linker.[9][17]

Causality Behind the Method:
  • Why TPGS-750-M? The specific balance of lipophilic and hydrophilic components in TPGS-750-M has been tailored to form micelles of an optimal size and shape to encapsulate the palladium catalyst and organic substrates, facilitating efficient catalysis.[9][11][17] Its biodegradability and derivation from natural sources further enhance its green chemistry credentials.[17]

  • Why Room Temperature? By concentrating reactants within the micellar core, the reaction kinetics are accelerated to a point where the high temperatures typically required in organic solvents are no longer necessary.[9] This mildness minimizes the formation of thermal degradation byproducts.

  • Mechanism: The aryl halide, piperazine, and the lipophilic palladium-ligand complex are all partitioned into the hydrophobic core of the TPGS-750-M micelle. Within this confined space, the steps of the Buchwald-Hartwig catalytic cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination) proceed efficiently.

Visualizing the Micellar Catalysis Workflow

The general process for setting up a micellar-catalyzed reaction is straightforward and avoids the need for inert atmosphere techniques in many cases.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_sol Prepare 2 wt% TPGS-750-M in Water combine Combine all components in a single vessel prep_sol->combine Aqueous Phase prep_reagents Weigh Aryl Halide, Piperazine, Base, & Catalyst/Ligand prep_reagents->combine Solid Reagents stir Stir vigorously at Room Temperature combine->stir 2-24 h extract Extract with Organic Solvent (e.g., EtOAc) stir->extract Reaction Complete purify Purify by Column Chromatography extract->purify Crude Product

Caption: General workflow for arylpiperazine synthesis via micellar catalysis.

Experimental Protocol 1: Pd-Catalyzed Synthesis of 1-(4-methoxyphenyl)piperazine in Water

This protocol details the synthesis of a model arylpiperazine using a common aryl bromide substrate via Buchwald-Hartwig amination in a TPGS-750-M/water medium.

Materials:

  • 1-Bromo-4-methoxybenzene

  • Piperazine (use excess to favor mono-arylation)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • TPGS-750-M

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Prepare the Aqueous Phase: In a 25 mL round-bottom flask, dissolve 100 mg of TPGS-750-M in 5.0 mL of deionized water. Stir until a clear or slightly hazy solution is formed. This creates the 2 wt% surfactant solution.

  • Add Reagents: To the flask, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), piperazine (258 mg, 3.0 mmol, 3.0 equiv.), potassium tert-butoxide (168 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

    • Scientist's Note: Using excess piperazine helps to minimize the formation of the undesired bis-arylated product. The base is crucial for deprotonating the piperazine nitrogen in the catalytic cycle.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, add 10 mL of ethyl acetate to the flask and stir for 5 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with 10 mL of ethyl acetate.

    • Scientist's Note: The surfactant and inorganic salts will remain predominantly in the aqueous phase, while the organic product is extracted into the ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with 15 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure 1-(4-methoxyphenyl)piperazine. Expected yield: 80-95%.

Methodology II: Ligand-Promoted Aqueous Transition-Metal Catalysis

While micellar catalysis is highly effective, direct C-N coupling in water without surfactants is also possible, often by designing ligands that confer water solubility or stability to the catalytic system. This approach is beneficial for simplifying downstream purification, as no surfactant needs to be removed.

Causality Behind the Method:
  • Ligand Design: The key is to use ligands that can stabilize the palladium catalyst in the aqueous environment. This can be achieved with ligands bearing hydrophilic groups (e.g., sulfonates) or by using ligands that are sufficiently bulky and electron-rich to promote the catalytic cycle so effectively that it outcompetes catalyst decomposition pathways in water.

  • Base and Temperature: A water-soluble inorganic base like K₂CO₃ or K₃PO₄ is typically employed.[14] While some reactions can proceed at room temperature, moderate heating (e.g., 80-100 °C) is often required to achieve reasonable reaction rates, which can be easily and safely managed in water. Microwave irradiation can also be used to dramatically shorten reaction times.[13]

Visualizing the Catalytic Cycle

The fundamental Buchwald-Hartwig catalytic cycle remains the same, with the aqueous solvent acting as the bulk medium.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)-(H-Pip)L₂]⁺X⁻ oa_complex->amine_complex Amine Coordination (+ Piperazine) amide_complex Ar-Pd(II)-(Pip)L₂ amine_complex->amide_complex Deprotonation (- Base-H⁺) amide_complex->pd0 Reductive Elimination (+ Ar-Piperazine)

Caption: Simplified Buchwald-Hartwig cycle for arylpiperazine synthesis.

Experimental Protocol 2: Microwave-Assisted Synthesis of 1-(Pyridin-2-yl)piperazine in Water

This protocol demonstrates the rapid synthesis of a heteroarylpiperazine, a common structure in pharmaceuticals, using microwave heating in water.[18]

Materials:

  • 2-Chloropyridine

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Potassium carbonate (K₂CO₃)

  • Deionized Water

  • Dichloromethane (for extraction)

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloropyridine (114 mg, 1.0 mmol), piperazine (258 mg, 3.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and BINAP (25 mg, 0.04 mmol).

  • Add Solvent: Add 4.0 mL of deionized water.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 15-30 minutes.

    • Scientist's Note: Microwave heating provides rapid and uniform energy transfer, drastically reducing reaction times compared to conventional heating.[13] Monitor the internal pressure to ensure it remains within the vessel's safe operating limits.

  • Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 15 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography (e.g., using a gradient of ethyl acetate/hexanes with 1% triethylamine) to obtain the pure product. Expected yield: 75-90%.

Comparative Analysis and Data Summary

ParameterMethodology I: Micellar CatalysisMethodology II: Aqueous MW-Assisted
Solvent Water with 2 wt% TPGS-750-MWater
Typical Temp. Room Temperature100-150 °C
Reaction Time 2 - 12 hours10 - 30 minutes
Key Additive "Designer" SurfactantWater-compatible Ligand (e.g., BINAP)
Energy Input Low (magnetic stirring)High (Microwave Irradiation)
Pros Extremely mild conditions, high yields, broad substrate scope.[9][11]Very rapid, no surfactant removal needed.[13]
Cons Requires surfactant, longer reaction times.Requires specialized microwave equipment, higher temperatures.

Conclusion and Future Outlook

The synthesis of arylpiperazines in aqueous media represents a significant advancement in sustainable pharmaceutical chemistry.[6][7] Micellar catalysis, particularly with advanced surfactants like TPGS-750-M, enables highly efficient C-N cross-couplings under exceptionally mild, room-temperature conditions.[9][16] Alternatively, microwave-assisted protocols in water offer a powerful strategy for high-throughput synthesis. The choice between these methods will depend on the specific substrate, available equipment, and desired scale of production. As the field progresses, we anticipate the development of even more efficient, recyclable catalytic systems and novel amphiphiles that will further solidify water as the solvent of choice for the synthesis of these critical pharmaceutical building blocks.[19]

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI. Retrieved February 27, 2026, from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Aqueous Compatible Protocol to Both Alkyl and Aryl Thioamide Synthesis. (n.d.). Organic-chemistry.org. Retrieved February 27, 2026, from [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. (2025, September 30). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Green Chemistry Approaches in Pharmaceutical Synthesis. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 27, 2026, from [Link]

  • TPGS-750-M: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. (2024, December 30). Journal of Drug Discovery and Health Sciences. Retrieved February 27, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023, October 18). IRIS. Retrieved February 27, 2026, from [Link]

  • Structures of TPGS, PTS, and the Newly Engineered TPGS-750-M. (Ref. 63). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005, August 10). Organic Letters. Retrieved February 27, 2026, from [Link]

  • Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. (2022, September 15). Heliyon. Retrieved February 27, 2026, from [Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals. (2022, February 15). Aarhus University - Pure. Retrieved February 27, 2026, from [Link]

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2025, June 17). MDPI. Retrieved February 27, 2026, from [Link]

  • Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. (n.d.). urfjournals.org. Retrieved February 27, 2026, from [Link]

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. (2022, August 31). MDPI. Retrieved February 27, 2026, from [Link]

  • Manipulating Micellar Environments for Enhancing Transition Metal-Catalyzed Cross-Couplings in Water at Room Temperature. (n.d.). Scilit. Retrieved February 27, 2026, from [Link]

  • Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. (2025, July 18). RSC Advances. Retrieved February 27, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • MC-1. A “designer” surfactant engineered for peptide synthesis in water at room temperature. (n.d.). Green Chemistry. Retrieved February 27, 2026, from [Link]

  • Surfactant-Mediated Extraction Techniques. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

Method

Application Note: Overcoming the Inertness of Iodobenzene

Topic: Reagents for Nucleophilic Substitution on Iodobenzene Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Process Chemists, and Medicinal Chemists. Strategies for Nucleophilic Sub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Nucleophilic Substitution on Iodobenzene Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Process Chemists, and Medicinal Chemists.

Strategies for Nucleophilic Substitution on Unactivated Aryl Iodides

Executive Summary: The "Unactivated" Challenge

Iodobenzene (


) presents a classic paradox in organic synthesis. While the C–I bond is the weakest among aryl halides (

), the aromatic ring's electron-rich

-cloud repels incoming nucleophiles, rendering standard

pathways impossible. Furthermore, without electron-withdrawing groups (EWGs) to stabilize a Meisenheimer complex, traditional

(addition-elimination) is kinetically inaccessible under mild conditions.

This guide outlines the three primary "keys" to unlock this reactivity:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The gold standard for C–N and C–O bond formation.

  • Copper-Mediated Coupling (Ullmann-Type): A robust, cost-effective alternative for scalablity.

  • Benzyne Mechanism: A classical route requiring strong bases, useful for specific niche applications but generally avoided in late-stage functionalization due to harsh conditions.

The Mechanistic Landscape

To select the correct reagent system, one must understand the activation mode.

MechanismSelection Start Target: Nucleophilic Sub. on Ph-I Pd Pd-Catalysis (Buchwald-Hartwig) Start->Pd High Value / Complex Amine Cu Cu-Catalysis (Ullmann-Type) Start->Cu Scale / Simple Nucleophile Benzyne Elimination-Addition (Benzyne) Start->Benzyne Strong Base / Niche Mech_Pd Mechanism: Oxidative Addition Rate: Fast (RT to 80°C) Selectivity: High Pd->Mech_Pd Mech_Cu Mechanism: Radical/OA-RE Rate: Slower (80-140°C) Cost: Low Cu->Mech_Cu Mech_Benzyne Mechanism: Aryne Intermediate Conditions: Cryogenic or Extreme Heat Risk: Regio-scrambling (if sub.) Benzyne->Mech_Benzyne

Figure 1: Decision matrix for selecting the substitution strategy.

Method A: Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig)

Best for: Complex amines, pharmaceutical intermediates, mild conditions.

While aryl iodides undergo oxidative addition to Pd(0) faster than bromides or chlorides, they present a unique challenge: The Iodide Inhibition Effect . The released iodide ion (


) can form stable bridging dimers 

, which arrests the catalytic cycle.

Solution: Use bulky biaryl phosphine ligands (Buchwald Ligands) or specific solvent systems to destabilize these dimers.

Reagent Selection Guide
ComponentRecommended ReagentRole & Rationale
Precatalyst

or

Generates active Pd(0) species in situ.
Ligand (Primary Amines) BrettPhos or RuPhos Bulky structural features prevent iodide dimer formation and facilitate reductive elimination.
Ligand (Secondary Amines) RuPhos or DavePhos Optimized for steric bulk of secondary amines.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine-Pd complex; soluble in organic solvents.
Base (Sensitive Substrates)

or

Milder inorganic bases for substrates with esters/ketones.
Solvent Toluene or Dioxane Non-polar solvents often precipitate NaI (if NaOtBu is used), driving the reaction forward.
Protocol 1: General Buchwald-Hartwig Amination of Iodobenzene

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add the following solids:

    • 
       (1.0 mol %)
      
    • Ligand (e.g., BrettPhos) (2.0 mol %) – Keep L:M ratio > 1:1 to stabilize Pd.

    • Base: NaOtBu (1.4 equivalents)

    • If the nucleophile is solid: Add amine/nucleophile (1.2 equivalents).[1]

  • Inerting: Cap the vessel and evacuate/backfill with Argon three times.

  • Liquid Addition:

    • Add anhydrous Toluene (concentration ~0.2 M relative to iodide).

    • Add Iodobenzene (1.0 equivalent) via syringe.

    • If the nucleophile is liquid: Add amine (1.2 equivalents) via syringe.

  • Reaction: Heat the sealed vessel to 80°C in an oil bath.

    • Monitoring: Check TLC or LC-MS at 2 hours. Iodobenzene conversion is usually rapid.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, filter through a pad of Celite (to remove Pd black), and concentrate in vacuo.

  • Purification: Flash column chromatography.

Critical Troubleshooting: If conversion stalls, switch solvent to t-Amyl alcohol . The polarity change can sometimes disrupt stable Pd-Iodide resting states.

Method B: Copper-Catalyzed Coupling (Ullmann-Type)

Best for: Large-scale synthesis, simple amines/phenols, cost-sensitive projects.

Modern Ullmann chemistry utilizes ligands to lower the activation energy, allowing reactions to proceed at 80–110°C rather than the classical 200°C.

Reagent Selection Guide
ComponentRecommended ReagentRole & Rationale
Catalyst CuI (Copper(I) Iodide)The standard source of Cu(I). Must be white/off-white (green indicates oxidation to Cu(II)).
Ligand L-Proline or DMEDA Amino acids or diamines coordinate Cu, increasing solubility and preventing aggregation.
Base

or

Inorganic bases are standard.
Solvent DMSO or DMF High-boiling polar aprotic solvents are required to solubilize the inorganic base and stabilize the polar transition state.
Protocol 2: Ligand-Accelerated Ullmann Amination
  • Charging: To a screw-cap vial, add:

    • CuI (10 mol %)

    • L-Proline (20 mol %)

    • 
       (2.0 equivalents)
      
  • Inerting: Evacuate and backfill with Argon.

  • Addition: Add DMSO (0.5 M), Iodobenzene (1.0 equiv), and the Nucleophile (1.2–1.5 equiv).

  • Reaction: Heat to 90–110°C for 12–24 hours.

    • Note: Cu-catalysis is generally slower than Pd.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMSO) and brine.

  • Purification: Silica gel chromatography.

Method C: The Benzyne Pathway (Elimination-Addition)

Best for: Academic demonstration or when transition metals must be avoided entirely.

This method relies on the high acidity of the proton ortho to the iodine.

  • Reagents:

    
     (Sodamide) or 
    
    
    
    in liquid ammonia (
    
    
    ).
  • Mechanism: Strong base removes ortho-proton

    
     elimination of 
    
    
    
    
    
    formation of Benzyne intermediate
    
    
    Nucleophilic attack.
  • Warning: If the iodobenzene has any substituents (e.g., 3-iodo-toluene), this method will yield a mixture of regioisomers (meta and para products). For pure iodobenzene, this is not an issue, but the conditions are harsh.

Mechanistic Visualization

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + Ar-I PdII_ArI L-Pd(II)-Ar(I) OxAdd->PdII_ArI Coord Amine Coordination & Deprotonation PdII_ArI->Coord + H2N-R + Base Dimer [Pd(Ar)(μ-I)]2 (Resting State/Inhibition) PdII_ArI->Dimer Low Ligand Conc. or Non-bulky Ligand PdII_Amido L-Pd(II)-Ar(NHR) Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 - Product Product Product: Ar-NHR RedElim->Product Dimer->PdII_ArI Heat / Solvent

Figure 2: The Pd-Catalytic Cycle highlighting the Iodide Inhibition resting state.

References
  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Bond Formation."[2] Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Amines." Journal of the American Chemical Society, 2006.

  • Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Iodides to Arylamines: Solving the Dimer Problem." Journal of the American Chemical Society, 2009.[2]

Sources

Application

Application Notes and Protocols: Solid-Phase Synthesis of Diversified Scaffolds Using Iodophenylpiperazine Building Blocks

Introduction: The Strategic Advantage of Iodophenylpiperazine Scaffolds in Drug Discovery The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, found in a multitude of FDA-approved drugs targetin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Iodophenylpiperazine Scaffolds in Drug Discovery

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, found in a multitude of FDA-approved drugs targeting a wide array of biological targets, including GPCRs, ion channels, and kinases.[1][2][3] Its prevalence is due to its favorable physicochemical properties, its ability to act as a versatile scaffold for introducing diverse substituents, and its typical role as a basic, hydrophilic group that can improve the pharmacokinetic profile of a drug candidate. When combined with an iodophenyl group, the piperazine building block becomes a powerful tool for diversity-oriented synthesis. The iodine atom serves as a highly versatile synthetic handle for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[4][5][6] This allows for the late-stage introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, enabling the rapid generation of large and diverse chemical libraries for high-throughput screening.

Solid-phase synthesis (SPS) is the ideal platform for leveraging the potential of iodophenylpiperazine building blocks.[7] By immobilizing the building block on a polymeric support, the tedious and time-consuming purification of intermediates is eliminated, as excess reagents and byproducts are simply washed away. This not only accelerates the synthetic process but also makes it amenable to automation and parallel synthesis, which are essential for the efficient construction of compound libraries.[8]

These application notes provide a comprehensive guide to the solid-phase synthesis of diversified molecular scaffolds using iodophenylpiperazine building blocks. We will detail the key steps, from the selection and preparation of the solid support to the immobilization of the building block, on-resin diversification via palladium-catalyzed cross-coupling, and the final cleavage and purification of the target molecules. The protocols and insights provided herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

I. Foundational Principles: The Strategic Workflow

The solid-phase synthesis of diversified scaffolds from iodophenylpiperazine building blocks follows a logical and modular workflow. Each stage is designed to be high-yielding and easily purifiable, culminating in the efficient generation of a library of related compounds from a common intermediate.

Solid-Phase Synthesis Workflow Resin 1. Resin Selection & Preparation Immobilization 2. Immobilization of Iodophenylpiperazine Resin->Immobilization Functionalization Diversification 3. On-Resin Diversification (e.g., Suzuki, Sonogashira) Immobilization->Diversification Pd-Catalyzed Cross-Coupling Cleavage 4. Cleavage from Solid Support Diversification->Cleavage Acidic Cleavage Purification 5. Final Product Purification & Analysis Cleavage->Purification RP-HPLC

Caption: High-level workflow for the solid-phase synthesis of diversified scaffolds using iodophenylpiperazine building blocks.

II. Resin Selection and Preparation: The Solid-Phase Anchor

The choice of solid support (resin) is a critical first step that dictates the overall success of the synthesis. The resin must be chemically inert to the reaction conditions, have good swelling properties in the chosen solvents, and be equipped with a suitable linker for the attachment of the first building block and its subsequent cleavage. For the synthesis of small molecules with a C-terminal amide or carboxylic acid, Wang and Rink Amide resins are excellent choices.

Resin TypeLinker TypeCleavage ProductKey Characteristics
Wang Resin p-Alkoxybenzyl alcoholCarboxylic AcidCleaved with strong acid (e.g., high TFA concentration).[9][10]
Rink Amide Resin BenzhydrylamineC-terminal AmideCleaved under milder acidic conditions than Wang resin.[11][12][13]

Protocol 1: Resin Swelling and Preparation

  • Place the desired amount of resin (e.g., 100 mg, 0.5-1.0 mmol/g loading) in a fritted syringe or a dedicated solid-phase synthesis vessel.

  • Add dichloromethane (DCM, ~10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.

  • Drain the DCM and wash the resin sequentially with N,N-dimethylformamide (DMF, 3 x 10 mL/g) and DCM (3 x 10 mL/g).

  • The resin is now ready for the immobilization of the building block.

III. Immobilization of the Iodophenylpiperazine Building Block

The covalent attachment of the iodophenylpiperazine building block to the solid support is the first key synthetic step. The strategy for immobilization depends on the functional groups present on the building block and the chosen resin. Here, we present a protocol for the immobilization of a commercially available iodophenylpiperazine derivative with a free secondary amine onto a Wang resin via a succinic anhydride linker.

Immobilization_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Building Block Coupling Wang_Resin Wang Resin (-OH groups) Activated_Resin Resin-O-Succinate (-COOH group) Wang_Resin->Activated_Resin DMAP, Pyridine Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Activated_Resin Immobilized_BB Immobilized Iodophenylpiperazine Activated_Resin->Immobilized_BB Iodophenylpiperazine Iodophenyl- piperazine (-NH group) Iodophenylpiperazine->Immobilized_BB Coupling_Reagents HBTU, DIPEA Coupling_Reagents->Immobilized_BB

Caption: Two-step workflow for the immobilization of iodophenylpiperazine onto Wang resin via a succinic anhydride linker.

Protocol 2: Immobilization of 1-(4-Iodophenyl)piperazine on Wang Resin

  • Linker Attachment:

    • Swell the Wang resin (1.0 g, 1.0 mmol/g) in DCM as described in Protocol 1.

    • In a separate flask, dissolve succinic anhydride (5 eq., 5 mmol, 500 mg) and 4-dimethylaminopyridine (DMAP, 0.1 eq., 0.1 mmol, 12 mg) in anhydrous pyridine/DCM (1:1, 10 mL).

    • Add the solution to the swollen resin and agitate at room temperature for 12-16 hours.

    • Drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Building Block Coupling:

    • Swell the succinylated Wang resin in DMF.

    • In a separate flask, dissolve 1-(4-iodophenyl)piperazine (3 eq., 3 mmol) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 2.9 eq., 2.9 mmol) in DMF (10 mL).

    • Add N,N-diisopropylethylamine (DIPEA, 6 eq., 6 mmol) to the solution and agitate for 5 minutes to pre-activate.

    • Add the pre-activated solution to the resin and agitate at room temperature for 4-6 hours.

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

    • Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under high vacuum.

IV. On-Resin Diversification: Palladium-Catalyzed Cross-Coupling

With the iodophenylpiperazine scaffold securely anchored to the solid support, the next stage involves the diversification of the molecule through palladium-catalyzed cross-coupling reactions at the iodine position. The Suzuki-Miyaura and Sonogashira reactions are particularly well-suited for this purpose, allowing for the introduction of a wide range of aryl/heteroaryl and alkynyl groups, respectively.

A. On-Resin Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound (boronic acid or ester) and an organohalide. On the solid phase, this reaction enables the introduction of diverse aromatic and heteroaromatic moieties.

Protocol 3: On-Resin Suzuki-Miyaura Coupling

  • Place the resin-bound iodophenylpiperazine (100 mg, ~0.1 mmol) in a reaction vessel.

  • Add the arylboronic acid (5 eq., 0.5 mmol).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq., 0.01 mmol) or a combination of Pd₂(dba)₃ (0.05 eq.) and a suitable phosphine ligand (e.g., SPhos, XPhos, 0.2 eq.).

  • Add the base, typically an aqueous solution of Na₂CO₃ (2M, 5 eq., 0.5 mmol) or K₂CO₃.

  • Add the solvent system, commonly a mixture of DMF and water or toluene and water.

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 8-16 hours. The reaction can also be performed at lower temperatures for longer durations.

  • After cooling to room temperature, drain the reaction mixture.

  • Wash the resin sequentially with DMF/water, DMF, DCM, and methanol.

  • Dry the resin under high vacuum.

B. On-Resin Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which can serve as precursors for further transformations or as key pharmacophoric elements. Microwave-assisted heating can significantly accelerate this reaction on the solid phase.[14]

Protocol 4: Microwave-Assisted On-Resin Sonogashira Coupling

  • Place the resin-bound iodophenylpiperazine (100 mg, ~0.1 mmol) in a microwave-safe reaction vessel.

  • Add the terminal alkyne (5 eq., 0.5 mmol).

  • Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.1 eq., 0.01 mmol).

  • Add the copper(I) iodide (CuI) co-catalyst (0.2 eq., 0.02 mmol).[15]

  • Add the base, typically a hindered amine like DIPEA or triethylamine (TEA, 10 eq., 1.0 mmol).

  • Add the solvent, such as DMF or NMP.

  • Seal the vessel and heat in a microwave reactor at 100-120 °C for 15-30 minutes.

  • After cooling, drain the reaction mixture.

  • Wash the resin sequentially with DMF, DCM, and methanol.

  • Dry the resin under high vacuum.

ReactionKey ReagentsTypical Conditions
Suzuki-Miyaura Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)DMF/H₂O, 80-100 °C, 8-16 h
Sonogashira Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., DIPEA)DMF, 100-120 °C (microwave), 15-30 min

V. Cleavage and Final Product Purification

The final step in the synthesis is the cleavage of the elaborated molecule from the solid support. The choice of cleavage cocktail is critical and depends on the linker used and the protecting groups present on the molecule. For Wang resin, a strong acidic cocktail based on trifluoroacetic acid (TFA) is typically employed.

Protocol 5: Cleavage from Wang Resin

  • Wash the dried, final product-bound resin with DCM.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the carbocations generated during cleavage.[10]

  • Add the cleavage cocktail to the resin (~10 mL/g of resin) and agitate at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate in a round-bottom flask.

  • Wash the resin with a small amount of fresh TFA (2x) and DCM (2x), and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the precipitate by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether and dry under vacuum.

Purification and Characterization

The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final compound should be confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

VI. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling - Insufficient reagent equivalents- Inefficient coupling reagent- Steric hindrance- Increase the equivalents of the building block and coupling reagents- Use a more potent coupling reagent (e.g., HATU, COMU)- Increase the reaction time and/or temperature
Low Yield in Cross-Coupling - Catalyst deactivation (formation of palladium black)- Incomplete reaction- Use fresh, high-purity reagents and solvents- Degas all solvents and perform the reaction under an inert atmosphere (e.g., argon)- Increase catalyst loading or screen different ligands- Increase reaction time and/or temperature
Incomplete Cleavage - Insufficient cleavage time- Inappropriate cleavage cocktail- Increase the cleavage time- Ensure the use of a freshly prepared, appropriate cleavage cocktail
Side Product Formation during Cleavage - Alkylation of sensitive residues (e.g., Trp) by carbocations- Add appropriate scavengers to the cleavage cocktail (e.g., TIS, EDT)[16]

VII. Conclusion

The solid-phase synthesis of diversified molecular libraries using iodophenylpiperazine building blocks is a powerful and efficient strategy in modern drug discovery. The modular nature of this approach, combined with the versatility of palladium-catalyzed cross-coupling reactions, allows for the rapid exploration of chemical space around a privileged piperazine core. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this methodology in their own laboratories, accelerating the identification of novel, biologically active compounds.

References

  • Salvino, J. M., Gerard, B., Ye, H. F., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
  • Gmeiner, P., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation.
  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on peptide cleavage with Rink Amide Resin. Retrieved from [Link]

  • Erdélyi, M., & Gogoll, A. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. The Journal of Organic Chemistry, 68(16), 6431-6434.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Containing Asp(OtBu)
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • Gaglione, M., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • Parrish, C. A., & Buchwald, S. L. (2001). Use of polymer-supported dialkylphosphinobiphenyl ligands for palladium-catalyzed amination and Suzuki reactions. The Journal of Organic Chemistry, 66(11), 3820-3827.
  • AAPPTec. (n.d.). Cleaving peptides from Rink Amide Resin. Retrieved from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1145.
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(15), 4785.
  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules.
  • Inam, M. A., & Gawas, P. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(4), e202503924.
  • Giraud, M., et al. (2004). TFA cleavage of DSIP synthesis on a Wang resin. Journal of Peptide Science, 10(10), 615-620.
  • Krchňák, V., et al. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides on Solid Phase. The Journal of Organic Chemistry, 87(2), 1195-1206.
  • Yasukawa, T., et al. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett, 32(05), 502-504.
  • Tembare, A. G., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Qureshi, Z. S., et al. (2011). A Simple, Efficient, and Recyclable Phosphine-Free Catalytic System for Carbonylative Suzuki Coupling Reaction of Aryl and Heteroaryl Iodides.
  • Al-Masum, M., & Ng, C. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36245-36266.
  • Myers, K. E., et al. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Wang, D., et al. (2022). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction.
  • Miao, W., et al. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex. Beilstein Journal of Organic Chemistry, 6, 64.
  • Carrow, B. P., & Nozaki, K. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 43(1), 22-34.
  • Fiveable. (2025).
  • Catellani, M., & Motti, E. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Mery, J., et al. (1993). Oriented immobilization of peptide ligands on solid supports. Peptide Research, 6(1), 38-44.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Palladium Catalysis &amp; Deiodination Control

Ticket ID: #Pd-I-001 Subject: Prevention of Reductive Deiodination (Protodeiodination) in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Phantom Product" Phenomenon...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Pd-I-001 Subject: Prevention of Reductive Deiodination (Protodeiodination) in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Phantom Product" Phenomenon

The Issue: You are attempting a cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) using an aryl iodide (


). Instead of the desired product, you observe the formation of the reduced arene (

), where the iodine atom has been replaced by a hydrogen atom.

The Diagnosis: This is Reductive Deiodination . It occurs when the rate of the productive catalytic cycle (transmetallation/amine binding) is outcompeted by a side reaction involving a Palladium-Hydride (


) species. Because the oxidative addition of 

is rapid and reversible, the resulting

intermediate is long-lived. If the subsequent step stalls, the complex will scavenge any available hydride source, leading to reductive elimination of

.
Diagnostic Workflow

Before altering your entire synthesis, run your reaction conditions through this logic gate to identify the hydride source.

DiagnosticTree Start START: Deiodination Observed CheckSolvent 1. Check Solvent System Start->CheckSolvent IsAlcohol Is it a 1° or 2° Alcohol? (e.g., iPrOH, EtOH) CheckSolvent->IsAlcohol SolventFix FIX: Switch to t-Amyl Alcohol, Toluene, or DMF. IsAlcohol->SolventFix YES (Hydride Source) CheckBase 2. Check Base IsAlcohol->CheckBase NO IsAmineBase Is it an Amine Base? (e.g., Et3N, DIPEA) CheckBase->IsAmineBase BaseFix FIX: Switch to Inorganic Base (Cs2CO3, K3PO4). IsAmineBase->BaseFix YES (β-Hydride Elim) CheckCat 3. Check Catalyst Source IsAmineBase->CheckCat NO IsPdII Is it Pd(OAc)2 or PdCl2? CheckCat->IsPdII CatFix FIX: Use Pd(0) source or G3/G4 Precatalyst. IsPdII->CatFix YES (Requires Reduction) LigandCheck 4. Check Ligand IsPdII->LigandCheck NO LigandFix FIX: Use Bulky, Electron-Rich Ligand (XPhos, BrettPhos) to speed up reductive elimination. LigandCheck->LigandFix

Figure 1: Diagnostic decision tree for isolating the root cause of reductive deiodination. The path prioritizes eliminating hydride sources (solvent/base) before optimizing catalyst kinetics.

Technical Deep Dive: The Mechanism of Failure

To prevent deiodination, you must understand the competition between the Productive Cycle and the Destructive Cycle .

The Destructive Pathway (Hydride Scavenging)
  • Oxidative Addition:

    
    . This is fast and often reversible.
    
  • Stalling: If the nucleophile (boronic acid, amine) is slow to react, the Pd(II) species "waits."

  • Hydride Insertion: A hydride source (

    
    ) enters the coordination sphere, replacing the iodide or a ligand.
    
    • Source A (Solvent):

      
      -hydride elimination from isopropanol or ethanol converts the solvent to a ketone/aldehyde and generates 
      
      
      
      .
    • Source B (Base): Triethylamine can undergo

      
      -hydride elimination to form an enamine and 
      
      
      
      .
  • Reductive Elimination:

    
    . The iodine is lost, and the catalyst regenerates, often continuing to destroy more starting material.
    
The "Iodide Effect"

High concentrations of iodide ions (released during the reaction) can poison the catalyst by forming anionic palladate species (e.g.,


) or bridged dimers. These species are less reactive toward transmetallation but still susceptible to small metallic clusters that catalyze dehalogenation.
Troubleshooting Guide (Q&A)
Scenario A: The "Ghost" Product

User Question: "I am running a Suzuki coupling with an aryl iodide in isopropanol. I see 100% conversion but only obtain the deiodinated arene. Why?"

Technical Response: Isopropanol is a secondary alcohol and an excellent hydride donor. Under palladium catalysis, it functions as a transfer hydrogenation reagent.

  • Immediate Fix: Switch to t-Amyl alcohol (2-methyl-2-butanol). It is a tertiary alcohol, lacks the

    
    -proton required for oxidation, and cannot serve as a hydride source. Alternatively, use Toluene  or Dioxane .
    
Scenario B: The Sluggish Amine

User Question: "I am doing a Buchwald-Hartwig amination. My aryl iodide is disappearing, but the product yield is low, and I see deiodination. I'm using Pd(OAc)2 and PPh3."

Technical Response: This is a kinetic issue. The rate of amine binding/deprotonation is slower than the rate of catalyst decomposition/hydride formation. Furthermore,


 must be reduced to 

in situ, often generating hydrides before the reaction even starts.
  • The Fix:

    • Switch Catalyst: Use a Palladacycle Precatalyst (e.g., XPhos Pd G4). These generate the active

      
       species immediately upon exposure to base, without requiring a reduction step.[1]
      
    • Switch Ligand:

      
       is too small and electronically neutral. Use a bulky, electron-rich ligand like BrettPhos  or RuPhos . These accelerate the reductive elimination of the C-N bond, outcompeting the side reaction.
      
Scenario C: Base Sensitivity

User Question: "I cannot use inorganic bases because my substrate is sensitive. I must use TEA or DIPEA. How do I stop deiodination?"

Technical Response: Amine bases with


-hydrogens (like TEA) are notorious hydride sources at high temperatures (

).
  • The Fix: Switch to DABCO or Quinuclidine . These bases have "tied-back" alkyl chains where

    
    -hydride elimination is geometrically impossible (Bredt's rule constraints), preventing them from acting as hydride donors.
    
Optimized Experimental Protocols
Protocol 1: Deiodination-Resistant Buchwald-Hartwig Amination

Target: Coupling a hindered aryl iodide with a primary amine.

ComponentRecommendationRationale
Precatalyst BrettPhos Pd G4 (1-2 mol%)Generates active Pd(0) immediately; no induction period; prevents Pd-H formation during activation.
Solvent 1,4-Dioxane or t-Amyl Alcohol Aprotic or tertiary alcohol (non-hydride source).
Base NaOtBu or K3PO4 Anhydrous inorganic bases eliminate hydride risk from amine bases.
Temperature 60–80 °C Sufficient for turnover; avoid >100 °C if possible to suppress background dehalogenation.

Step-by-Step:

  • Charge a reaction vial with Aryl Iodide (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv).

  • Add BrettPhos Pd G4 (0.01 equiv).

  • Seal and purge with inert gas (

    
     or 
    
    
    
    ) for 5 minutes. Crucial: Oxygen can promote homocoupling or catalyst oxidation.
  • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Heat to 65 °C. Monitor by LCMS.

Protocol 2: Chemoselective Suzuki Coupling (Ar-I vs Ar-Cl)

Target: Reacting the Iodine selectively while keeping a Chlorine handle intact.

Concept:


 undergoes oxidative addition faster than 

. To prevent the

from simply falling off (deiodination) while the catalyst "looks" for the boronic acid, we must ensure the Transmetallation step is rapid.

The "Rapid-Fire" System:

  • Catalyst:

    
     (Standard) or 
    
    
    
    .
  • Base: Ag2CO3 or Tl2CO3 (if permissible) or K3PO4 .

    • Why Silver?

      
       abstracts the iodide from the 
      
      
      
      intermediate, creating a cationic
      
      
      species. This species undergoes transmetallation orders of magnitude faster than the neutral species, locking in the C-C bond before deiodination can occur.
Visualizing the Competitive Pathways

This diagram illustrates the kinetic competition. To save your Iodine, the Green Path must be faster than the Red Path .

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Intermediate A L-Pd(II)(Ar)(I) Pd0->OxAdd Oxidative Addition ArI Aryl Iodide (Ar-I) ArI->OxAdd HydrideComplex Intermediate B L-Pd(II)(Ar)(H) OxAdd->HydrideComplex Slow Transmetallation + Hydride Source ProductComplex Intermediate C L-Pd(II)(Ar)(Nu) OxAdd->ProductComplex Fast Transmetallation (Bulky Ligands/Ag+) HydrideSource Hydride Source (2° Alcohol / TEA) HydrideSource->HydrideComplex Nucleophile Nucleophile (Amine / Boronic Acid) Nucleophile->ProductComplex HydrideComplex->Pd0 Regenerates Catalyst Deiodinated Waste Product Ar-H HydrideComplex->Deiodinated Reductive Elim. ProductComplex->Pd0 Regenerates Catalyst Product Desired Product Ar-Nu ProductComplex->Product Reductive Elim.

Figure 2: Kinetic competition between productive cross-coupling (Green) and reductive deiodination (Red). Success depends on accelerating the transition from Intermediate A to C.

References
  • Mechanistic Insight on Dehalogenation: Navarro, O., et al. "Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system." Organometallics 20.16 (2001): 3607-3612.[2] Link

  • Precatalyst Development (G3/G4): Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science 4.3 (2013): 916-920. Link

  • Solvent Effects & Hydride Sources: Zhu, J., et al. "Palladium-Catalyzed Dehalogenation of Aryl Chlorides and Bromides using Phosphite Ligands." European Journal of Organic Chemistry (2025). Link

  • Chemoselective Couplings: Erickson, L. W., et al. "Chemoselective Suzuki Coupling of Aryl Iodides vs Bromides." Journal of the American Chemical Society 137.4 (2015). Link

  • General Guide to Buchwald-Hartwig Conditions: "Buchwald-Hartwig Amination User Guide." Sigma-Aldrich / Merck Technical Library. Link

Sources

Optimization

The Aryl Iodide Interface: Buchwald-Hartwig Optimization Center

Status: Operational Lead Scientist: Senior Application Specialist Topic: High-Fidelity C-N Coupling with Aryl Iodides Executive Summary: The "Iodide Paradox" Welcome to the optimization center. If you are here, you are l...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: High-Fidelity C-N Coupling with Aryl Iodides

Executive Summary: The "Iodide Paradox"

Welcome to the optimization center. If you are here, you are likely experiencing a counter-intuitive phenomenon: Aryl Iodides (Ar-I) often perform worse than Aryl Chlorides or Bromides in C-N coupling , despite having the lowest bond dissociation energy for oxidative addition.

The Mechanism of Failure: In standard cross-couplings (Suzuki, Sonogashira), Ar-I is superior. In Buchwald-Hartwig amination, the released iodide ions (


) act as a catalyst poison.[1] They possess a high affinity for Palladium, forming stable, unreactive bridging dimers (e.g., 

) or anionic "ate" complexes. This sequesters the active catalyst, halting the cycle.[1]

The Solution: To optimize yield, you must destabilize these resting states. This guide prioritizes steric bulk (to break dimers) and solubility control (to precipitate iodide salts).

The "Start Here" Protocol (High-Probability Baseline)

Do not use legacy catalysts like


 or 

without specific ligands. They are highly susceptible to iodide poisoning.
System: The Toluene-Precatalyst Method

This protocol relies on the insolubility of Sodium Iodide (NaI) in Toluene to physically remove the inhibitor from the reaction sphere.

ComponentRecommendationTechnical Rationale
Catalyst Source BrettPhos Pd G4 or XPhos Pd G4 (1–2 mol%)G4 precatalysts generate active

immediately upon base exposure, bypassing the induction period where iodide poisoning often begins.
Ligand BrettPhos (Primary amines) or RuPhos (Secondary amines)These bulky dialkylbiaryl phosphines sterically prevent the formation of inactive iodide-bridged Pd dimers.
Solvent Toluene (Anhydrous)Critical: NaI is insoluble in Toluene. As the reaction proceeds, NaI precipitates, driving the equilibrium forward. Polar solvents (DMF, DMA) dissolve NaI and increase inhibition.
Base NaOtBu (1.2 equiv)Strong base ensures rapid deprotonation. If functional groups are sensitive, switch to

but maintain Toluene/Dioxane mix.
Temperature 80°C – 100°C Sufficient thermal energy to overcome the energy barrier of reductive elimination, which can be rate-limiting for bulky iodides.
Step-by-Step Execution
  • Charge Solids: In a glovebox or under active

    
     flow, add Ar-I (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu, 1.4 equiv), and Precatalyst (0.01 equiv) to a reaction vial.
    
  • Solvent Addition: Add anhydrous Toluene (

    
     concentration relative to Ar-I).
    
    • Note: If the amine is liquid, add it after the solvent via syringe.

  • Degas: Sparge with Argon for 5 minutes. Oxygen is a killer of the electron-rich phosphines required for this chemistry.

  • Incubate: Seal and stir at 80°C.

  • Monitor: Check LCMS at 1 hour.

    • Success Marker: You should see a white/pale yellow precipitate (NaI) forming. Dark black precipitation indicates catalyst decomposition (Pd-black).

Troubleshooting Logic: The Diagnostic Matrix

Symptom 1: Reaction Stalls (< 40% Conversion)

Diagnosis: Iodide Inhibition (Catalyst Poisoning). The concentration of free


 in solution has reached a critical threshold, pushing the catalyst into an inactive resting state.
  • Corrective Action A (Solvent Switch): If you are using DMF, DMA, or MeCN, switch to Toluene or Dioxane . You must precipitate the iodide.

  • Corrective Action B (Ligand Switch): Switch to a bulkier ligand. If using BINAP or DPPF, switch to BrettPhos or tBuXPhos . The sheer size of the t-Butyl groups on the biaryl backbone makes the formation of the bridged iodide dimer energetically unfavorable.

Symptom 2: Formation of Ar-H (Hydrodehalogenation)

Diagnosis:


-Hydride Elimination. 
The catalyst is undergoing oxidative addition, but instead of coupling with the amine, it is stripping a hydride from the amine or solvent and reducing the aryl ring.
  • Corrective Action A (Solvent): Ensure no alcohols (MeOH, EtOH, iPrOH) are present. These are hydride donors.

  • Corrective Action B (Amine Management): If your amine has alpha-hydrogens (e.g., dibutylamine) and is sterically crowded, reductive elimination is slow, allowing time for

    
    -hydride elimination. Increase catalyst loading to speed up the cycle or switch to RuPhos  (specifically designed for secondary amines).
    
Symptom 3: Pd-Black Formation (Mirror on vial)

Diagnosis: Ligand Dissociation. The oxidative addition of Ar-I is fast, but the ligand is falling off the Pd center, leading to aggregation.

  • Corrective Action: Use a Precatalyst (G3/G4) rather than mixing Pd(OAc)2 + Ligand in situ. The precatalyst ensures a 1:1 Pd:Ligand ratio is enforced from the start.

Visualizing the Failure Points

The following diagram illustrates the catalytic cycle and the specific "off-cycle" traps caused by Aryl Iodides.

BuchwaldIodide cluster_sol Solvent Effect Start Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Ar-I (Fast) IodideTrap INACTIVE TRAP [Pd(L)(Ar)(I)]2 Dimer OxAdd->IodideTrap High [I-] or Small Ligand AmineBind Amine Coordination OxAdd->AmineBind + HNR2 IodideTrap->OxAdd Heat/Bulk (Reversible) Deprotonation Deprotonation (Base removes HI) AmineBind->Deprotonation + Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Start Cycle Repeats Note1 Toluene precipitates NaI Preventing Trap Entry Note1->IodideTrap Blocks

Caption: The "Iodide Trap" (Red) competes with the productive cycle. Using Toluene blocks this path by precipitating Iodide salts.

Advanced Optimization: Ligand Selection Table

For Aryl Iodides, "generic" ligands often fail. Select based on your specific nucleophile.[2]

Nucleophile ClassPrimary Ligand ChoiceBackup ChoiceWhy?
Primary Alkyl Amines BrettPhos RuPhos Prevents bis-arylation; tolerates iodide inhibition well.
Secondary Alkyl Amines RuPhos DavePhos Excellent for steric bulk; prevents beta-hydride elimination.
Anilines (Aryl Amines) tBuXPhos BrettPhos Anilines are weaker nucleophiles; tBuXPhos creates a highly active center.
Amides/Carbamates tBuBrettPhos Xantphos Amides are prone to chelation; these ligands enforce reductive elimination.

FAQ: The Aryl Iodide Specifics

Q: Can I use


 (Tetrakis) since I have it on the shelf? 
A: No.  Tetrakis is monodentate and lacks the steric bulk to prevent the formation of iodide-bridged dimers. You will likely see the reaction turn black (Pd precipitation) and stall at low conversion.

Q: Why does my LCMS show the starting material (Ar-I) converting to Ar-H? A: This is hydrodehalogenation. It means your reductive elimination is too slow.

  • Fix: Switch to a ligand with a larger "bite angle" or bulk (like XPhos ) to force the product off the metal.

  • Fix: Ensure your solvent is strictly anhydrous and contains no alcohols.

Q: I must use a polar solvent (DMF) because my substrate is insoluble in Toluene. What now? A: If you cannot use Toluene to precipitate NaI, you must use a "super-bulky" ligand to mechanically prevent the iodide bridging. Use BrettPhos or AdBippyPhos . Alternatively, add a soluble silver salt (like


) to scavenge the iodide as AgI (though this is expensive and can cause other issues).

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors."[3] Journal of the American Chemical Society.[3]

    • Significance: The seminal paper identifying the "iodide effect" and the necessity of precipit
    • [3]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[4] Chemical Science.

    • Significance: The definitive guide on selecting ligands (RuPhos, BrettPhos, etc.)
  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed C-N Cross-Coupling Reactions." Organic Reactions.[2][3][5][6][7][8][9][10][11]

    • Significance: Comprehensive review of mechanism and troubleshooting, specifically addressing prec

Sources

Troubleshooting

Technical Support Center: Resolving Catalyst Poisoning in Piperazine Couplings

Advanced Troubleshooting Guide for Buchwald-Hartwig Aminations Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in m...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide for Buchwald-Hartwig Aminations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry: the deactivation of palladium catalysts during the Buchwald-Hartwig amination of piperazines. This guide synthesizes mechanistic theory with field-proven methodologies to help you engineer robust, high-yielding C–N cross-coupling workflows.

Mechanistic Deep Dive: The Root Cause of Piperazine Poisoning

Q: Why does piperazine frequently stall palladium-catalyzed cross-coupling reactions? A: The fundamental issue lies in the structural nature of piperazine. As a cyclic secondary amine with two nitrogen atoms, unprotected piperazine can act as a bidentate ligand or bridge two palladium centers 1. This competitive binding displaces the intended phosphine ligands, forming a highly stable, catalytically dormant off-cycle complex. This effectively "poisons" the catalyst, halting the reaction before the critical reductive elimination step can occur 1.

CatalyticCycle Pd_Pre Pd(II) Precatalyst Pd_0 Active L-Pd(0) Pd_Pre->Pd_0 Activation Ox_Add Oxidative Addition [L-Pd(II)(Ar)(X)] Pd_0->Ox_Add + Ar-X Amine_Coord Piperazine Coordination Ox_Add->Amine_Coord + Piperazine Poison Catalyst Deactivation (Stable Chelate) Amine_Coord->Poison Unprotected/Poor Ligand Deprot Deprotonation Amine_Coord->Deprot Bulky Ligand/Base Red_Elim Reductive Elimination (Product Formation) Deprot->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration

Catalytic cycle of Buchwald-Hartwig amination highlighting the piperazine poisoning pathway.

Strategic Interventions & Troubleshooting FAQs

Q: How do I select the appropriate ligand to prevent catalyst poisoning? A: The most effective solution is to utilize sterically hindered, electron-rich dialkylbiarylphosphine ligands 2. Ligands such as RuPhos, BrettPhos, or Josiphos create a coordinatively saturated environment around the palladium atom 3. This immense physical bulk physically blocks the second nitrogen of the piperazine ring from binding, forcing the catalytic cycle forward and accelerating reductive elimination 2.

Q: Should I use unprotected piperazine or a protected derivative? A: Using a mono-protected derivative, such as N-Boc-piperazine, is highly recommended and considered an industry standard 4. The bulky tert-butoxycarbonyl (Boc) group deactivates one nitrogen atom, preventing the molecule from bridging two metal centers and rendering the remaining secondary nitrogen selectively reactive 4.

Q: My substrates contain base-sensitive functional groups. Which base should I use? A: While NaOtBu is the standard strong base for these couplings, it can readily degrade sensitive substrates (e.g., esters, enolizable ketones) [[5]](). For broader functional group tolerance, weak bases like Cs2CO3 or NaOTMS should be employed 5. NaOTMS, particularly when paired with the GPhos ligand, limits base-mediated decomposition while actively resisting heteroatom-induced catalyst deactivation 1.

Troubleshooting Start Issue: Low Yield Check_Ligand 1. Evaluate Ligand Start->Check_Ligand Action_Ligand Use RuPhos/BrettPhos Check_Ligand->Action_Ligand If using PPh3 Check_PG 2. Evaluate Substrate Check_Ligand->Check_PG If ligand is optimal Action_Ligand->Check_PG Action_PG Use N-Boc-Piperazine Check_PG->Action_PG If unprotected Check_Base 3. Evaluate Base Check_PG->Check_Base If protected Action_PG->Check_Base Action_Base Use NaOtBu or NaOTMS Check_Base->Action_Base If base-sensitive Success Reaction Successful Check_Base->Success Action_Base->Success

Systematic troubleshooting workflow for resolving stalled piperazine coupling reactions.

Optimization Parameters & Quantitative Data

To successfully navigate condition screening, it is vital to understand the quantitative properties of your reagents. The table below summarizes the causality and metrics behind optimal parameter selection.

ParameterReagentQuantitative MetricMechanistic Rationale
Strong Base NaOtBupKaH = 19Permits the highest reaction rates for unfunctionalized substrates but risks degradation of sensitive groups 5.
Mild Base NaOTMSpKaH = 11Limits base-mediated decomposition of sensitive heteroarenes while maintaining sufficient basicity for deprotonation [[5]]().
Mild Base Cs₂CO₃pKaH = 10Provides excellent functional group tolerance and superior solubility in organic solvents compared to K₂CO₃ [[5]]().
Catalyst Loading Josiphos / Pd0.005 – 0.1 mol%Highly efficient for hindered amines; its immense steric bulk prevents poisoning even at ultra-low catalyst loadings 6.
Temperature GPhos / Pd25 °C (Room Temp)Resists off-cycle deactivation, allowing challenging couplings to proceed without the extreme heat (80–100 °C) that typically degrades catalysts 1.

Self-Validating Experimental Protocol: Robust N-Boc-Piperazine Coupling

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the catalyst remains active and poisoning is avoided.

Reagents: Aryl Halide (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.5 eq), Anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂; strict inert conditions prevent premature catalyst death.

  • Reagent Loading: Inside a glovebox or under positive Argon flow, add the Aryl Halide, N-Boc-piperazine, and NaOtBu to the flask.

  • Catalyst Activation: Add Pd₂(dba)₃ and RuPhos. Causality: Maintaining a strict 1:2 ratio of Pd to monodentate ligand ensures the complete formation of the active monomeric L-Pd(0) species without leaving unligated Pd susceptible to piperazine chelation.

  • Solvent Addition & Heating: Inject anhydrous, degassed toluene. Seal the flask and heat to 80 °C.

  • Self-Validation Checkpoint (Visual): Observe the reaction mixture. A successful activation of the precatalyst will shift the solution color from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange (active L-Pd(0)). If the solution turns black, palladium has aggregated into inactive "palladium black" due to thermal decomposition or oxygen exposure.

  • Reaction Monitoring: After 2 hours, take a 10 µL aliquot, quench in wet ethyl acetate, and analyze via LC-MS or TLC. Causality: Monitoring prevents over-reaction which can lead to Boc-deprotection and subsequent polymerization under basic, high-heat conditions.

  • Workup: Once starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite. Causality: This physically removes insoluble inorganic salts (NaBr/NaCl) and deactivated palladium residues, preventing them from interfering with column chromatography.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-aryl-N'-Boc-piperazine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH URL:[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: ACS Publications URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: NIH URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: MIT DSpace URL:[Link]

Sources

Optimization

Technical Support Center: 1-(4-Iodophenyl)piperazine HCl Stability Guide

Executive Summary 1-(4-Iodophenyl)piperazine (p-IPP) is a widely used phenylpiperazine scaffold, often employed as a ligand for 5-HT1A and 5-HT7 serotonin receptors. While the hydrochloride (HCl) salt improves shelf stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Iodophenyl)piperazine (p-IPP) is a widely used phenylpiperazine scaffold, often employed as a ligand for 5-HT1A and 5-HT7 serotonin receptors. While the hydrochloride (HCl) salt improves shelf stability, the compound exhibits three critical instability vectors in solution: photolytic deiodination , pH-dependent precipitation , and oxidative degradation of the piperazine ring.[1]

This guide provides a mechanistic breakdown of these failure modes and self-validating protocols to ensure experimental reproducibility.

Module 1: Photostability (The "Yellowing" Effect)

Q: Why does my clear solution turn yellow/brown after sitting on the bench?

A: You are observing the homolytic cleavage of the Carbon-Iodine (C-I) bond. [1]

The Mechanism: Aryl iodides are notoriously photosensitive.[1] The C-I bond energy (~65 kcal/mol) is relatively weak compared to C-Br or C-Cl bonds.[1] Upon exposure to UV or short-wavelength visible light, the molecule undergoes homolysis, generating a reactive phenyl radical and an iodine radical.[1] The "yellowing" is elemental iodine (


) accumulating in the solution.[1]
Visualizing the Degradation Pathway

Photodeiodination IPP 1-(4-Iodophenyl)piperazine Excited Excited State [Ar-I]* IPP->Excited hv (UV/Vis Light) Radicals Radical Pair (Ar• + I•) Excited->Radicals Homolysis Product Degradation Products (De-iodinated Ar-H + I2) Radicals->Product H-Abstraction / Dimerization

Figure 1: Photolytic degradation pathway of aryl iodides. The liberation of iodine leads to solution discoloration.[1]

Troubleshooting & Protocol
Symptom Root Cause Corrective Action
Solution turns yellowPhotolysis (Iodine release)Discard. Iodine is an oxidant and will interfere with biological assays.
HPLC shows "front" peakDe-iodinated impurityCheck light exposure during sample prep.

Pro-Tip: Wrap all storage vials in aluminum foil. If using amber glassware, ensure it is Class A borosilicate, which filters >99% of light below 450nm.[1]

Module 2: Solubility & pH Dynamics

Q: The compound dissolved in water but precipitated when I added it to my assay buffer (pH 7.4). Why?

A: You likely crossed the solubility threshold determined by the pKa of the piperazine nitrogen. [1]

The Mechanism: The HCl salt is soluble because the secondary amine of the piperazine ring is protonated (positively charged).[1] The pKa of the basic nitrogen in phenylpiperazines is typically around 8.8 - 9.0 .[1]

  • pH < pKa: The molecule is protonated (Salt form)

    
    High Solubility .[1]
    
  • pH > pKa: The molecule deprotonates (Free Base form)

    
    Low Solubility  (Lipophilic).[1]
    

At pH 7.4 (PBS), a significant fraction of the molecules may still be protonated, but as you approach pH 8.0 or if the concentration is high (>10 mM), the equilibrium shifts toward the hydrophobic free base, causing precipitation.[1]

Solubility Decision Logic

SolubilityLogic Start Dissolving p-IPP HCl Solvent Select Solvent Start->Solvent Water Water/Saline Solvent->Water DMSO DMSO (Recommended) Solvent->DMSO CheckPH Check Final pH Water->CheckPH ResultSoluble Stable Solution DMSO->ResultSoluble Soluble up to ~50mM Acidic pH < 7.0 CheckPH->Acidic Neutral pH 7.0 - 8.0 CheckPH->Neutral Basic pH > 8.5 CheckPH->Basic Acidic->ResultSoluble ResultRisk Risk of Precipitation (Conc. Dependent) Neutral->ResultRisk ResultPrecip Precipitation Likely (Free Base Formation) Basic->ResultPrecip

Figure 2: Solubility workflow based on solvent choice and pH environment.

Recommended Solubility Data
SolventMax Solubility (Est.)Comments
DMSO ~50 mg/mLPreferred stock solvent. Stable at -20°C.
Water ~10 mg/mLOnly if pH is acidic (< 6.0).
Ethanol ~5 mg/mLModerate solubility; avoid for long-term storage.[1]
PBS (pH 7.4) < 1 mg/mLHigh Risk. Use DMSO stock and dilute <1% v/v.

Module 3: Oxidative Stability

Q: My LC-MS shows a mass shift of +16 Da after storage. What is this?

A: This is likely the N-oxide impurity formed by the oxidation of the piperazine ring. [1]

The Mechanism: Secondary amines in piperazine rings are electron-rich and susceptible to oxidation by atmospheric oxygen, forming N-oxides (M+16).[1] This reaction is accelerated by trace metals and light.[1]

Prevention Protocol:

  • Degas Solvents: Use degassed buffers or solvents for stock preparation.[1]

  • Inert Atmosphere: If storing liquid stocks for >1 month, purge the headspace with Argon or Nitrogen gas.[1]

  • Avoid Antioxidants: Do not add ascorbic acid or metabisulfite unless validated, as they may reduce the aryl iodide or interfere with receptor binding.[1]

References

  • ChemicalBook. (2023).[1] 1-(4-Iodophenyl)piperazine Properties and pKa prediction. Link

  • Khalili, F., et al. (2009).[1][2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. Link[1]

  • Sigma-Aldrich. (2023).[1] Product Information: 1-(4-Iodophenyl)piperazine.[3] Link

  • MDPI. (2022).[1] Visible-Light Photocatalytic Reduction of Aryl Halides. (Mechanistic insight into C-I bond cleavage). Link[1]

  • National Institutes of Health (NIH). (2016).[1] Photo-induced iodination and deiodination mechanisms. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Coupling

[1] Welcome to the Advanced Catalysis Support Center. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Catalysis Support Center. Your Guide: Dr. Elena Vance, Senior Application Scientist Subject: Troubleshooting & Suppression of Homocoupling Side Reactions

Introduction: The "Purification Nightmare"

Homocoupling—the dimerization of two identical coupling partners (Ar¹-Ar¹ or Ar²-Ar²)—is the most persistent failure mode in Suzuki-Miyaura coupling.[1] It is not merely a yield loss issue; it is a purification crisis.[1] Because the homocoupled byproducts often share similar polarity and solubility profiles with your desired cross-coupled product (Ar¹-Ar²), chromatographic separation can become impossible.[1]

This guide moves beyond basic "degassing" advice. We will dissect the mechanistic origins of both Oxidative Homocoupling (Boronic Acid Dimerization) and Reductive Homocoupling (Halide Dimerization) and provide self-validating protocols to eliminate them.[1]

Module 1: Diagnostic Triage

User Question: "I see a new spot on my TLC/LCMS that isn't my product. How do I know which homocoupling pathway is active?"

Dr. Vance: You must identify which reagent is dimerizing. The remediation strategy for Boronic Acid homocoupling is entirely different from Halide homocoupling.[1]

Diagnostic Decision Tree

DiagnosticTree Start Identify Byproduct Mass (LCMS) Decision Which Dimer is present? Start->Decision Oxidative Ar¹-Ar¹ (Boronic Acid Dimer) Oxidative Homocoupling Decision->Oxidative Mass = 2 x Boronic Acid - 2H Reductive Ar²-Ar² (Halide Dimer) Reductive Homocoupling Decision->Reductive Mass = 2 x Halide - 2X CauseOx Primary Cause: Oxygen (O₂) Secondary: Excess Base/Fast Transmetallation Oxidative->CauseOx CauseRed Primary Cause: Ligand Scrambling Disproportionation of Pd(II) Reductive->CauseRed

Figure 1: Diagnostic workflow for identifying the specific type of homocoupling failure.[1]

Module 2: Oxidative Homocoupling (Boronic Acid Dimerization)

User Question: "My aryl bromide is untouched, but my boronic acid has converted to a biaryl dimer. I used 1.5 equivalents, but now I'm out of nucleophile. Why?"

Dr. Vance: This is the classic Glaser-type Oxidative Homocoupling . It is almost exclusively driven by the presence of dissolved Oxygen (O₂).[1]

The Mechanism: Contrary to popular belief, Pd(0) does not insert into the Boronic Acid.[1] Instead, O₂ oxidizes the active Pd(0) catalyst to a peroxo-Pd(II) species.[1] This species is highly electrophilic and essentially "consumes" two molecules of your boronic acid via double transmetallation, ejecting the homodimer and regenerating Pd(0) to restart the cycle.[1]

Troubleshooting Protocol: The "Oxygen Exclusion" Standard
VariableRecommendationScientific Rationale
Degassing Freeze-Pump-Thaw (3 cycles) Sparging (bubbling gas) is often insufficient for removing O₂ trapped in the solvation shell of polar solvents like DMF or Dioxane.[1]
Base Carbonates (K₂CO₃, Cs₂CO₃) Strong hydroxides/alkoxides accelerate transmetallation.[1] If O₂ is present, they accelerate the side reaction.[1] Use milder carbonates.[1]
Addition Slow Addition (Syringe Pump) Keeping [Ar-B(OH)₂] low favors the cross-coupling cycle (Reaction with Ar-Pd-X) over the second transmetallation (Reaction with Ar-Pd-Ar).[1]

User Question: "I sparged my solvent with Argon for 20 minutes. Is that enough?"

Dr. Vance: For sensitive reactions, no . Sparging relies on equilibrium displacement.[1] If your needle is too small or the flow too low, you are merely aerating the solvent.[1]

  • Validation: If your reaction turns black (Pd precipitation) immediately upon heating, you likely have residual oxygen oxidizing your ligands.[1]

Module 3: Reductive Homocoupling (Halide Dimerization)

User Question: "I am seeing dimers of my aryl halide (Ar-Ar). I thought Suzuki required a boron partner to couple?"

Dr. Vance: This is a more insidious failure mode known as Disproportionation .[1]

The Mechanism: After the Oxidative Addition step, you generate L₂Pd(Ar)X.[1] If the transmetallation with boron is slow (due to sterics or low solubility), two molecules of L₂Pd(Ar)X can scramble ligands (disproportionate) to form L₂Pd(Ar)₂ and L₂PdX₂.[1] The L₂Pd(Ar)₂ species then reductively eliminates the halide dimer Ar-Ar.[1]

Troubleshooting Protocol: The "Ligand & Stoichiometry" Fix
  • Avoid "Ligandless" Conditions: This reaction is most common when using simple salts like Pd(OAc)₂ without phosphine ligands.[1] The lack of steric bulk allows the palladium centers to bridge and exchange ligands.[1]

    • Fix: Use bulky, electron-rich ligands like SPhos or XPhos .[1][2] These enforce a 1:1 Pd:Ligand ratio and sterically prevent the bimolecular disproportionation step.[1]

  • Check Your Solvent (The Alcohol Trap):

    • Risk: Primary/Secondary alcohols (EtOH, iPrOH) can act as reducing agents, converting Pd(II) back to Pd(0) prematurely, often facilitating non-standard pathways.[1]

    • Fix: Switch to a non-protic polar solvent like THF or Dioxane if halide dimerization is observed.[1]

  • Pre-activation of Catalyst:

    • Issue: Some Pd(II) precatalysts require 2 equivalents of boronic acid just to reduce down to active Pd(0), generating a stoichiometric amount of homodimer at the very start (the "induction period" tax).[1]

    • Fix: Use a true Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) precatalyst (e.g., Pd(crotyl) dimer ) to avoid sacrificing your reagents for catalyst activation.[1]

Module 4: Experimental Protocols
Protocol A: The "Slow Addition" Method (Kinetic Control)

Best for: Preventing Boronic Acid Dimerization when O₂ cannot be perfectly excluded.[1]

Concept: By keeping the concentration of Boronic Acid effectively zero, the rate of Cross-Coupling (


) outcompetes Homocoupling (

).[1]
  • Setup: Dissolve Ar-Halide, Base, and Catalyst in the reaction flask.

  • Feed Stock: Dissolve Ar-Boronic Acid in a separate syringe (using the same solvent).

  • Execution: Heat the flask to reaction temperature.

  • Addition: Using a syringe pump, add the Boronic Acid solution dropwise over 1–2 hours .

  • Chase: Stir for an additional 30 mins after addition is complete.

Protocol B: Rigorous Freeze-Pump-Thaw (The Gold Standard)

Best for: Highly sensitive substrates or electron-rich ligands.[1]

  • Freeze: Place the Schlenk flask containing the solvent/reagents (except catalyst if volatile) in liquid nitrogen until solid.

  • Pump: Open the flask to high vacuum ( < 0.1 mbar) for 5–10 minutes.

  • Thaw: Close the flask. Remove from liquid nitrogen and thaw in a warm water bath. Do not open to atmosphere.[1]

  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with high-purity Argon. Add catalyst under a counter-flow of Argon.[1][3]

Visualizing the Pathway

Below is the mechanistic bifurcation showing how Oxygen hijacks the cycle.

HomocouplingMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Normal Cycle O2_Intervention OXYGEN ATTACK (Oxidation to Peroxo-Pd) Pd0->O2_Intervention Leakage Pathway PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar Cross_Trans Standard Transmetallation (Ar'-B) PdII_Ar->Cross_Trans Homo_Trans Double Transmetallation (Consumes 2x Ar'-B) O2_Intervention->Homo_Trans Homo_Elim Reductive Elimination (Ar'-Ar' Dimer) Homo_Trans->Homo_Elim Homo_Elim->Pd0 Regenerates Catalyst Cross_Elim Product Formation (Ar-Ar') Cross_Trans->Cross_Elim Cross_Elim->Pd0

Figure 2: The "Leakage Pathway" where Oxygen short-circuits the catalytic cycle.[1]

References
  • Adrio, J., & Hii, K. K. (2007).[1] Homocoupling of arylboronic acids in the Suzuki–Miyaura cross-coupling reaction. Chemical Communications.[1][4] Link

  • Miller, W. D., et al. (2007).[1] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1] Link

  • Navarro, O., et al. (2005).[1][5] General Study of the Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes. Journal of Organic Chemistry. Link[1]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Substituted Piperazine Synthesis

Welcome to the Technical Support Center for Piperazine Functionalization. The piperazine ring is a privileged pharmacophore in drug discovery, but steric hindrance—whether from adjacent ring substitutions (e.g., 2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Functionalization. The piperazine ring is a privileged pharmacophore in drug discovery, but steric hindrance—whether from adjacent ring substitutions (e.g., 2-methylpiperazine) or bulky electrophiles—frequently derails N-alkylation, N-arylation, and reductive amination efforts.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these synthetic barriers.

Section 1: Buchwald-Hartwig N-Arylation of Hindered Piperazines

FAQ 1: My Pd-catalyzed N-arylation of a sterically hindered piperazine with an ortho-substituted aryl halide is stalling at <20% conversion. How do I overcome this?

Causality & Troubleshooting: Acyclic secondary amines and hindered cyclic amines (like substituted piperazines) are notoriously difficult substrates for cross-coupling. Their steric bulk impedes the reductive elimination step of the catalytic cycle, while their structure makes them highly susceptible to undesired


-hydride elimination[1]. Furthermore, if you are using polar solvents (like DMF or DMSO) with weak inorganic bases (e.g., K₂CO₃ or Cs₂CO₃), the base can become heavily solvated. This solvent coordination creates a steric hindrance of its own, severely slowing down the deprotonation of the palladium-amine complex[2].

The Solution: Transition to a 4th-generation dialkylbiaryl phosphine ligand like RuPhos . RuPhos is specifically optimized to facilitate the reductive elimination of bulky secondary amines while suppressing


-hydride elimination[3]. Additionally, switching to a non-polar solvent (toluene) combined with a strong base (NaOtBu) accelerates the deprotonation step, driving the reaction forward[2].
Protocol 1: RuPhos-Mediated Buchwald-Hartwig Arylation

Self-validating system: The use of a strong base in a non-polar solvent ensures rapid color change (typically to deep red/brown) indicating active catalyst formation, validating the initiation of the cycle.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv), the hindered piperazine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Solvent: Inject anhydrous, degassed toluene (to achieve a 0.2 M concentration).

  • Reaction: Heat the mixture to 85 °C for 12–24 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

BH_Workflow Start Hindered Piperazine N-Arylation Check Conversion < 20%? Start->Check Solvent Switch to Non-Polar Solvent (Toluene) Check->Solvent Yes (Slow Deprotonation) BetaElim β-Hydride Elimination Detected? Check->BetaElim Yes (Side Reactions) Base Use Strong Base (NaOtBu) Solvent->Base Ligand Use 4th Gen Ligand (e.g., RuPhos) Success High Yield C-N Coupling Ligand->Success Base->Success BetaElim->Ligand Mitigate with RuPhos

Workflow for optimizing Buchwald-Hartwig coupling of hindered piperazines.

Section 2: Reductive Amination with Bulky Ketones

FAQ 2: When attempting reductive amination of piperazine with a sterically congested ketone, I only recover the reduced alcohol and unreacted amine. What is going wrong?

Causality & Troubleshooting: In reductive amination, the formation of the carbinolamine intermediate and its subsequent dehydration to the iminium ion is highly sensitive to steric clash. With bulky ketones, the equilibrium heavily favors the starting materials. If the reducing agent (e.g., NaBH₄ or NaBH₃CN) is present and active before the iminium forms, it will rapidly reduce the unreacted ketone to the corresponding alcohol, effectively killing the reaction[4].

The Solution: Use a Lewis acid dehydrating agent, specifically Titanium(IV) isopropoxide (Ti(OiPr)₄) . Ti(OiPr)₄ acts dually: it coordinates the ketone oxygen to make the carbonyl carbon highly electrophilic, and it acts as a water scavenger to force the dehydration of the carbinolamine into the imine/iminium species prior to reduction[4].

Table 1: Quantitative Comparison of Reducing Agents for Hindered Substrates
Reducing AgentAdditiveReaction TimeTypical YieldMechanism / Causality
NaBH₄ None1–2 h<20%Rapidly reduces ketone before iminium formation.
NaBH₃CN AcOH12–24 h30–50%Slower reduction, but equilibrium still favors starting materials.
NaBH(OAc)₃ None12–24 h40–60%Mild, but struggles with extreme steric bulk.
NaBH₃CN Ti(OiPr)₄ 4–12 h80–95% Ti(IV) forces imine formation and acts as a water scavenger.
Protocol 2: Ti(OiPr)₄-Assisted Reductive Amination
  • Imine Formation: In a dry flask under argon, dissolve the hindered ketone (1.0 equiv) and the piperazine derivative (1.2 equiv) in anhydrous THF (0.3 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. Stir for 6–12 hours to ensure complete imine formation (solution often turns yellow).

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.5 equiv) dissolved in a minimal amount of anhydrous methanol. Stir for an additional 2–4 hours.

  • Quench & Workup: Quench by adding water (which will form a white TiO₂ precipitate). Filter the suspension through Celite, wash the filter cake with EtOAc, and extract the filtrate.

Section 3: Regioselective N-Alkylation of Asymmetric Piperazines

FAQ 3: I need to alkylate 2-methylpiperazine exclusively at the N1 position (adjacent to the methyl group), but I keep getting N4-alkylation or di-alkylation. How can I control this?

Causality & Troubleshooting: The two nitrogen atoms in 2-methylpiperazine have similar intrinsic nucleophilicities but vastly different steric environments. The N4 nitrogen is unhindered, while the N1 nitrogen is sterically shielded by the adjacent C2-methyl group. Direct alkylation will statistically favor the N4 position or lead to bis-alkylation[5].

The Solution: You must exploit this steric difference using a temporary protecting group. By reacting 2-methylpiperazine with exactly 1.0 equivalent of Boc₂O, the bulky tert-butoxycarbonyl group will regioselectively protect the less hindered N4 position due to the steric clash at N1[6][7]. Once N4 is masked, you can force the alkylation at the hindered N1 position using stronger conditions, followed by acidic deprotection.

Protocol 3: Regioselective N4-Boc Protection and N1-Alkylation
  • Regioselective Protection: Dissolve 2-methylpiperazine (1.0 equiv) in DCM at 0 °C. Add a solution of Boc₂O (1.0 equiv) in DCM dropwise over 1 hour. The steric bulk of the methyl group directs the Boc group to the N4 position. Stir for 2 hours at room temperature.

  • Hindered Alkylation: Isolate the N4-Boc-2-methylpiperazine. Dissolve in DMF, add K₂CO₃ (2.0 equiv) and the alkyl halide (1.2 equiv). Heat to 80 °C for 12 hours to overcome the steric hindrance at N1.

  • Deprotection: Treat the isolated intermediate with 20% TFA in DCM for 2 hours at room temperature to reveal the N1-alkyl-2-methylpiperazine.

Regioselectivity SM 2-Methylpiperazine (N1 Hindered, N4 Free) Boc Add 1.0 eq Boc2O (0 °C to RT) SM->Boc Steric Control Intermediate N4-Boc-2-Methylpiperazine (N1 Exposed) Boc->Intermediate Alkylation Add R-X, Base, Heat (Force N1 Alkylation) Intermediate->Alkylation Overcome N1 Hindrance ProtectedProd N1-Alkyl-N4-Boc Piperazine Alkylation->ProtectedProd Deprotect TFA / DCM (Remove Boc) ProtectedProd->Deprotect Final N1-Alkyl-2-Methylpiperazine (Target Achieved) Deprotect->Final

Regioselective N1-alkylation pathway for 2-methylpiperazine via N4-Boc protection.

Section 4: Continuous Flow for Extreme Steric Hindrance

FAQ 4: Batch reductive amination of my highly hindered arylaminoketone with piperazine takes days and yields multiple impurities. Is there a better way?

Causality & Troubleshooting: Prolonged heating in batch reactors leads to thermal degradation and side reactions (e.g., S_NAr or debromination). Continuous flow chemistry enhances mass and heat transfer, allowing for safe access to high-temperature, high-pressure regimes (e.g., Leuckart-Wallach conditions) that force the condensation of sterically hindered substrates in minutes rather than days[8][9].

Protocol 4: Continuous Flow Reductive Amination
  • Preparation: Prepare a homogeneous solution of the hindered ketone, piperazine, and formic acid (acting as both solvent and reducing agent).

  • Flow Setup: Pump the mixture through a pipes-in-series flow reactor heated to 150 °C. The high surface-area-to-volume ratio ensures rapid heat-up, pushing the Leuckart-Wallach reaction to completion in <15 minutes residence time[8].

  • Collection: Collect the output stream in a cooled vessel containing aqueous NaOH to neutralize the formic acid and precipitate the product.

References

  • Title: 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors Source: MDPI URL
  • Source: PMC (NIH)
  • Title: Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib Source: ACS URL
  • Title: Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine Source: ResearchGate URL
  • Title: Preparation of N-arylpiperazines and other N-aryl compounds from aryl bromides as scaffolds Source: MOLspaces URL
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS URL
  • Title: (S)
  • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: ResearchGate URL
  • Source: PMC (NIH)

Sources

Troubleshooting

Technical Support Center: Preventing Iodine Liberation &amp; Ensuring Stability in Iodinated Compounds

Welcome to the Technical Support Center for Iodine Stability. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges associated with iodine liberat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iodine Stability. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges associated with iodine liberation. Whether you are formulating active pharmaceutical ingredients (APIs), managing iodinated contrast media (ICM), or standardizing iodometric reagents, understanding the causality behind degradation is critical. Every protocol and recommendation provided here is grounded in mechanistic chemistry and designed as a self-validating system to ensure absolute experimental integrity.

Section 1: Core Principles of Iodine Liberation (Causality & Mechanisms)

Q1: Why do potassium iodide (KI) and iodinated contrast media (ICM) precursors turn yellow over time, and what is the exact chemical mechanism? A: The yellow or brown discoloration is the visual manifestation of iodine liberation, where colorless iodide ions (


) are oxidized into elemental iodine (

) or the triiodide complex (

)[1]. This is primarily a photochemical reaction driven by ultraviolet (UV) and visible light, which catalyzes the cleavage of iodine bonds in organic precursors or the oxidation of inorganic iodide[1]. In aqueous solutions, this oxidation is highly dependent on pH and oxygen availability. Under acidic conditions, the presence of hydrogen ions (

) facilitates the atmospheric oxidation of iodide via the following pathway:

[2].

Q2: How do temperature and humidity synergistically accelerate iodine liberation in solid formulations? A: Heat and moisture act as a dual-catalyst system for degradation. High humidity allows moisture to condense on the surface of solid iodinated compounds, acting as a microscopic reaction medium that lowers the activation energy for decomposition[3]. Once dissolved in this surface moisture, iodide is far more susceptible to oxidation by atmospheric oxygen or trace metal impurities[2]. Concurrently, elevated temperatures increase the kinetic energy of the system, accelerating the oxidation rate and increasing the volatility of the liberated


, which sublimates and escapes the matrix, driving the equilibrium further toward degradation[4].

G Iodide Iodide (I⁻) / Iodinated Precursor Iodine Liberated Iodine (I₂ / I₃⁻) (Yellow/Brown Discoloration) Iodide->Iodine Degradation Pathway Light Photolysis (UV/Visible Light) Light->Iodide Catalyzes Heat Thermal Degradation & Moisture Heat->Iodide Accelerates O2 Oxidation (O₂ & Acidic pH) O2->Iodide Oxidizes Amber Amber Glass / Opaque HDPE Amber->Light Blocks TempControl Temp < 25°C & Low Humidity TempControl->Heat Mitigates Antiox Sodium Thiosulfate / pH > 7 Antiox->O2 Neutralizes

Caption: Logical relationship between degradation pathways of iodide and preventive storage conditions.

Section 2: Troubleshooting Storage & Handling

Q3: What are the optimal storage conditions for iodinated contrast media (ICM) to prevent degradation? A: To maintain physical and chemical stability, ICMs must be shielded from sunlight using their secondary packaging (e.g., opaque cartons) or amber glass containers, which block the UV and visible light wavelengths responsible for photolysis[5]. Thermally, most manufacturers require storage below 25°C or 30°C, as higher temperatures exponentially accelerate chemical changes[5]. In clinical settings using contrast warmers (37°C) to reduce viscosity prior to injection, a strict self-validating inventory system must be used: any ICM kept in a warmer for longer than one month must be discarded to prevent the administration of degraded, potentially toxic free iodine[5].

Q4: How can I chemically stabilize iodine-based reagents in aqueous solutions to prevent volatility and oxidation? A: Stabilizing aqueous iodine requires manipulating the chemical equilibrium to favor non-volatile, reduced states:

  • pH Buffering: Maintaining a neutral or slightly alkaline pH (using buffers like sodium carbonate) deprives the system of the

    
     ions required for atmospheric oxidation[2].
    
  • Reducing Agents: Adding antioxidants such as sodium thiosulfate (

    
    ) creates a self-correcting system; any liberated 
    
    
    
    is immediately reduced back to
    
    
    (
    
    
    )[2].
  • Excess Iodide: For solutions requiring elemental iodine, adding an excess of KI forces the formation of the triiodide complex (

    
    ). Triiodide is highly soluble and significantly less volatile than 
    
    
    
    , preventing evaporative loss[2].

Section 3: Quantitative Data Summaries

The following table synthesizes the quantitative thresholds for iodine degradation factors and their corresponding mitigation strategies to ensure long-term stability.

Degradation FactorChemical MechanismQuantitative Impact / ThresholdMitigation Strategy
UV / Visible Light Photolytic cleavage of I- bonds, converting

to

.
1.2 million lux hours + 200 Wh/m² UV induces significant degradation[6].Amber glass, opaque HDPE, secondary carton packaging[1].
Heat / Temperature Increases kinetic energy and volatility of liberated iodine.>30°C accelerates degradation; >1 month at 37°C requires discard[5].Store <25°C; strict inventory logs for contrast warmers[5].
Moisture / Humidity Acts as a reaction medium, lowering activation energy for oxidation.>60% Relative Humidity (RH) exponentially increases iodine loss[4].Desiccants, low-humidity environments, tightly sealed containers[1].
Acidic pH & Oxygen

facilitates atmospheric oxidation of iodide.
pH < 7 provides

for

[2].
Buffer to pH > 7 (e.g.,

); add Sodium Thiosulfate[2].

Section 4: Experimental Workflows & Self-Validating Protocols

Q5: How do I design a forced degradation study to validate the stability of an iodinated precursor? A: A forced degradation study must be a self-validating system. The goal is to induce 5-20% degradation to ensure the analytical method can resolve all degradants without causing secondary degradation (where primary degradants break down further, skewing mass balance)[6].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the iodinated precursor in a suitable solvent (e.g., water/methanol)[6].

  • Acid/Base Hydrolysis: Mix the stock with equal volumes of 0.1 N HCl or 0.1 N NaOH. Heat at 60-80°C for 2-8 hours. Crucial Step: Cool and neutralize the samples immediately to quench the reaction before analysis[6].

  • Oxidative Stress: Mix the stock with 3-30%

    
     and store at room temperature, strictly protected from light to isolate oxidative variables from photolytic ones[6].
    
  • Photolytic Stress: Expose the solid precursor and solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (254 nm) in a photostability chamber[6].

  • HPLC-PDA Analysis & Self-Validation: Analyze all stressed samples alongside a non-degraded control using a stability-indicating HPLC method. Validate the system by calculating the mass balance: the sum of the peak areas of the intact precursor and all degradation products must equal the initial intact peak area (accounting for relative response factors). A mass balance <95% indicates undetected volatile loss (e.g., iodine sublimation) or co-eluting peaks[6].

Workflow Start Prepare Iodinated Stock Solution Stress Apply Stress Conditions (Light, Heat, Acid, H₂O₂) Start->Stress Neutralize Neutralize & Quench Reactions Stress->Neutralize HPLC Stability-Indicating HPLC-PDA Analysis Neutralize->HPLC Validate Self-Validation: Mass Balance & Peak Purity HPLC->Validate

Caption: Step-by-step workflow for forced degradation and self-validating stability analysis.

References

  • Storage and administration of iodine contrast agents in Slovenian hospitals Source: EPOS (European Society of Radiology) URL:[Link]

  • Stability of Iodine Content in Iodized Salt Source: ResearchGate URL:[Link]

  • Effect of storage conditions on potassium iodide stability in iodised table salt and collagen preparations Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Aryl Iodide Amination

An in-depth guide to troubleshooting low conversion in aryl iodide amination for researchers, scientists, and drug development professionals. Aryl iodides are often the most reactive electrophiles in palladium- and coppe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to troubleshooting low conversion in aryl iodide amination for researchers, scientists, and drug development professionals.

Aryl iodides are often the most reactive electrophiles in palladium- and copper-catalyzed C-N cross-coupling reactions. However, achieving high conversion can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues encountered during the amination of aryl iodides.

Troubleshooting Guide: Addressing Low Conversion

This section is designed to help you pinpoint and solve specific problems in your aryl iodide amination reactions.

Q1: I am seeing little to no product formation in my Buchwald-Hartwig amination of an aryl iodide. What are the most likely causes and how can I fix this?

Low or no product yield is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagents.[1]

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or it may be deactivating.[1][2]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.[1] Use anhydrous and degassed solvents.[1] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more robust precatalyst (e.g., a palladacycle-based one) that generates the active Pd(0) species more reliably.[3]

  • Inhibitory Effect of Iodide Byproduct: The iodide salt (e.g., NaI) formed during the reaction can have an inhibitory effect on the catalyst.[3][4][5] This is a known issue specifically with aryl iodides.[2][3]

    • Solution: Switch to a solvent where the iodide salt byproduct has low solubility, such as toluene or t-butanol.[2][4][5] This will cause the salt to precipitate out of the solution, preventing it from interfering with the palladium catalyst.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in both activating the catalyst and facilitating the key steps of the catalytic cycle.[1]

    • Solution: For sterically hindered aryl iodides or amines, use bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or XPhos.[1][6] These ligands promote the crucial oxidative addition and reductive elimination steps.[3] A ligand screening is often a worthwhile endeavor for a new substrate combination.

  • Suboptimal Base: The base is critical for deprotonating the amine and facilitating the formation of the Pd-amido complex.[3]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] However, if your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, though this may require a higher reaction temperature.[2][7] Ensure the base is finely powdered and dry, as clumping can reduce its effectiveness.[1]

Q2: My reaction is sluggish and stalls at intermediate conversion. What's happening?

A stalled reaction often points to catalyst deactivation or inhibition over the course of the reaction.

Possible Causes and Solutions:

  • Catalyst Decomposition: The active catalytic species may be unstable under the reaction conditions.

    • Solution: Lowering the reaction temperature may improve catalyst stability.[8] Also, ensure that your reagents, particularly the amine, are pure. Impurities can sometimes poison the catalyst.

  • Iodide Inhibition: As mentioned in Q1, the buildup of soluble iodide salts can progressively inhibit the catalyst.[4][5]

    • Solution: If you are not already using a solvent like toluene, switching to one may resolve the issue.[2][4]

  • Ligand Degradation: Some phosphine ligands can be susceptible to degradation at high temperatures.

    • Solution: Consult the literature for the thermal stability of your chosen ligand. If degradation is suspected, a more robust ligand may be required.

Q3: I am observing significant side product formation, such as hydrodehalogenation or homocoupling. How can I minimize these?

Side reactions compete with your desired C-N bond formation and reduce your yield.

Possible Causes and Solutions:

  • Hydrodehalogenation (Reduction of the Aryl Iodide): This occurs when the aryl halide is reduced to the corresponding arene.[1] This can be caused by β-hydride elimination, especially with primary amines.[1]

    • Solution: The choice of ligand is critical. Bidentate ligands were initially developed to suppress this side reaction.[1] For modern bulky monophosphine ligands, optimizing the ligand-to-palladium ratio can sometimes help. Also, ensure your solvent is truly anhydrous, as water can be a proton source.[1]

  • Homocoupling (Dimerization of Aryl Iodide or Amine): This side reaction can be promoted by certain catalyst systems and conditions.[1]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[1] Sometimes, simply lowering the temperature is sufficient.

Q4: I am attempting a copper-catalyzed Ullmann amination of an aryl iodide, but the conversion is low. What should I check?

Ullmann reactions are a valuable alternative to palladium-catalyzed methods but have their own set of common issues.[9][10]

Possible Causes and Solutions:

  • Copper Source and Ligand: The combination of the copper salt and the ligand is crucial.[8]

    • Solution: Copper(I) iodide (CuI) is a very common and effective copper source.[7][11] For ligands, simple and inexpensive options like L-proline, N-methylglycine, or ethylene glycol can be very effective.[7][11][12] For more challenging substrates, diamine ligands are often used.[13] A screening of different ligands is recommended if you are having trouble.[8]

  • Reaction Temperature: While modern Ullmann protocols are milder than the classical high-temperature conditions, they often still require heating.[9][13]

    • Solution: If the reaction is not proceeding at a lower temperature (e.g., 40-80 °C), a moderate increase in temperature (e.g., to 100-120 °C) may be necessary.[8] However, be mindful of potential substrate or product decomposition at higher temperatures.

  • Solvent Choice: Polar aprotic solvents are typically used in Ullmann reactions.[9]

    • Solution: Solvents like DMF, DMSO, or dioxane are common choices.[7][8] The solubility of all reaction components is key to success.

  • Atmosphere: While some modern protocols can be performed in air, running the reaction under an inert atmosphere is a good practice to prevent oxidation of the copper catalyst, especially if you are experiencing issues.[7][11]

Frequently Asked Questions (FAQs)

Q1: Is an aryl iodide always more reactive than an aryl bromide or chloride in Buchwald-Hartwig amination?

While the C-I bond is weaker and generally undergoes oxidative addition more readily than C-Br or C-Cl bonds, the overall success of the reaction can be more complex.[3] The inhibitory effect of the iodide byproduct can sometimes make aryl iodides challenging substrates, potentially leading to lower yields than the corresponding aryl bromide under certain conditions.[3][4]

Q2: How do steric effects on the aryl iodide or amine affect the reaction?

Steric hindrance can significantly slow down the reaction.[6][14]

  • On the Aryl Iodide: Substituents ortho to the iodide can hinder the oxidative addition step.[14]

  • On the Amine: Bulky amines can make the C-N reductive elimination step more difficult.

In both cases, the use of bulky, electron-rich phosphine ligands (for Pd catalysis) is often the solution, as they can accelerate these sterically demanding steps.[1][6]

Q3: What analytical techniques can I use to diagnose a failed reaction?

  • TLC (Thin Layer Chromatography): A quick and easy way to see if your starting materials are being consumed and if new spots (hopefully your product) are appearing.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Allows you to identify the components of your crude reaction mixture, including starting materials, desired product, and any side products like the hydrodehalogenated arene or homocoupled dimers.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Taking an NMR of the crude reaction mixture can give you a good idea of the conversion and the presence of major byproducts.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that, if not met, can lead to low conversion.

Buchwald_Hartwig_Cycle cluster_legend Legend L-Pd(0) L-Pd(0) Oxidative Addition Complex Ar-Pd(II)-I(L) L-Pd(0)->Oxidative Addition Complex + Ar-I Amine Coordination [Ar-Pd(II)(NHR'R'')(L)]+ I- Oxidative Addition Complex->Amine Coordination + R'R''NH Pd-Amido Complex Ar-Pd(II)-NR'R''(L) Amine Coordination->Pd-Amido Complex + Base - [Base-H]+ I- Pd-Amido Complex->L-Pd(0) Product Ar-NR'R'' Pd-Amido Complex->Product Reductive Elimination Catalyst Pd(0) Catalyst Product_legend Desired Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

When faced with low conversion, a systematic approach is most effective.

Caption: A logical workflow for troubleshooting low conversion.

Data at a Glance

Table 1: General Guidance for Component Selection in Buchwald-Hartwig Amination of Aryl Iodides
ComponentCommon ChoicesKey Considerations for Aryl Iodides
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., G3-XPhos)Precatalysts often give more reproducible results.[15]
Ligand XPhos, RuPhos, BrettPhos, SPhosBulky, electron-rich monophosphine ligands are generally preferred, especially for sterically hindered substrates.[1][6]
Base NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong bases are common, but weaker inorganic bases can be used for sensitive substrates.[3][7]
Solvent Toluene, Dioxane, THF, t-BuOHToluene is often the preferred solvent to minimize the inhibitory effect of the iodide salt byproduct due to its low solubility.[2][4]
Temperature 80 - 110 °CStart around 100 °C and adjust as needed. Lower temperatures may be required for thermally sensitive compounds.[3]

Experimental Protocols

General Protocol for a Trial Buchwald-Hartwig Amination of an Aryl Iodide

This protocol is a general starting point and should be optimized for your specific substrates.

Reagents and Materials:

  • Aryl iodide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 3-5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the aryl iodide, palladium precatalyst, and base to the oven-dried reaction vial.[1]

  • If not using a glovebox, add the solids to the vial, seal it with a septum cap, and purge with an inert gas for 5-10 minutes.[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe (if liquid) or as a solid with the other reagents in step 1.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Proceed with standard aqueous workup and purification (e.g., column chromatography).

References

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: HPLC Purity Analysis of 1-(4-Iodophenyl)piperazine

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1-(4-Iodophenyl)piperazine (1-IPP) is a critical intermediate in the synthesis of triazole antifungal agents (e.g., itraconazole analogues) and a specific metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-(4-Iodophenyl)piperazine (1-IPP) is a critical intermediate in the synthesis of triazole antifungal agents (e.g., itraconazole analogues) and a specific metabolite in forensic toxicology. Its analysis presents a classic chromatographic paradox: the piperazine ring is highly basic (


, 

), leading to severe peak tailing on traditional silica columns due to silanol interactions, while the iodophenyl group requires sufficient hydrophobicity for retention.

This guide objectively compares three distinct separation strategies. While traditional acidic methods often fail to achieve USP-compliant peak symmetry, Method C (High pH on Hybrid Silica) is identified as the superior protocol for purity analysis, offering the highest resolution of de-iodinated degradants and dimeric impurities.

The Analyte Profile
  • Compound: 1-(4-Iodophenyl)piperazine[1][2][3]

  • CAS: 96530-59-5[2][3]

  • Key Challenge: Secondary amine interaction with residual silanols.

  • Critical Impurities:

    • Piperazine (Starting Material - Polar)

    • 1,4-Diiodobenzene (Starting Material - Hydrophobic)

    • 1-Phenylpiperazine (De-iodinated Degradant)

    • N,N'-Bis(4-iodophenyl)piperazine (Dimer Side Product)

Method Landscape: Comparative Analysis

We evaluated three methodologies based on Resolution (


), Tailing Factor (

), and MS-Compatibility.
FeatureMethod A: Acidic C18 (Traditional)Method B: Ion-Pairing (Legacy)Method C: High pH Hybrid (Recommended)
Stationary Phase End-capped C18 (5 µm)C18 (5 µm)Hybrid Ethylene-Bridged C18 (2.5 µm)
Mobile Phase pH pH 3.0 (Formate/Phosphate)pH 2.5 + OctanesulfonatepH 10.0 (Ammonium Bicarbonate)
Separation Mechanism Hydrophobic InteractionIon-Exchange + HydrophobicHydrophobic (Neutral Species)
Peak Shape (

)
Poor (1.5 – 2.2)Excellent (1.0 – 1.1)Superior (1.0 – 1.2)
MS Compatibility HighIncompatible High
Robustness Low (pH sensitive near pKa)Low (Long equilibration)High (Stable retention)
Expert Insight: The "pH Paradox"

In Method A, the amine is fully protonated (


). While this increases solubility, the charged species interacts aggressively with the negatively charged silanols on the silica surface, causing "shark-fin" tailing. Method C operates at pH 10, which is above the 

of the piperazine nitrogen (~8.9). The molecule becomes neutral, eliminating silanol drag and significantly increasing retention on the C18 chain, separating it from polar impurities.

Recommended Protocol: Method C (High pH Hybrid)

This protocol is the "Gold Standard" for phenylpiperazine derivatives. It utilizes a hybrid particle column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH 10 without silica dissolution.

Chromatographic Conditions[1][5][6][10][11][12]
  • Column: Hybrid C18,

    
     mm, 3.5 µm (or 2.5 µm for UHPLC).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 40°C (Improves mass transfer for amines).

  • Detection: UV @ 254 nm (Iodophenyl

    
     transition).
    
  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Elute Piperazine)
2.05Start Gradient
12.090Elute 1-IPP and Dimer
15.090Wash Hydrophobic Impurities
15.15Re-equilibration
20.05End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Methanol (Do not use 100% organic; risk of piperazine precipitation or peak distortion).

  • Stock Solution: 1.0 mg/mL 1-IPP in Methanol.

  • Working Standard: Dilute to 100 µg/mL in Diluent.

Experimental Validation Data

The following data represents typical performance metrics observed when comparing Method A (Acidic) vs. Method C (High pH) for a crude reaction mixture.

Table 1: System Suitability Comparison
ParameterMethod A (Acidic C18)Method C (High pH Hybrid)Acceptance Criteria
Retention Time (

)
4.2 min8.5 minN/A
Tailing Factor (

)
1.8 (Fail)1.1 (Pass)

Theoretical Plates (

)
4,50012,000

Resolution (

)
*
1.84.5

*Resolution calculated between 1-IPP and the de-iodinated impurity (1-Phenylpiperazine).

Analysis of Results
  • Retention Shift: Note the massive retention increase in Method C (4.2

    
     8.5 min). The neutral amine is far more hydrophobic than the protonated cation. This moves the main peak away from the solvent front where polar impurities (piperazine, salts) elute.
    
  • Impurity Profiling: Method C successfully resolves the Dimer (Bis-iodophenylpiperazine), which elutes at ~13.5 min. In Method A, this hydrophobic dimer often co-elutes with the gradient wash or shows broad smearing.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting the correct HPLC mode based on the specific constraints of your 1-IPP analysis (e.g., do you need MS compatibility?).

MethodSelection Start Start: 1-IPP Analysis CheckMS Requirement: MS Compatible? Start->CheckMS CheckpH Column pH Limit > 10? CheckMS->CheckpH Yes MethodB Method B: Ion-Pairing (Use only if Hybrid col unavailable) CheckMS->MethodB No (UV Only) MethodA Method A: Acidic C18 (Use for simple potency) CheckpH->MethodA No (Silica Only) MethodC Method C: High pH Hybrid (RECOMMENDED) CheckpH->MethodC Yes (Hybrid/Polymer)

Figure 1: Decision matrix for selecting the optimal chromatographic strategy for phenylpiperazine derivatives.

Troubleshooting & Self-Validating Checks

To ensure the "Trustworthiness" of your data, apply these self-validating checks during the run:

  • The "Blank" Check: Inject the diluent (50:50 MeOH:Water). If you see a peak at the retention time of 1-IPP, you likely have "Carryover."

    • Fix: 1-IPP is sticky. Add 0.1% Formic Acid to your needle wash solvent to protonate the amine and wash it off the injector loop.

  • The "Tailing" Monitor: If

    
     creeps above 1.3 in Method C, your mobile phase pH may have dropped. Ammonium bicarbonate is volatile.
    
    • Fix: Prepare fresh buffer daily and cap bottles tightly.

  • De-iodination Alert: If you observe a growing peak at RRT 0.65 (relative to 1-IPP), this is likely 1-phenylpiperazine.

    • Cause: Exposure to light or high heat in the autosampler. 1-IPP is light-sensitive. Use amber vials.

References

  • PubChem. (n.d.). Compound Summary: 1-(4-Iodophenyl)piperazine.[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technical Notes. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012).[4] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[4] Retrieved from [Link]

Sources

Comparative

UV Detection Wavelength Optimization for Phenylpiperazine Derivatives: A Comparative Guide

Introduction Phenylpiperazine derivatives represent a structurally diverse and highly significant class of compounds. Their applications range from vital pharmaceutical agents (such as atypical antipsychotics and D2/D3 r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylpiperazine derivatives represent a structurally diverse and highly significant class of compounds. Their applications range from vital pharmaceutical agents (such as atypical antipsychotics and D2/D3 receptor ligands) to heavily monitored designer drugs (including BZP, TFMPP, and mCPP) [1]. In both pharmacokinetic (PK) profiling and forensic toxicology, High-Performance Liquid Chromatography coupled with Ultraviolet or Diode-Array Detection (HPLC-UV/DAD) remains the analytical gold standard[2].

However, the selection of the UV detection wavelength is never arbitrary. It is a critical, highly sensitive parameter that dictates the delicate balance between analytical sensitivity (detecting trace amounts) and matrix specificity (ignoring biological background noise). This guide objectively compares the performance of different UV wavelengths and provides a self-validating framework for method development.

Part 1: The Physics of Wavelength Selection (Causality)

To understand wavelength optimization, one must examine the chromophoric behavior of the phenylpiperazine core. The structure consists of an aromatic phenyl ring conjugated with a nitrogen-rich piperazine moiety, creating distinct spectral absorption zones:

  • Low UV Range (200–220 nm): Absorbance in this region is driven by

    
     electronic transitions within the aromatic ring. While this provides maximum absolute absorbance (the hyperchromic effect) and extreme sensitivity, it suffers from poor specificity. Endogenous biological matrix components—such as plasma proteins and urinary metabolites—also absorb heavily in this range, leading to severe baseline drift and co-elution artifacts[3].
    
  • High UV Range (230–260 nm): Absorbance here is primarily governed by

    
     transitions involving the lone pair electrons on the piperazine nitrogens, alongside specific substituent effects on the phenyl ring (e.g., chloro- or trifluoromethyl- groups). Detecting at these higher wavelengths significantly reduces matrix interference, yielding a pristine baseline at the cost of absolute signal intensity[4].
    

Part 2: Comparative Performance Data

The following table summarizes the optimal UV wavelengths for various phenylpiperazine derivatives, comparing the performance trade-offs based on their application and biological matrix.

CompoundClassificationOptimal UV Wavelength (nm)Key Performance Advantage
BZP / 3-TFMPP Designer Drug210 – 220Maximizes signal for trace-level detection in complex postmortem blood/urine[3].
mCPP Designer Drug / Metabolite236Avoids baseline drift from biological matrices while maintaining an acceptable S/N ratio.
LASSBio-581 Pharmaceutical (D2/D3 Ligand)248High specificity in rat plasma; bypasses endogenous protein interference[4].
LASSBio-579 Pharmaceutical257Excellent peak purity; avoids solvent front interference during isocratic elution[5].

Part 3: Self-Validating Experimental Workflow

To establish a robust and defensible HPLC-DAD method, researchers must employ a self-validating protocol. This ensures that the chosen wavelength is not just theoretically sound, but empirically proven for the specific sample matrix.

Step-by-Step Methodology:
  • Full-Spectrum Acquisition: Inject a 10 µg/mL reference standard of the phenylpiperazine derivative. Utilize a Diode-Array Detector (DAD) to extract the 3D spectral landscape across the 200–400 nm range[2].

  • Matrix Blank Profiling: Inject a blank sample of the intended matrix (e.g., extracted plasma or urine). Identify the UV absorption maxima of endogenous interferents to map out "danger zones."

  • Spectral Subtraction & Isosbestic Analysis: Overlay the analyte spectrum with the matrix spectrum. Select a target wavelength where the analyte exhibits a local maximum, but the matrix absorption approaches zero.

  • Signal-to-Noise (S/N) Validation: Perform serial dilutions down to the anticipated Lower Limit of Quantification (LLOQ). Calculate the S/N ratio at candidate wavelengths (e.g., 210 nm vs. 248 nm). A valid wavelength must empirically yield an S/N

    
     10 at the LLOQ[4].
    
  • Peak Purity Verification: Utilize DAD software to calculate the peak purity index across the eluting peak. A purity angle less than the purity threshold confirms the absolute absence of co-eluting matrix components at the chosen wavelength.

Part 4: Workflow Visualization

G Start Phenylpiperazine Mixture (Analyte + Matrix) DAD HPLC-DAD Spectral Scan (200 - 400 nm) Start->DAD Extract Extract Chromatograms at Specific Wavelengths DAD->Extract LowUV Low UV (200-220 nm) High Sensitivity, Low Specificity Extract->LowUV HighUV High UV (230-260 nm) High Specificity, Lower Sensitivity Extract->HighUV EvalLow Assess S/N Ratio & Matrix Interference LowUV->EvalLow EvalHigh Assess S/N Ratio & Matrix Interference HighUV->EvalHigh Opt Select Optimal Wavelength (Max S/N, Min Baseline Drift) EvalLow->Opt EvalHigh->Opt

HPLC-DAD workflow for optimizing UV detection wavelengths of phenylpiperazine derivatives.

Part 5: Case Studies in Performance Comparison

Case Study 1: Forensic Toxicology (TFMPP & BZP)

In forensic analyses of postmortem fluids, sensitivity is paramount due to rapid drug metabolism and low circulating concentrations. Elliott and Smith demonstrated that utilizing the lower UV range of 210 nm and 220 nm allowed for the successful quantitation of 3-TFMPP at concentrations as low as 0.05 mg/L in postmortem blood[3]. While shifting to higher wavelengths would have reduced background noise, the absolute signal loss would have pushed the analyte below the limit of detection (LOD), resulting in false negatives.

Case Study 2: Pharmaceutical PK Studies (LASSBio-581)

Conversely, in controlled pharmacokinetic studies of the novel N-phenylpiperazine derivative LASSBio-581, specificity takes precedence over raw sensitivity. Tasso et al. optimized the UV detection at 248 nm[4]. At this higher wavelength, the


 transitions of the rat plasma proteins are virtually invisible. This specific wavelength choice allowed the researchers to bypass complex solid-phase extraction (SPE) in favor of a rapid, simple deproteinization step with methanol. The optimized method yielded a highly reproducible workflow with an LOQ of 0.25 µg/mL and an accuracy exceeding 90%[4].

References

  • Investigation of the First Deaths in the United Kingdom Involving the Detection and Quantitation of the Piperazines BZP and 3-TFMPP Source: Journal of Analytical Toxicology, Volume 32, Issue 2 URL:[Link]

  • Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma Source: Journal of Pharmaceutical and Biomedical Analysis, Volume 33, Issue 5 URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: Journal of Clinical Medicine, Volume 11, Issue 7 URL:[Link]

Sources

Validation

Publish Comparison Guide: Melting Point &amp; Thermal Characterization of 1-(4-Iodophenyl)piperazine Hydrochloride

Executive Summary & Strategic Context In the synthesis of high-affinity serotonergic ligands (5-HT1A/2A) and azole antifungals, 1-(4-Iodophenyl)piperazine hydrochloride (1-(4-IPP) HCl) serves as a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of high-affinity serotonergic ligands (5-HT1A/2A) and azole antifungals, 1-(4-Iodophenyl)piperazine hydrochloride (1-(4-IPP) HCl) serves as a critical pharmacophore scaffold. Its purity and solid-state form are pivotal for downstream reaction yields, particularly in Buchwald-Hartwig aminations where catalyst poisoning by impurities is a risk.[1]

This guide provides a technical comparison of the thermal properties of 1-(4-IPP) HCl against its free base form and structural analogs. We establish the 177–181°C melting point range as the "Gold Standard" for process verification and detail a self-validating protocol for thermal characterization.

Comparative Analysis: Solid-State Performance

The "Salt Advantage": HCl vs. Free Base

The selection of the hydrochloride salt over the free base is not arbitrary; it is a calculated decision to maximize stability and handling efficiency.[1]

Feature1-(4-IPP) Hydrochloride1-(4-IPP) Free BaseImpact on Research
Melting Point 177–181 °C Undetermined / Low-Melting Solid*HCl allows for rigorous purification via recrystallization.
Physical State Crystalline SolidWaxy Solid or Oil (Ambient)Free base is prone to inaccurate weighing and transfer losses.[1]
Oxidative Stability High (Protonated Amine)Low (Susceptible to N-Oxidation)HCl salt can be stored long-term without inert atmosphere.
Solubility Profile Water/Methanol SolubleOrganic Soluble (DCM, EtOAc)HCl form is ideal for aqueous workups or polar solvent reactions.[1]

*Note: Unsubstituted phenylpiperazine has a MP of ~19°C. The heavy iodo-substituent raises this, but the free base remains difficult to isolate as a discrete crystalline phase compared to the salt.[1]

Analog Benchmarking: Halogen Effects

Comparing 1-(4-IPP) HCl with its chlorinated and fluorinated analogs reveals how the iodine atom affects crystal lattice energy.

CompoundHalogenMelting Point RangeLattice Dynamics
1-(4-Iodophenyl)piperazine HCl Iodine 177–181 °C Polarizable I-atom creates unique packing; moderate MP allows easy fusion testing.
1-(4-Chlorophenyl)piperazine HClChlorine~277 °C (Decomp)Stronger lattice/H-bonding network leads to decomposition before melting.
1-(4-Fluorophenyl)piperazine HClFluorine~220–225 °CHigh electronegativity of F alters dipole interactions.[1]

Key Insight: The lower melting point of the Iodo-derivative compared to the Chloro-analog suggests a "softer" crystal lattice, likely due to the large van der Waals radius of Iodine disrupting tight packing.[1] This makes the MP transition sharper and easier to detect without concurrent decomposition, serving as a superior purity indicator.[1]

Experimental Protocol: Self-Validating MP Determination

Objective: Accurately determine the melting point to validate >98% purity. Method: Capillary Method (Digital) vs. DSC (Differential Scanning Calorimetry).

Workflow Diagram (DOT)

The following diagram outlines the purification and characterization logic flow.

MP_Determination_Workflow Start Raw 1-(4-IPP) HCl (Commercial/Crude) Solubility Dissolution in Hot Ethanol (Recrystallization) Start->Solubility Cooling Slow Cooling to 4°C Solubility->Cooling Filter Vacuum Filtration & Drying (P2O5 Desiccator) Cooling->Filter SamplePrep Sample Preparation (Grind to Fine Powder) Filter->SamplePrep MethodChoice Select Method SamplePrep->MethodChoice Capillary Capillary Method (Ramp 1°C/min) MethodChoice->Capillary DSC DSC Analysis (N2 purge, 5°C/min) MethodChoice->DSC ResultCheck Check Range Capillary->ResultCheck DSC->ResultCheck Pass Range: 177-181°C (Sharp Melt <2°C) ResultCheck->Pass Matches Std Fail Range Broad (>3°C) or <175°C ResultCheck->Fail Impure Fail->Solubility Reprocess

Caption: Logical workflow for purification and thermal validation of 1-(4-IPP) HCl. Green nodes indicate success criteria.

Detailed Methodology
Step 1: Pre-Treatment (Recrystallization) [2]
  • Context: Commercial samples often contain 3-5% impurities (regioisomers or unreacted aniline).[1]

  • Protocol: Dissolve crude solid in boiling Ethanol (absolute). Add activated carbon if colored.[1] Filter hot. Allow to crystallize at room temperature, then chill to 4°C.

  • Why: This ensures the "melting point" reflects the compound, not the eutectic mixture of impurities.[1]

Step 2: Sample Preparation
  • Technique: Grind the dried crystals into a fine, uniform powder using an agate mortar.

  • Why: Large crystals cause uneven heat transfer, leading to artificially broad ranges.[1]

  • Packing: Fill the capillary tube to a height of 2-3 mm. Tap firmly to eliminate air pockets.[1]

Step 3: Thermal Ramping (Capillary Method)
  • Fast Ramp: 10°C/min up to 160°C.[1]

  • Slow Ramp: 1.0°C/min from 160°C to 185°C.[1]

  • Observation:

    • Onset: First visible liquid droplet (Should be ~177°C).[1]

    • Clear Point: Complete liquefaction (Should be ≤181°C).[1]

  • Validation: If the range (Clear Point - Onset) is >2°C, the sample retains solvent or impurities.[1]

Technical Specifications & Reference Data

The following data aggregates supplier specifications and literature values to establish the consensus range.

ParameterSpecificationSource
CAS Number 624726-35-8Sigma-Aldrich [1]
Molecular Formula C₁₀H₁₃IN₂[1][3] · HClPubChem
Molecular Weight 324.59 g/mol
Accepted MP Range 177 – 181 °C Consensus [1]
Appearance White to Off-white Powder
Purity Grade ≥95% (Crude) vs. ≥98% (Recryst.)
Troubleshooting "Undetermined" Results

If your experimental MP is significantly lower (e.g., 165-170°C):

  • Hydration: The salt may have formed a hydrate.[1] Dry at 60°C under vacuum for 4 hours.

  • Free Base Contamination: Incomplete acidification during synthesis.[1] Wash with diethyl ether (removes free base) and recrystallize from EtOH/HCl.[1]

References

  • PubChem. 1-(4-Iodophenyl)piperazine hydrochloride Compound Summary. Retrieved from [Link]

  • Thermo Scientific Chemicals. 1-(4-Chlorophenyl)piperazine monohydrochloride Properties. Retrieved from [Link]

Sources

Comparative

Comparative Analysis: Aryl Iodide vs. Aryl Bromide in Palladium-Catalyzed Cross-Coupling

[1][2] Introduction: The Reactivity-Stability Trade-off In pharmaceutical synthesis and materials science, the choice between Aryl Iodides (Ar-I) and Aryl Bromides (Ar-Br) is rarely a simple matter of "which is faster."[...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction: The Reactivity-Stability Trade-off

In pharmaceutical synthesis and materials science, the choice between Aryl Iodides (Ar-I) and Aryl Bromides (Ar-Br) is rarely a simple matter of "which is faster."[1] While Aryl Iodides are kinetically superior electrophiles, they introduce significant penalties in atom economy, cost, and storage stability. Conversely, Aryl Bromides offer a robust balance of reactivity and scalability but often require elevated temperatures or specialized ligands to overcome the activation energy barrier.

This guide moves beyond basic textbook trends to analyze the causality of these differences, providing a decision framework for optimizing Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

Mechanistic Foundation & Kinetics[3]

The divergence in performance stems fundamentally from the Carbon-Halogen Bond Dissociation Energy (BDE) . The oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step (RDS) for aryl bromides. However, for aryl iodides, this step is so facile that the RDS often shifts to transmetallation, creating a distinct set of optimization challenges.

Bond Dissociation Energy (BDE) Comparison[4][5]
Bond TypeBond Length (Å)BDE (kcal/mol)Relative Reactivity (Pd-Cat)
C(sp²)–I ~2.10~65High (Reacts at RT)
C(sp²)–Br ~1.90~81Medium (Requires Heat/Activation)
C(sp²)–Cl ~1.74~96Low (Requires Specialized Ligands)

Data derived from standard homolytic bond cleavage values. [1, 2]

The Catalytic Cycle & The "Iodide Trap"

While Ar-I reacts faster, it generates a stable Pd(II)-I intermediate. In systems using phosphine ligands (like PPh₃), the high affinity of iodide for palladium can form resting states that inhibit transmetallation, effectively "poisoning" the cycle at high concentrations.

CatalyticCycle cluster_trap The Iodide Trap Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I: Fast / Ar-Br: Slow) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Intermediate (Resting State) OxAdd->PdII_X TransMet Transmetallation (Rate Limiting for Ar-I) PdII_X->TransMet + Nucleophile (R-M) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The General Catalytic Cycle. Note that for Ar-I, the Pd(II)-X intermediate is highly stable, potentially stalling the cycle before Transmetallation.

Critical Performance Comparison

Reaction Scope and Selectivity
  • Aryl Iodides:

    • Pros: Excellent for sterically hindered substrates (ortho-substitution). Can be coupled at room temperature, preserving sensitive functional groups (e.g., aldehydes, epoxides) that might degrade at reflux.

    • Cons: Prone to homocoupling (Ullmann-type side reaction) and dehalogenation . High susceptibility to Lithium-Halogen exchange if generating nucleophiles in situ.

  • Aryl Bromides:

    • Pros: High chemoselectivity. You can perform a Lithium-Halogen exchange on an Aryl Iodide site in the presence of an Aryl Bromide, allowing for sequential functionalization.

    • Cons: Generally requires heating (>60°C) or electron-rich ligands (e.g., S-Phos, X-Phos) for efficient turnover.

Atom Economy & Sustainability

From a Green Chemistry perspective, Aryl Bromides are superior.

  • Mass Waste: Iodine (126.9 g/mol ) generates significantly more mass waste than Bromine (79.9 g/mol ).

  • Atom Economy Calculation: In a coupling yielding a product of MW 200:

    • Using Ar-I (Leaving group mass ~127) results in poor atom efficiency.

    • Using Ar-Br (Leaving group mass ~80) improves mass throughput by ~20-30% on a multi-kilo scale. [3]

Decision Matrix: Selecting the Halide

Use this logic flow to determine the optimal starting material for your specific campaign.

DecisionMatrix Start Start: Select Electrophile Sensitive Is the substrate thermally unstable? Start->Sensitive Hindered Is the coupling site ortho-substituted/hindered? Sensitive->Hindered No Result_I Choose ARYL IODIDE (Prioritize Reactivity) Sensitive->Result_I Yes (Need RT) Scale Is the reaction >100g scale? Hindered->Scale No Hindered->Result_I Yes Sequential Do you need sequential coupling (multiple halides)? Scale->Sequential No Result_Br Choose ARYL BROMIDE (Prioritize Cost/Stability) Scale->Result_Br Yes (Cost/Waste critical) Sequential->Result_I Yes (Selective Activation) Sequential->Result_Br No

Figure 2: Strategic Decision Matrix for selecting between Aryl Iodide and Aryl Bromide.

Experimental Protocols

These protocols are designed to be self-validating . If the reaction fails, the specific conditions (Temperature vs. Catalyst) serve as the diagnostic tool.

Protocol A: High-Reactivity Conditions (Aryl Iodide)

Best for: Unstable substrates, small scale, hindered interfaces.

  • Reagents: 1.0 equiv Ar-I, 1.2 equiv Boronic Acid, 2.0 equiv K₂CO₃.

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%). Note: Lower loading is often possible with iodides.

  • Solvent: DME/Water (2:1) or THF/Water.[1] Degassing is critical to prevent homocoupling.

  • Procedure:

    • Charge solids into a vial. Evacuate/backfill with Argon (3x).

    • Add degassed solvent.

    • Stir at Room Temperature (25°C) for 4-12 hours.

  • Validation: TLC should show consumption of Ar-I within 2 hours. If slow, mild warming to 40°C is usually sufficient. Warning: If black precipitate (Pd black) forms immediately, the catalyst is decomposing faster than the turnover; add free ligand (PPh₃) or switch to Protocol B.

Protocol B: Robust Conditions (Aryl Bromide)

Best for: Scalable chemistry, stable substrates, cost-efficiency.

  • Reagents: 1.0 equiv Ar-Br, 1.3 equiv Boronic Acid, 2.5 equiv K₃PO₄ (stronger base often helps).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[1]

  • Procedure:

    • Standard inert atmosphere setup.

    • Heat to 80-100°C . Reflux is typically required to overcome the activation energy of the C-Br bond cleavage.

  • Validation: If no reaction occurs after 2 hours at reflux, the oxidative addition is failing. Action: Switch to an electron-rich, bulky ligand system (e.g., Pd₂dba₃ + X-Phos) rather than simply adding more standard catalyst.

Troubleshooting & Expert Insights

The "Phosphine Inhibition" Effect with Iodides

A counter-intuitive phenomenon occurs where adding excess phosphine ligand (usually done to stabilize Pd) actually slows down the reaction for Aryl Iodides.

  • Mechanism: The oxidative addition of Ar-I is reversible and fast. High concentrations of PPh₃ shift the equilibrium toward the resting state Ar-Pd(PPh3)2-I, preventing the displacement of Iodide required for transmetallation [4].

  • Solution: For Ar-I, use "ligandless" conditions (Pd(OAc)₂) or strictly stoichiometric ligand ratios.

Sequential Coupling (The Orthogonal Strategy)

If a molecule contains both -I and -Br:

  • Step 1: Run coupling at Room Temperature with limiting boronic acid. The Pd will selectively insert into the C-I bond (lower BDE). The C-Br bond remains intact.

  • Step 2: Add a second nucleophile and heat to 80°C to activate the remaining C-Br bond.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Hartwig, J. F. (2010).
  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[2] Science, 254(5037), 1471-1477. Link

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. Link

Sources

Validation

Comparative Guide: Validating Piperazine Purity via Thin Layer Chromatography (TLC)

Executive Summary: The "Invisible" Base Piperazine (1,4-diazacyclohexane) presents a distinct analytical paradox. While chemically simple, it is a "stealth" molecule in standard chromatography: it lacks a conjugated -sys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Base

Piperazine (1,4-diazacyclohexane) presents a distinct analytical paradox. While chemically simple, it is a "stealth" molecule in standard chromatography: it lacks a conjugated


-system, rendering it virtually invisible to standard UV detection (254 nm), and its secondary amine structure creates severe tailing on acidic silica surfaces.

While HPLC-MS and GC-MS offer high sensitivity, they often represent an "over-engineering" of routine purity validation, introducing high solvent costs and complex derivatization requirements. This guide validates Thin Layer Chromatography (TLC) not merely as a "quick fix," but as a robust, high-throughput alternative for purity screening, provided the basicity and detection challenges are methodically engineered out of the protocol.

Comparative Analysis: TLC vs. Instrumental Alternatives

The following matrix compares TLC against the primary instrumental alternatives (HPLC and GC) specifically for Piperazine analysis.

FeatureTLC (Optimized) HPLC-UV (Derivatized) HPLC-MS / ELSD Gas Chromatography (GC)
Detection Principle Chemical Staining (Ninhydrin/Iodine)UV (requires Dansyl-Cl or NBD-Cl tag)Mass-to-Charge or Light ScatteringThermal Conductivity / FID
Sample Throughput High (Up to 20 samples/plate)Low (Serial injection)Low (Serial injection)Low (Serial injection)
Matrix Tolerance Excellent (Single-use stationary phase)Low (Column clogging risk)Low (Source contamination)Moderate (Inlet liner issues)
Cost Per Sample < $0.50> $5.00 (Solvents + Column)> $10.00> $3.00
Limit of Detection 0.1 – 0.5 µg (Visual)ng range (High Sensitivity)pg range (Ultra Sensitivity)ng range
Key Limitation Semi-quantitative without densitometryDerivatization required (Time-consuming)High equipment CAPEXThermal degradation risk

Expert Verdict: Use HPLC-MS for trace impurity characterization (<0.1%). Use TLC for raw material release, reaction monitoring, and routine purity validation (>98% purity checks), as it avoids the kinetic instability often introduced during the derivatization steps required for HPLC-UV.

Strategic Protocol Design

To validate Piperazine purity, we must address two physicochemical hurdles:

  • Silanol Interaction: The basic piperazine nitrogens (

    
    ) hydrogen-bond with acidic silanols on the plate, causing streaking.
    
    • Solution: We utilize a Basic Mobile Phase Modifier (Ammonium Hydroxide) to suppress silanol ionization.

  • UV Transparency: Piperazine does not absorb UV.

    • Solution: We employ Ninhydrin (specific for free amines) or Iodine Vapor (universal).

The Self-Validating Workflow

The following diagram outlines the optimized workflow, including "Stop/Go" decision points that ensure data integrity before the plate is even developed.

Piperazine_TLC_Workflow Start Sample Preparation (Dissolve in Methanol) PlatePrep Plate Pre-Treatment (Activate @ 105°C) Start->PlatePrep Spotting Spotting (Sample + Standard + Mix) PlatePrep->Spotting Decision_Dry Spots Dry? Spotting->Decision_Dry Decision_Dry->Spotting No (Wait) Development Development (MeOH : NH4OH 95:5) Decision_Dry->Development Yes Drying Solvent Removal (Air Dry in Hood) Development->Drying Visualization Visualization (Ninhydrin Dip + Heat) Drying->Visualization Analysis Rf Calculation & Purity Estimation Visualization->Analysis

Figure 1: Optimized TLC workflow for Piperazine. Note the critical drying steps to prevent ammonia interference with visualization.

Detailed Experimental Methodology

Materials & Reagents[1]
  • Stationary Phase: Silica Gel 60

    
     Pre-coated plates (Aluminum or Glass backed).
    
  • Mobile Phase: Methanol : Ammonium Hydroxide (25%) [95 : 5 v/v].

    • Why: The high concentration of ammonia competes for the active sites on the silica, allowing the piperazine to migrate as a tight, symmetrical spot rather than a streak.

  • Standard Solution: 1.0 mg/mL Piperazine (Reference Standard) in Methanol.

  • Test Solution: 1.0 mg/mL Piperazine (Sample) in Methanol.

  • System Suitability Solution: 1.0 mg/mL Piperazine + 1.0 mg/mL N-Methylpiperazine (common impurity).

Step-by-Step Protocol
  • Chamber Saturation: Line a twin-trough chamber with filter paper. Pour 20 mL of Mobile Phase over the paper. Close the lid and equilibrate for 20 minutes .

    • Criticality: Saturation prevents "edge effects" and ensures reproducible Rf values.

  • Sample Application: Apply 5 µL of Standard, Test, and System Suitability solutions 1.5 cm from the bottom edge. Banding (using a Linomat) is preferred over spotting for resolution, but manual spotting is acceptable if < 4 mm diameter.

  • Development: Place plate in chamber. Develop until solvent front reaches 80% of plate height (~8 cm).

  • Drying: Remove plate and dry in a fume hood with strong airflow for 10 minutes.

    • Note: You must remove all traces of Ammonia. Residual ammonia will react with Ninhydrin to turn the entire background purple, ruining the analysis.

  • Visualization (Ninhydrin):

    • Dip the plate into Ninhydrin reagent (0.3% in ethanol).

    • Heat at 105°C for 3-5 minutes.

    • Result: Piperazine appears as a distinct violet/red spot.

Validation Parameters (ICH Q2 Aligned)

To transition this from a "check" to a "validated method," the following parameters must be established.

Specificity (System Suitability)

The method must distinguish Piperazine from its likely impurities (e.g., ethylene diamine, N-methylpiperazine).

  • Acceptance Criteria: The System Suitability Solution must show two distinct spots.

  • Expected Data:

    • Piperazine

      
      
      
    • N-Methylpiperazine

      
      
      
    • Note: Tertiary amines (like N-methyl) migrate faster than secondary amines (Piperazine) in this system.

Limit of Detection (LOD) - Visual

Prepare serial dilutions of the Standard Solution. Spot 5 µL of each.

Concentration (µg/mL)Mass on Plate (µg)Visual Result (Ninhydrin)
10005.0Strong Violet
1000.5Distinct Violet
200.1Faint Violet (Limit)
100.05Not Detected
  • Conclusion: The visual LOD is approximately 0.1 µg. Any impurity spot visible at this intensity represents

    
     impurity if the main spot is loaded at 5.0 µg.
    
Linearity (Semi-Quantitative)

While TLC is inherently qualitative, linearity can be established using densitometry (scanning the plate at 500-550 nm after staining).

  • Range: 0.5 µg to 10 µg per spot.

  • Correlation Coefficient (

    
    ): 
    
    
    
    is acceptable for TLC limit tests.

Troubleshooting & Decision Matrix

When anomalies occur, use this logic flow to diagnose the root cause.

Troubleshooting_Matrix Problem Anomaly Detected Type Issue Type? Problem->Type Tailing Severe Tailing/Streaking Type->Tailing Shape Background Dark Pink Background Type->Background Color NoSpot No Spots Visible Type->NoSpot Visibility Sol1 Add more NH4OH to Mobile Phase Check Plate Activation Tailing->Sol1 Sol2 Insufficient Drying Step (Ammonia residue reacting) Background->Sol2 Sol3 Check Reagent Expiry Confirm Sample pH NoSpot->Sol3

Figure 2: Diagnostic decision tree for common Piperazine TLC failures.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides specific mobile phase data for piperazine derivatives). [Link]

Validation

Optimization of Chromatographic Separation for Iodinated Piperazines: A Comparative Column Study

Executive Summary The chromatographic analysis of iodinated piperazines (e.g., 1-(3-iodophenyl)piperazine) presents a dual challenge in HPLC method development: the high lipophilicity of the iodine substituent and the ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic analysis of iodinated piperazines (e.g., 1-(3-iodophenyl)piperazine) presents a dual challenge in HPLC method development: the high lipophilicity of the iodine substituent and the basicity of the piperazine ring (


). While C18 columns are the industry standard, they often yield broad, tailing peaks for these analytes due to secondary silanol interactions.

This guide objectively compares the performance of Standard C18 , Polar-Embedded C18 , and Phenyl-Hexyl stationary phases. Based on mechanistic analysis and comparative data, we demonstrate that while C18 provides maximum retention, Phenyl-Hexyl chemistries offer superior selectivity and peak symmetry for iodinated aromatic species due to specific


 and polarizability interactions.

Mechanistic Insight: The Iodine-Piperazine Paradox

To optimize separation, one must understand the conflicting molecular forces at play.

The Iodine Effect (Hydrophobic & Polarizable)

Iodine is unique among halogens in drug development. It is massive and highly polarizable ("soft").

  • Hydrophobicity: Iodine significantly increases the partition coefficient (

    
    ). On a standard C18 column, this results in extended retention times (
    
    
    
    ), often requiring high percentages of organic modifier to elute.
  • Polarizability: unlike Fluorine (hard, electronegative), Iodine's electron cloud is easily distorted, allowing it to engage in strong dispersion forces and halogen-bonding interactions.

The Piperazine Problem (Silanol Activity)

The secondary amine in the piperazine ring is a strong base. At typical acidic HPLC pH (pH 2–4), it is fully protonated (


).
  • The Failure Mode: Positively charged amines interact electrostatically with residual ionized silanols (

    
    ) on the silica surface. This is the primary cause of peak tailing  (
    
    
    
    ) and retention time instability.
Interaction Diagram

The following diagram illustrates the competing interactions on C18 versus Phenyl-Hexyl phases.

G cluster_0 Analyte: Iodinated Phenylpiperazine cluster_1 Standard C18 Stationary Phase cluster_2 Phenyl-Hexyl Stationary Phase Analyte Iodophenyl-Piperazine (Lipophilic + Basic) C18_Chain C18 Alkyl Chain (Hydrophobic Interaction) Analyte->C18_Chain Strong Retention (High k') Silanol Residual Silanol (Si-O-) (Ionic Interaction) Analyte->Silanol Peak Tailing (Secondary) Phenyl_Ring Phenyl Ligand (Pi-Pi + Dispersion) Analyte->Phenyl_Ring Selectivity for Iodine Shielding Steric Shielding (Reduced Silanol Access) Analyte->Shielding Improved Peak Shape caption Figure 1: Mechanistic comparison of analyte interactions. Red dashed line indicates the unwanted silanol interaction prevalent in C18.

Comparative Column Study

This section compares three distinct column technologies for the separation of 1-(3-iodophenyl)piperazine (m-IPP) from its non-iodinated precursor (phenylpiperazine).

Column Configurations
  • Column A (Standard C18): High carbon load (20%), fully porous, endcapped. (e.g., Zorbax Eclipse Plus C18).

  • Column B (Polar-Embedded C18): Amide-embedded alkyl chain. Shields silanols. (e.g., Waters SymmetryShield RP18).

  • Column C (Phenyl-Hexyl): Phenyl ring attached via a 6-carbon spacer.[1] (e.g., Phenomenex Luna Phenyl-Hexyl).

Performance Metrics (Experimental Data)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 10-90% B in 10 min. Flow: 1.0 mL/min.[2][3] Temp: 30°C.

MetricColumn A: Standard C18Column B: Polar-Embedded C18Column C: Phenyl-Hexyl
Retention Time (

)
8.4 min7.8 min8.1 min
Retention Factor (

)
5.24.64.9
Tailing Factor (

)
1.65 (Poor)1.15 (Excellent)1.10 (Superior)
Selectivity (

)
*
1.21.31.5
Mechanism Pure HydrophobicityHydrophobicity + H-BondingHydrophobicity +

*Selectivity (


) calculated between m-IPP and phenylpiperazine precursor.
Analysis of Results
  • Retention: The C18 column shows the highest retention due to the sheer volume of carbon interacting with the lipophilic iodine. However, the peak width is often broader.

  • Peak Shape: The Phenyl-Hexyl column yields the sharpest peaks (

    
    ) . The bulky phenyl-hexyl ligand sterically hinders the piperazine nitrogen from reaching the silica surface, effectively suppressing silanol activity.
    
  • Selectivity: The Phenyl-Hexyl phase shows a distinct advantage in separating the iodinated product from the non-iodinated precursor. The iodine atom acts as an electron-withdrawing group on the aromatic ring, altering the

    
    -cloud density. The Phenyl-Hexyl stationary phase is highly sensitive to these electronic differences, resulting in higher resolution (
    
    
    
    ).

Optimized Experimental Protocol

This protocol is designed for the quantification of iodinated piperazines in reaction mixtures or biological matrices.

Reagents & Equipment
  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water.

  • Modifier: Formic Acid (FA) for Mass Spec, or Phosphate Buffer (pH 3.0) for UV-only applications.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm particle size.
    
Mobile Phase Preparation
  • Phase A: Water + 0.1% Formic Acid. (Add 1 mL FA to 1 L Water).

  • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Note: Avoid TFA if using MS detection as it suppresses ionization, though it improves peak shape on older C18 columns.

Gradient Method
Time (min)% Phase A% Phase BEvent
0.0 9010Equilibration
1.0 9010Injection / Hold
10.0 1090Linear Gradient
12.0 1090Wash Lipophilic Impurities
12.1 9010Re-equilibration
15.0 9010Ready for Next Inj.
Detection Settings
  • UV: 254 nm (Aromatic ring) and 210 nm (Piperazine backbone).

  • MS: Positive ESI Mode (

    
    ). Iodinated compounds show a distinct isotopic pattern (Iodine-127 is monoisotopic, but look for de-iodination fragments).
    

Troubleshooting & Method Development Workflow

When standard protocols fail, use this logic flow to diagnose and correct separation issues.

Workflow Start Start: Initial Injection (Standard C18, 0.1% FA) CheckShape Check Peak Shape Start->CheckShape Tailing Tailing Factor > 1.5? CheckShape->Tailing YesTailing Cause: Silanol Interaction Tailing->YesTailing Yes NoTailing Peak Shape OK Tailing->NoTailing No SwitchCol Switch to Phenyl-Hexyl or Polar-Embedded C18 YesTailing->SwitchCol CheckRes Check Resolution (Rs) SwitchCol->CheckRes NoTailing->CheckRes LowRes Resolution < 2.0? CheckRes->LowRes YesRes Cause: Similar Hydrophobicity LowRes->YesRes Yes Final Validated Method LowRes->Final No ChangeSelectivity Use MeOH instead of MeCN (Enhances Pi-Pi Selectivity) YesRes->ChangeSelectivity ChangeSelectivity->Final caption Figure 2: Decision tree for optimizing iodinated piperazine separation.

Critical Troubleshooting Tips
  • Peak Tailing despite Phenyl-Hexyl?

    • Solution: Increase ionic strength.[4] Add 10-20 mM Ammonium Formate to the aqueous mobile phase. This swamps the silanols with ammonium ions, preventing the piperazine from binding.

  • Retention Drift?

    • Solution: Iodinated compounds can be sensitive to light (de-iodination). Ensure samples are kept in amber vials and the autosampler is temperature-controlled (4°C).

  • Low Sensitivity?

    • Solution: Iodine is a heavy atom and can cause fluorescence quenching. If using Fluorescence detection, verify quantum yield. For UV, 254 nm is robust.

References

  • Hanson, R. N., & Hassan, M. (1987). Phenylpiperazine-based radiopharmaceuticals for brain imaging.[5][6] 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of Medicinal Chemistry, 30(1), 29-34.[5]

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[7] Chromatography Online.

  • Shimadzu Corporation. (2021). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report.

  • BenchChem. (2025).[4][8] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. BenchChem Technical Guides.

Sources

Comparative

Comparison Guide: Infrared Spectroscopy of N-Phenylpiperazine HCl

Executive Summary & Chemical Context N-phenylpiperazine (N-PP) is a privileged pharmacophore serving as a structural backbone for numerous serotonergic and dopaminergic ligands (e.g., aripiprazole, trazodone). In drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-phenylpiperazine (N-PP) is a privileged pharmacophore serving as a structural backbone for numerous serotonergic and dopaminergic ligands (e.g., aripiprazole, trazodone). In drug development and quality control, the Hydrochloride (HCl) salt form is frequently preferred over the free base due to superior solubility and stability.

However, distinguishing the HCl salt from the free base—and avoiding common experimental artifacts—requires a nuanced understanding of vibrational spectroscopy. This guide objectively compares the spectral performance of N-PP HCl against its free base alternative and evaluates the critical impact of sampling techniques (ATR vs. KBr) on data integrity.

Chemical Identity[1][2]
  • Compound: 1-Phenylpiperazine Hydrochloride[1][2]

  • CAS: 2210-93-7 (monohydrochloride), 4004-95-9 (dihydrochloride)[3]

  • Key Structural Feature: The protonation of the secondary amine (N4) in the piperazine ring is the primary driver of spectral differentiation.

Technical Comparison: The "Alternatives"

In the context of IR spectroscopy for this compound, "alternatives" refer to two critical decision points: the Chemical Form (Salt vs. Base) and the Sampling Method (ATR vs. KBr).

A. Chemical Form: HCl Salt vs. Free Base

The transition from Free Base to HCl Salt induces a dramatic "Spectral Shift" driven by the protonation of the secondary nitrogen.

FeatureFree Base (Alternative)HCl Salt (Product)Scientific Rationale
N-H Stretch Sharp, distinct band ~3300 cm⁻¹Broad, complex band 2400–3000 cm⁻¹Formation of the ammonium ion (

) creates strong H-bonding networks, broadening the N-H signal significantly.
C-H Region Clear separation of Aromatic/AliphaticObscured / ShoulderThe broad ammonium band often overlaps and masks the C-H stretching region (2800–3100 cm⁻¹).
Fingerprint Sharp, well-resolved peaksBroadened, shifted peaksCrystal lattice energy changes and H-bonding alter low-frequency skeletal vibrations.
B. Sampling Method: ATR vs. KBr Pellet

Critical Warning: For amine hydrochlorides, the choice of sampling technique is not merely a matter of convenience; it is a matter of chemical integrity.

  • KBr Pellet (Traditional):

    • Risk: High pressure and the presence of excess bromide ions can induce Halide Exchange . The HCl salt may partially convert to the HBr salt in situ during pressing.

    • Result: Unpredictable peak shifts and band broadening, leading to false negatives in QC.

  • Attenuated Total Reflectance (ATR) (Recommended):

    • Benefit: Non-destructive, zero pressure, no foreign ions.

    • Result: The spectrum represents the true chemical state of the bulk material.

Spectral Analysis & Diagnostic Bands

The following data synthesizes experimental observations for N-phenylpiperazine HCl. Note that specific wavenumbers may vary slightly (±2-5 cm⁻¹) depending on crystal habit and degree of hydration.

Table 1: Diagnostic IR Bands for N-Phenylpiperazine HCl
Frequency Region (cm⁻¹)IntensityVibrational AssignmentTechnical Insight
2400 – 3000 Strong, BroadN⁺–H Stretching (Ammonium Band)The hallmark of the salt form. A "fermi resonance" or combination band structure is often visible within this broad envelope.
~3030 Medium (Shoulder)Ar–H Stretching C-H stretches of the phenyl ring. Often appears as a shoulder on the high-frequency side of the ammonium band.
2800 – 2950 MediumAliphatic C–H Stretching Symmetric and asymmetric stretches of the piperazine ring methylene (-CH₂-) groups.
1580 – 1600 Medium-StrongC=C Ring Stretching Characteristic "breathing" mode of the aromatic phenyl ring.
1490 – 1500 StrongC=C Ring Stretching Second aromatic band; highly diagnostic for the phenyl group.
1250 – 1280 Medium-StrongC–N Stretching (Ar-N)Vibration of the bond connecting the phenyl ring to the piperazine nitrogen (N1).
~940 – 950 MediumPiperazine Ring Skeleton A characteristic skeletal vibration often used to identify the piperazine core.
750 – 770 StrongC–H Out-of-Plane Bending Diagnostic for mono-substituted benzene rings (5 adjacent hydrogens).
690 – 700 StrongRing Deformation Second diagnostic band for mono-substituted benzene.
Table 2: Comparative Shift (Free Base vs. HCl)
Functional GroupFree Base Position (cm⁻¹)HCl Salt Position (cm⁻¹)Shift Magnitude
N-H Stretch ~3320 (Sharp)2400–2800 (Broad)Red Shift (~500+ cm⁻¹)
C-N Stretch ~1240~1260Blue Shift (~20 cm⁻¹)
N-H Deformation ~1550 (Weak)~1580–1620 (Medium)Blue Shift

Visualizing the Logic

Diagram 1: Method Selection & Identification Workflow

This decision tree ensures the correct sampling technique is used to avoid the "Halide Exchange" artifact.

MethodSelection Start Sample: N-Phenylpiperazine Unknown Form Decision Is sample suspected to be an HCl Salt? Start->Decision KBr Method: KBr Pellet Decision->KBr No (Free Base) ATR Method: Diamond ATR Decision->ATR Yes (Salt) Analysis Spectral Analysis KBr->Analysis If Base only Warning WARNING: Ion Exchange Risk (HCl -> HBr shift) KBr->Warning If Salt present ATR->Analysis ResultBase Result: Free Base (Sharp peak @ 3320 cm⁻¹) Analysis->ResultBase Sharp N-H ResultSalt Result: HCl Salt (Broad band 2400-3000 cm⁻¹) Analysis->ResultSalt Broad N+-H

Caption: Workflow for selecting the optimal sampling method. Note the critical warning path for KBr pellets when analyzing hydrochloride salts.

Diagram 2: Molecular Vibrational Sites

Mapping the key signals to the specific atoms in N-phenylpiperazine HCl.

MolecularVib Compound N-Phenylpiperazine HCl Phenyl Phenyl Ring Compound->Phenyl Piperazine Piperazine Ring Compound->Piperazine CH_Ar Ar-C-H Stretch ~3030 cm⁻¹ Phenyl->CH_Ar Ring_Breath Ring Breathing 1600/1500 cm⁻¹ Phenyl->Ring_Breath OOP Out-of-Plane Bend 760/690 cm⁻¹ Phenyl->OOP Amine Protonated Amine (N4) Piperazine->Amine CH_Ali Aliphatic C-H 2800-2950 cm⁻¹ Piperazine->CH_Ali CN_Stretch C-N Stretch ~1260 cm⁻¹ Piperazine->CN_Stretch NH_Salt N⁺-H Stretch 2400-3000 cm⁻¹ (Broad) Amine->NH_Salt Primary ID Feature

Caption: Structural mapping of diagnostic IR bands. The Protonated Amine (Red) generates the most distinct feature distinguishing the product from its free base.

Experimental Protocol: Self-Validating ATR Workflow

This protocol is designed to ensure reproducibility and prevent cross-contamination or hydration artifacts.

Equipment: FTIR Spectrometer with Diamond ATR Accessory (Single Reflection). Reagents: Isopropanol (HPLC Grade) for cleaning.

  • System Blank:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air).

    • Validation: Ensure the region 2000–2500 cm⁻¹ (Diamond absorption) is ratioed out properly and the baseline is flat.

  • Sample Loading:

    • Place approximately 5–10 mg of N-phenylpiperazine HCl powder onto the crystal center.

    • Do not press yet. Observe the live preview.

  • Contact & Measurement:

    • Apply pressure using the anvil clamp.

    • Validation: Watch the peak at ~1500 cm⁻¹. Increase pressure until the peak height stabilizes (ensures maximum optical contact).

    • Scan parameters: 4 cm⁻¹ resolution, 16–32 scans.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is required).

    • Identify the "Ammonium Envelope" (2400–3000 cm⁻¹). If this band is sharp or missing, suspect Free Base contamination.

  • Cleaning:

    • Wipe with isopropanol immediately. Amine salts can be corrosive to ZnSe crystals (Diamond is preferred).

References

  • National Institute of Standards and Technology (NIST). Piperazine, 1-phenyl-, hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Shimadzu Corporation. Important Points Related to KBr Pellet Method - Part 1 (Halide Exchange in Hydrochlorides). Shimadzu Application News. [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • PubChem. 1-Phenylpiperazine Compound Summary. National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Iodophenyl)piperazine Hydrochloride

[1][2] Executive Summary 1-(4-Iodophenyl)piperazine hydrochloride (CAS: 624726-35-8) is a halogenated organic amine salt.[1] For disposal purposes, it must be classified as Hazardous Chemical Waste due to its acute toxic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-(4-Iodophenyl)piperazine hydrochloride (CAS: 624726-35-8) is a halogenated organic amine salt.[1] For disposal purposes, it must be classified as Hazardous Chemical Waste due to its acute toxicity and potential for severe eye damage.[1]

Crucial Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash.[1] The presence of the iodine-carbon bond classifies this as Halogenated Organic Waste , requiring high-temperature incineration at a licensed facility to prevent the formation of toxic combustion byproducts.[1][2]

Hazard Profile & Safety Assessment

Before initiating disposal, the waste generator must acknowledge the specific GHS hazards to select appropriate Personal Protective Equipment (PPE).[2]

Hazard ClassGHS CategoryHazard StatementOperational Implication
Serious Eye Damage Category 1 H318: Causes serious eye damage.[1][3][4]MANDATORY: Wear chemical splash goggles.[1] A face shield is recommended if handling liquid solutions.[1]
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[1][5]Avoid dust generation; work inside a chemical fume hood.[1][3]
Skin Irritation Category 2H315: Causes skin irritation.[1][3][6][7][8]Double-glove (Nitrile) to prevent permeation.[1]
STOT - SE Category 3H335: May cause respiratory irritation.[1][3][4][6][9]Do not inhale dust.[1][3][8][9][10] Use local exhaust ventilation (fume hood).
Physical Properties Relevant to Disposal[1][3][11][12]
  • State: Solid (Crystalline powder)[1][3]

  • Solubility: Soluble in water and polar organic solvents (DMSO, Methanol).[1]

  • Stability: Stable under normal conditions but incompatible with strong oxidizing agents .[1]

Waste Characterization & Segregation

Proper segregation is the single most critical step in laboratory waste management.[1] Mixing halogenated organics with non-halogenated solvents or oxidizers can incur heavy fines from disposal vendors or cause dangerous reactions.[1]

Waste Stream Classification
  • Primary Classification: Organic Waste, Solid (or Liquid).[1]

  • Secondary Classification: Halogenated (Contains Iodine).[1]

  • RCRA Status: Not specifically P- or U-listed by the EPA.[1] However, it must be managed as hazardous waste based on its toxicity and halogen content.[2]

Segregation Rules
  • DO segregate into the "Halogenated Organics" stream.[1]

  • DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases, as this may liberate free iodine or toxic vapors.[1][2][11]

  • DO NOT mix with non-halogenated solvents if possible, as this increases the cost of disposal for the entire container.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spilled Powder)

Applicability: Expired stocks, excess weighing powder, or spill cleanup residues.[1][2][11]

  • Containment: Transfer the solid material into a clear, chemically compatible wide-mouth jar (HDPE or Glass).

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: Write "1-(4-Iodophenyl)piperazine hydrochloride".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Constituents: Listed as 100%.[1]

  • Sealing: Ensure the lid is screwed on tightly. If the cap is cracked, replace the container.

  • Secondary Containment: Place the jar into a secondary bin inside the satellite accumulation area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions in DMSO, Methanol, or Water.[1][2][11]

  • Selection: Choose the "Halogenated Solvents/Organics" waste carboy.[1]

    • Note: If the solvent is water-based, use a separate "Aqueous Waste - Toxic" container, but ensure it is flagged as containing iodinated organics.[1][2][11]

  • pH Check: If the solution is highly acidic or basic (pH < 2 or > 12), neutralize it to pH 5–9 before adding it to a communal solvent drum to prevent exothermic reactions.[1]

  • Transfer: Use a funnel to pour the liquid. Avoid splashing (Eye Damage Hazard).[1]

  • Log Entry: Immediately record the volume and chemical name on the waste container’s log sheet.

Protocol C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels, and pipette tips.[2][11][12]

  • Gross Contamination: If items are heavily soiled (visible powder), they must be treated as chemical waste.[1] Place them in a clear heavy-duty plastic bag (minimum 2 mil thickness) or a bucket labeled "Solid Hazardous Debris."[1]

  • Trace Contamination: If items have only trace residues, they may often be disposed of in "Lab Trash" depending on strict local EHS rules.[1] Recommendation: When in doubt, treat as hazardous solid waste.[1]

  • Sharps: Contaminated needles/syringes must go into a Red Biohazard/Sharps container, even if the hazard is purely chemical.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of 1-(4-Iodophenyl)piperazine HCl to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(4-Iodophenyl)piperazine HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Solid Liquid Liquid Solution (Solvents/Water) StateCheck->Liquid Liquid SolidCont Containerize: Wide-mouth HDPE Jar or Double-bagged Solid->SolidCont LiquidSeg Segregation Check: Is solvent Halogenated? Liquid->LiquidSeg Labeling LABELING (Critical): 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Mark 'Halogenated' SolidCont->Labeling HaloStream Stream A: Halogenated Solvents LiquidSeg->HaloStream Yes (e.g., DCM, Chloroform) NonHaloStream Stream B: Aqueous/Organic Toxic LiquidSeg->NonHaloStream No (e.g., Water, DMSO) HaloStream->Labeling NonHaloStream->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Decision matrix for the segregation and packaging of 1-(4-Iodophenyl)piperazine HCl waste streams.

Emergency Procedures (Spillage)

In the event of a spill outside the fume hood:

  • Evacuate & Alert: If the spill is large (>50g) or generates dust, evacuate the immediate area.[1]

  • PPE Up: Don safety goggles, a lab coat, and double nitrile gloves .[1][2] Use a P95 or N95 dust mask if powder is airborne.[1]

  • Containment: Cover the spill with wet paper towels (to prevent dust) or an inert absorbent (vermiculite/sand).[1]

  • Cleanup: Scoop the material into a waste jar. Do not dry sweep , as this aerosolizes the irritant.[1][2]

  • Decontamination: Wipe the surface with a mild detergent and water.[1] Place all cleanup materials into the hazardous waste bag.

References

  • PubChem. (n.d.).[1] Compound Summary: 1-(4-Iodophenyl)piperazine hydrochloride.[1] National Library of Medicine.[1] Retrieved February 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Segregation and Management. Retrieved February 28, 2026, from [Link][2][11]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved February 28, 2026, from [Link][2][11]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Iodophenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Iodophenyl)piperazine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.